molecular formula C25H26N6O4 B565860 Dihydrodiol-Ibrutinib CAS No. 1654820-87-7

Dihydrodiol-Ibrutinib

カタログ番号: B565860
CAS番号: 1654820-87-7
分子量: 474.5 g/mol
InChIキー: NWKPMPRXJGMTKQ-DIAVIDTQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydrodiol Ibrutinib is a primary metabolite of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies . This metabolite is formed in vivo through the metabolism of Ibrutinib by cytochrome P450 3A (CYP3A) enzymes . It is well-documented that the dihydrodiol metabolite possesses significantly reduced biological activity, exhibiting approximately 15-fold lower BTK inhibitory potency compared to the parent Ibrutinib molecule . As a reference standard, Dihydrodiol Ibrutinib is an essential tool for advanced pharmaceutical research. Its primary applications include conducting detailed drug metabolism and pharmacokinetic (DMPK) studies to understand the disposition of Ibrutinib . It is also critical for the development and validation of sensitive analytical methods, such as LC-MS/MS assays, used for the precise quantification of Ibrutinib and its metabolites in biological matrices . Furthermore, it plays a vital role in profiling metabolic pathways and performing exposure-response analyses, which are crucial for evaluating the safety and efficacy of Ibrutinib therapy in both preclinical and clinical settings .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKPMPRXJGMTKQ-DIAVIDTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1654820-87-7
Record name Ibrutinib metabolite M37
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654820877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PCI-45227
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29446230GA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Metabolic Journey of Ibrutinib: A Technical Guide to the Formation of Dihydrodiol-Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the metabolic pathway leading to the formation of Dihydrodiol-Ibrutinib, a primary and pharmacologically active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441). This document provides a comprehensive overview of the enzymatic processes, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Introduction to Ibrutinib Metabolism

Ibrutinib, a potent covalent inhibitor of BTK, has revolutionized the treatment of various B-cell malignancies.[1] Its efficacy and safety profile are significantly influenced by its metabolic fate in the body. The primary route of Ibrutinib metabolism is hepatic, mediated by the cytochrome P450 (CYP) enzyme system.[2] This leads to the formation of several metabolites, with this compound (also known as M37 or PCI-45227) being one of the most prominent.[3] While this compound exhibits approximately 15-fold lower inhibitory activity against BTK compared to the parent drug, its plasma concentrations can be comparable to or even higher than Ibrutinib, underscoring its importance in the overall pharmacological profile of the drug.[2]

The Metabolic Pathway: From Ibrutinib to this compound

The transformation of Ibrutinib to its dihydrodiol metabolite is a two-step enzymatic process primarily occurring in the liver.

Step 1: Epoxidation by Cytochrome P450 3A4 (CYP3A4)

The initial and rate-limiting step is the epoxidation of the ethylene (B1197577) group on the acryloyl moiety of Ibrutinib.[3] This reaction is predominantly catalyzed by CYP3A4, a major drug-metabolizing enzyme in humans.[2][4] To a lesser extent, CYP2D6 may also contribute to Ibrutinib metabolism.[4] The product of this reaction is a reactive epoxide intermediate.

Step 2: Hydrolysis by Epoxide Hydrolase

The unstable epoxide intermediate is subsequently hydrolyzed by epoxide hydrolase enzymes to form the more stable this compound.[3] This enzymatic hydration breaks the epoxide ring, adding a hydroxyl group to each of the adjacent carbon atoms, resulting in the final dihydrodiol metabolite.

Below is a diagram illustrating this metabolic pathway:

Ibrutinib_Metabolism Ibrutinib Ibrutinib Epoxide Ibrutinib Epoxide (Intermediate) Ibrutinib->Epoxide CYP3A4 (Epoxidation) Dihydrodiol This compound (M37 / PCI-45227) Epoxide->Dihydrodiol Epoxide Hydrolase (Hydrolysis)

Metabolic pathway of Ibrutinib to this compound.

Quantitative Analysis of Ibrutinib and this compound

The plasma concentrations of Ibrutinib and this compound exhibit significant inter- and intra-individual variability. The tables below summarize key quantitative data from published studies.

Table 1: Plasma Concentrations of Ibrutinib and this compound in Patients

AnalyteConcentration Range (ng/mL)Study PopulationNotes
Ibrutinib0.400 - 200Patients with B-cell malignanciesLinear range for LC-MS/MS quantification.[5]
This compound0.400 - 200Patients with B-cell malignanciesLinear range for LC-MS/MS quantification.[5]
Ibrutinib0.200 - 800Patients with lymphoid malignanciesValidated curve range for LC-MS/MS.[1]
This compound0.500 - 500Patients with lymphoid malignanciesValidated curve range for LC-MS/MS.[1]

Table 2: In Vitro Metabolism Data

ParameterValueExperimental System
Ibrutinib Concentration5 µMHuman Liver Microsomes
Incubation Time20 minHuman Liver Microsomes
Protein Concentration0.05 mg/mLHuman Liver Microsomes
Ibrutinib Concentration1 µMHuman Liver Microsomes
Incubation TimeUp to 45 minHuman Liver Microsomes
Protein Concentration0.05 mg/mLHuman Liver Microsomes
Ibrutinib Concentration5 µMHuman Hepatocytes
Incubation TimeUp to 30 minHuman Hepatocytes
Cell Density0.5 x 10^6 viable cells/mLHuman Hepatocytes

Note: Specific enzyme kinetic parameters (Km and Vmax) for the CYP3A4-mediated epoxidation of Ibrutinib and its subsequent hydrolysis by epoxide hydrolase in human systems were not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments used to study the metabolism of Ibrutinib to this compound.

In Vitro Metabolism of Ibrutinib in Human Liver Microsomes

This protocol is designed to assess the formation of this compound from Ibrutinib using human liver microsomes.

Materials:

  • Ibrutinib

  • Human Liver Microsomes (HLM)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (e.g., Ibrutinib-d5)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Ibrutinib in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine human liver microsomes (final protein concentration of 0.05 mg/mL) and potassium phosphate buffer.

  • Add the Ibrutinib stock solution to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM or 5 µM). Ensure the final organic solvent concentration is less than 1%.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 2, 5, 10, 15, 20, 30, and 45 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge to pellet the protein.

  • Transfer the supernatant for LC-MS/MS analysis.

Quantification of Ibrutinib and this compound by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of Ibrutinib and this compound in plasma or in vitro samples.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or in vitro sample, add 200 µL of acetonitrile containing the internal standard (e.g., Ibrutinib-d5).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 16,000 rpm for 15 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in a suitable mobile phase for injection.

LC-MS/MS Parameters:

  • Column: ACQUITY UPLC HSS T3 column (2.1×50 mm, 1.8 μm) or equivalent.[5]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient: A suitable gradient to separate Ibrutinib and this compound.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Ibrutinib: m/z 441.1 → 304.2[5]

    • This compound: m/z 475.2 → 304.2[5]

    • Ibrutinib-d5 (IS): m/z 446.2 → 309.2[5]

Below is a diagram of a typical experimental workflow for in vitro metabolism studies.

Experimental_Workflow cluster_preparation Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis HLM Human Liver Microsomes Mix1 Combine & Pre-incubate (37°C, 5 min) HLM->Mix1 Buffer Phosphate Buffer Buffer->Mix1 Ibrutinib_Sol Ibrutinib Solution Ibrutinib_Sol->Mix1 NADPH Add NADPH Regenerating System Mix1->NADPH Incubate Incubate (37°C, Time Course) NADPH->Incubate Quench Terminate Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Experimental workflow for in vitro metabolism of Ibrutinib.

Conclusion

The metabolic conversion of Ibrutinib to this compound is a critical pathway influencing the drug's overall disposition and pharmacological effect. This process, primarily driven by CYP3A4-mediated epoxidation followed by epoxide hydrolase-catalyzed hydrolysis, highlights the importance of understanding the function of these enzymes in predicting drug-drug interactions and inter-individual variability in patient response. The provided experimental protocols offer a framework for further investigation into the nuances of Ibrutinib metabolism, which is essential for the continued optimization of its therapeutic use. Further research is warranted to determine the specific enzyme kinetics of this pathway in human systems to refine pharmacokinetic models and personalize dosing strategies.

References

The Central Role of CYP3A4 in Dihydrodiol-Ibrutinib Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ibrutinib (B1684441), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by metabolic clearance. This technical guide delves into the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the formation of dihydrodiol-ibrutinib, a major metabolite, providing a comprehensive overview of the underlying mechanisms, quantitative data, experimental methodologies, and clinical implications.

The Metabolic Fate of Ibrutinib: A Focus on Dihydrodiol Formation

Ibrutinib undergoes extensive metabolism, with CYP3A4 being the principal enzyme responsible for its oxidative clearance.[1][2][3] A primary metabolic pathway involves the formation of the dihydrodiol metabolite, also known as M37 or PCI-45227.[4][5] This process is a two-step reaction initiated by CYP3A4-mediated epoxidation of the ethylene (B1197577) group on the acryloyl moiety of ibrutinib, followed by hydrolysis to the corresponding dihydrodiol.[4][6] This metabolite has been shown to have approximately 15 times lower inhibitory activity towards BTK compared to the parent drug, ibrutinib.[2][3]

While CYP3A4 is the major contributor, a minor role for CYP2D6 in ibrutinib metabolism has also been suggested.[1] It is also important to note that alternative metabolic pathways, such as glutathione (B108866) conjugation, can become more prominent, especially in situations where CYP3A4 activity is compromised, for instance, through co-administration of potent CYP3A4 inhibitors.[1][7]

Quantitative Insights into CYP3A4-Mediated this compound Formation

The kinetics of CYP3A4-mediated metabolism of ibrutinib to its dihydrodiol metabolite have been investigated in vitro. Understanding these kinetic parameters is crucial for predicting drug-drug interactions and inter-individual variability in ibrutinib exposure.

ParameterValueEnzyme SourceNotes
K_m_ (Michaelis Constant) 11.95 µMRecombinant wild-type CYP3A4Represents the substrate concentration at which the reaction rate is half of V_max_.[1]
V_max_ (Maximum Reaction Velocity) Not explicitly reported-Further studies are needed to determine the precise V_max_ value.
Intrinsic Clearance (V_max_/K_m_) Varies significantly22 CYP3A4 protein variantsFive variants showed increased intrinsic clearance, while nine variants displayed decreased enzymatic activities compared to wild-type CYP3A4.[8][9]

Experimental Protocols for Studying Ibrutinib Metabolism

The investigation of CYP3A4's role in this compound formation relies on robust in vitro and analytical methodologies.

In Vitro Metabolism Assay using Human Liver Microsomes (HLM)

This assay is a standard method to assess the metabolic stability and profile of a drug candidate.

Materials:

  • Ibrutinib

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., deuterated ibrutinib)

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Reaction: Add ibrutinib (at various concentrations to determine kinetics) to the pre-incubated mixture.

  • Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein.

  • Analysis: Collect the supernatant for analysis by LC-MS/MS.

Analysis of Ibrutinib and this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions (Typical):

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for ibrutinib, this compound, and the internal standard are monitored for quantification.

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Pathway of Ibrutinib to this compound

Ibrutinib_Metabolism Ibrutinib Ibrutinib Epoxide_Intermediate Epoxide Intermediate Ibrutinib->Epoxide_Intermediate CYP3A4 (Epoxidation) Dihydrodiol_Ibrutinib This compound (M37 / PCI-45227) Epoxide_Intermediate->Dihydrodiol_Ibrutinib Epoxide Hydrolase (Hydrolysis)

Caption: CYP3A4-mediated metabolism of ibrutinib.

Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare HLM and Buffer Pre_incubation Pre-incubate HLM and Ibrutinib at 37°C Prep_HLM->Pre_incubation Prep_Ibrutinib Prepare Ibrutinib Stock Solution Prep_Ibrutinib->Pre_incubation Prep_NADPH Prepare NADPH Regenerating System Start_Reaction Initiate Reaction with NADPH Prep_NADPH->Start_Reaction Pre_incubation->Start_Reaction Incubate Incubate at 37°C (Time Course) Start_Reaction->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: In vitro ibrutinib metabolism workflow.

Clinical Relevance of CYP3A4-Mediated Ibrutinib Metabolism

Clinical_Relevance cluster_cyp3a4_activity CYP3A4 Activity cluster_ibrutinib_exposure Ibrutinib Exposure Normal_CYP3A4 Normal Normal_Exposure Therapeutic Exposure Normal_CYP3A4->Normal_Exposure Inhibited_CYP3A4 Inhibited (e.g., Ketoconazole) Increased_Exposure Increased Exposure (Potential for Toxicity) Inhibited_CYP3A4->Increased_Exposure Induced_CYP3A4 Induced (e.g., Rifampin) Decreased_Exposure Decreased Exposure (Potential for Reduced Efficacy) Induced_CYP3A4->Decreased_Exposure

Caption: Impact of CYP3A4 modulation on ibrutinib exposure.

Conclusion and Future Directions

CYP3A4 plays a critical and quantifiable role in the metabolic clearance of ibrutinib, primarily through the formation of the less active dihydrodiol metabolite. The significant impact of CYP3A4 activity on ibrutinib exposure underscores the importance of considering potential drug-drug interactions and genetic polymorphisms in this enzyme during clinical practice. Further research to fully characterize the kinetics of dihydrodiol formation, including the determination of Vmax values, and to elucidate the clinical consequences of altered metabolism by various CYP3A4 genetic variants is warranted. A deeper understanding of these factors will contribute to the optimization of ibrutinib therapy, maximizing its efficacy while minimizing the risk of adverse events.

References

Discovery and Initial Characterization of PCI-45227: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCI-45227, also known as dihydrodiol-ibrutinib or M37, is the principal active metabolite of the groundbreaking Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441). As a key component in the pharmacokinetic profile of Ibrutinib, a thorough understanding of PCI-45227's discovery, formation, and initial characterization is critical for researchers and professionals in the field of drug development. This technical guide provides a comprehensive summary of the available data on PCI-45227, including its mechanism of action, quantitative data, and the experimental methodologies used for its characterization.

Discovery and Formation

PCI-45227 was identified during the preclinical development and metabolism studies of its parent compound, Ibrutinib (formerly known as PCI-32765). The primary route of Ibrutinib metabolism occurs in the liver, mediated predominantly by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, CYP3A5.[1][2] The formation of PCI-45227 involves a two-step process:

  • Epoxidation: The ethylene (B1197577) group on the acryloyl moiety of Ibrutinib is first epoxidized.

  • Hydrolysis: The resulting epoxide is then hydrolyzed to form the dihydrodiol metabolite, PCI-45227.[3]

This metabolic pathway is a significant contributor to the clearance of Ibrutinib.

Initial Characterization and Biological Activity

The initial characterization of PCI-45227 focused on its primary pharmacological activity: the inhibition of Bruton's tyrosine kinase (BTK).

Mechanism of Action

Like its parent drug, Ibrutinib, PCI-45227 is an inhibitor of BTK, a crucial signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways. By inhibiting BTK, PCI-45227 disrupts the downstream signaling necessary for B-cell trafficking, chemotaxis, and adhesion.[4]

Quantitative Analysis of BTK Inhibition

In vitro studies have demonstrated that PCI-45227 is a less potent inhibitor of BTK compared to Ibrutinib. Quantitative assays revealed that the inhibitory activity of PCI-45227 towards BTK is approximately 15 times lower than that of Ibrutinib.[4][5]

Data Presentation

The following tables summarize the key quantitative data available for PCI-45227.

ParameterValueReference(s)
Synonyms This compound, M37[1][3]
Primary Metabolizing Enzyme Cytochrome P450 3A4/5[1][2]
Mechanism of Action Inhibition of Bruton's Tyrosine Kinase (BTK)[4]
Relative BTK Inhibition ~15-fold lower than Ibrutinib[4][5]

Table 1: Summary of PCI-45227 Characteristics

ParameterMethodMatrixConcentration Range Validated (ng/mL)Reference(s)
Quantification of PCI-45227 LC-MS/MSRat Plasma0.76 - 194.33[6]
Simultaneous Quantification with Ibrutinib LC-MS/MSHuman PlasmaNot specified in provided abstracts

Table 2: Analytical Methods for Quantification

Experimental Protocols

Detailed experimental protocols for the initial discovery and characterization of PCI-45227 are not fully available in the public domain. However, based on standard practices in drug metabolism and kinase inhibitor profiling, the following methodologies are representative of the likely experimental workflows.

In Vitro Metabolism for Metabolite Identification
  • Objective: To identify the metabolites of Ibrutinib formed by liver enzymes.

  • Methodology:

    • Incubation: Ibrutinib is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The incubation mixture typically includes a NADPH-regenerating system to support CYP activity.

    • Sample Preparation: Following incubation, the reaction is quenched, and the proteins are precipitated. The supernatant, containing the parent drug and its metabolites, is then collected.

    • Analysis: The prepared samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Bruton's Tyrosine Kinase (BTK) Inhibition Assay
  • Objective: To determine the inhibitory potency of PCI-45227 against BTK.

  • Methodology:

    • Assay Components: A typical in vitro kinase assay includes recombinant human BTK enzyme, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP.

    • Inhibition: The assay is performed in the presence of varying concentrations of the inhibitor (PCI-45227 or Ibrutinib).

    • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays that detect ADP formation.

    • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Ibrutinib Ibrutinib & PCI-45227 Ibrutinib->BTK Inhibition

Caption: B-Cell Receptor signaling pathway and the inhibitory action of Ibrutinib and PCI-45227 on BTK.

Experimental Workflow

Experimental_Workflow cluster_metabolism Metabolite Identification cluster_characterization Biological Characterization Ibrutinib_Incubation Ibrutinib Incubation with Human Liver Microsomes Sample_Prep Sample Preparation (Quenching, Protein Precipitation) Ibrutinib_Incubation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Metabolite_ID Identification of PCI-45227 LC_MS_Analysis->Metabolite_ID BTK_Assay In Vitro BTK Kinase Assay Metabolite_ID->BTK_Assay Isolated or Synthesized PCI-45227 IC50_Determination IC50 Determination for PCI-45227 and Ibrutinib BTK_Assay->IC50_Determination Comparative_Analysis Comparative Potency Analysis IC50_Determination->Comparative_Analysis

Caption: General experimental workflow for the identification and initial characterization of PCI-45227.

References

The Biological Activity of Ibrutinib's Main Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441) is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] By forming a covalent bond with a cysteine residue (Cys-481) in the BTK active site, ibrutinib effectively and irreversibly inhibits its kinase activity.[2][3] This mechanism disrupts the B-cell receptor (BCR) signaling pathway, which is a critical driver for the proliferation, survival, and trafficking of malignant B-cells.[1][4] Consequently, ibrutinib has become a cornerstone therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5]

Ibrutinib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[2][6][7] Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall pharmacodynamic profile, potential for off-target effects, and the clinical implications of metabolic drug-drug interactions. This guide provides an in-depth examination of the main metabolites of ibrutinib, focusing on their formation, biological activity, and the experimental methodologies used for their characterization.

Metabolism of Ibrutinib

Ibrutinib is metabolized in the liver via three primary pathways, resulting in several key metabolites.[2] The most significant of these is the dihydrodiol metabolite, PCI-45227 (also known as M37), which is recognized as the principal active metabolite.[7] Its formation proceeds through an epoxidation of the ethylene (B1197577) on the acryloyl moiety, followed by hydrolysis.[7] Other major metabolic routes include the hydroxylation of the phenyl group and the opening of the piperidine (B6355638) ring, which leads to the formation of metabolites M34 and M25.[2][7]

Ibrutinib_Metabolism cluster_cyp3a4 CYP3A4/5 Mediated Ibrutinib Ibrutinib M_epoxide Epoxide Intermediate Ibrutinib->M_epoxide Epoxidation M35 M35 (Hydroxylated Metabolite) Ibrutinib->M35 Hydroxylation M_piperidine_open Piperidine Ring Opening Ibrutinib->M_piperidine_open M37 PCI-45227 (M37) (Dihydrodiol Metabolite) M_epoxide->M37 Hydrolysis M34 M34 (Alcohol Metabolite) M_piperidine_open->M34 Reduction M25 M25 (Carboxylic Acid Metabolite) M_piperidine_open->M25 Oxidation

Caption: Metabolic pathways of Ibrutinib.

Biological Activity of Main Metabolites

The primary focus of metabolic activity studies has been on PCI-45227 (M37), due to its significant circulating plasma concentrations and retention of biological activity.

Kinase Inhibitory Activity

PCI-45227 is an active metabolite that also inhibits BTK, albeit with reduced potency compared to the parent drug. Multiple sources indicate that the dihydrodiol metabolite has an inhibitory activity towards BTK that is approximately 15 times lower than that of ibrutinib.[2][8][9] While metabolites M34 and M25 are also major metabolic products, PCI-45227 is considered the primary active metabolite.[7]

CompoundTargetIC₅₀ (nM)Relative Potency vs. Ibrutinib
Ibrutinib BTK~0.5[1][10]1x
PCI-45227 (M37) BTK~7.5 (estimated)~1/15x[2][8][9]

Table 1: Comparative BTK Inhibitory Potency.

Effect on B-Cell Receptor (BCR) Signaling

Like its parent compound, PCI-45227 inhibits the BCR signaling cascade by targeting BTK. The binding of an antigen to the BCR initiates a signaling cascade involving the phosphorylation and activation of several kinases, including LYN, SYK, and critically, BTK.[11][12] Activated BTK then phosphorylates and activates downstream effectors like phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and the activation of transcription factors such as NF-κB, which promote B-cell survival and proliferation.[3][11] By inhibiting BTK, both ibrutinib and PCI-45227 block these crucial downstream signals.[4]

BCR_Signaling Antigen Antigen BCR BCR (Igα/Igβ) Antigen->BCR LYN_SYK LYN / SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG hydrolyzes to Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization leads to NFkB_Activation NF-κB / NFAT Activation Ca_Mobilization->NFkB_Activation activates Proliferation Cell Proliferation & Survival NFkB_Activation->Proliferation promotes Inhibition Ibrutinib & PCI-45227 Inhibition->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and point of inhibition.

Experimental Protocols

Characterization of ibrutinib metabolites requires a combination of in vitro metabolism studies and analytical techniques to quantify their formation and activity.

Protocol 1: In Vitro Metabolite Formation in Human Liver Microsomes

This protocol is adapted from methodologies used to assess CYP-mediated metabolism.[7][13]

Objective: To determine the formation of ibrutinib metabolites by human liver microsomes (HLMs).

Materials:

  • Ibrutinib

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard (e.g., d5-ibrutinib)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.05 mg protein/mL), and ibrutinib (e.g., 5 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH-generating system.

  • Incubate at 37°C for a defined period (e.g., 20 minutes). A time-course experiment should be performed initially to ensure linearity of metabolite formation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins (e.g., 14,000 x g for 10 minutes).

  • Transfer the supernatant to an analysis vial.

  • Analyze the samples using a validated LC-MS/MS method to quantify the formation of metabolites M37, M34, and M25.

InVitro_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Metabolic Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_mix Prepare Mixture: - Ibrutinib - Human Liver Microsomes - Buffer pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_nadph Initiate with NADPH System pre_incubate->add_nadph incubate Incubate at 37°C (e.g., 20 min) add_nadph->incubate quench Quench with Acetonitrile + Internal Standard incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify Metabolites (M37, M34, M25) lcms->quantify

Caption: Workflow for in-vitro metabolite formation assay.

Protocol 2: Biochemical BTK Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ value of a compound against BTK using a luminescence-based kinase assay that measures ADP production.[14][15]

Objective: To quantify the inhibitory activity (IC₅₀) of ibrutinib metabolites against the BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Test compounds (Ibrutinib, PCI-45227) serially diluted

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, BSA, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar technology)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of BTK enzyme diluted in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near its Km for the enzyme.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Conclusion

The metabolism of ibrutinib leads to the formation of several metabolites, with the dihydrodiol metabolite PCI-45227 (M37) being the primary active species. While its potency against BTK is reduced approximately 15-fold compared to the parent drug, its significant systemic exposure means it likely contributes to the overall clinical efficacy and pharmacodynamic effect of ibrutinib therapy. The less active or inactive metabolites, such as M34 and M25, are primarily involved in the drug's clearance. A thorough understanding of the formation and activity of these metabolites, gained through robust in vitro and analytical methodologies, is essential for predicting drug-drug interactions, understanding inter-patient variability, and optimizing therapeutic strategies.

References

Dihydrodiol-Ibrutinib: A Technical Analysis of its Contribution to Overall Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of dihydrodiol-ibrutinib, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441), in the overall efficacy of the drug. Through a detailed examination of its biochemical activity, pharmacokinetic profile, and the experimental methodologies used for its characterization, this document provides a comprehensive resource for professionals in the field of drug development and cancer research.

Executive Summary

Ibrutinib, a potent and irreversible inhibitor of BTK, has revolutionized the treatment of various B-cell malignancies. Following oral administration, ibrutinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. This process yields several metabolites, with the most significant being a dihydrodiol derivative, known as PCI-45227. While pharmacologically active, this compound exhibits a considerably lower inhibitory potency against BTK compared to its parent compound. This guide will dissect the quantitative differences in their activity and discuss the implications for the overall therapeutic effect of ibrutinib.

Comparative Efficacy of Ibrutinib and this compound

The central finding in the pharmacological assessment of this compound is its reduced activity against its molecular target, BTK. Multiple sources indicate that the inhibitory activity of this compound is approximately 15 times lower than that of ibrutinib.[1][2] This substantial difference in potency is a critical factor in understanding the overall pharmacological profile of ibrutinib.

Table 1: Comparative Biochemical Activity against Bruton's Tyrosine Kinase (BTK)
CompoundTargetIC50 (in vitro, approximate)Relative PotencyKey Characteristics
Ibrutinib BTK~0.5 nM1xIrreversible covalent inhibitor
This compound (PCI-45227) BTK~7.5 nM~1/15xActive metabolite with reduced potency

Note: The IC50 values are approximations derived from the consistently reported 15-fold difference in activity. The exact values can vary depending on the specific assay conditions.

Pharmacokinetic Profile

Despite its lower potency, the contribution of this compound to the overall clinical effect cannot be entirely dismissed without considering its pharmacokinetic properties.

Table 2: Key Pharmacokinetic Parameters of Ibrutinib and this compound
ParameterIbrutinibThis compound (PCI-45227)
Primary Metabolizing Enzyme CYP3A4/5-
Mean Metabolite to Parent Ratio (at steady state) -1.0 to 2.8

The steady-state concentrations of this compound in plasma can be comparable to or even exceed those of the parent drug.[1] However, given its significantly lower inhibitory activity, the overall contribution of the metabolite to the total BTK inhibition is considered to be substantially less than that of ibrutinib itself.

Experimental Protocols

The determination of the inhibitory activity of ibrutinib and its metabolites relies on robust in vitro kinase assays. Below is a detailed methodology representative of the key experiments cited for determining the half-maximal inhibitory concentration (IC50) against BTK.

In Vitro BTK Kinase Inhibition Assay Protocol

Objective: To determine and compare the IC50 values of ibrutinib and this compound against recombinant human BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a poly-peptide or a specific biotinylated peptide substrate)

  • Ibrutinib and this compound stock solutions (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay)

  • Microplates (e.g., 384-well white plates)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: A serial dilution of ibrutinib and this compound is prepared in DMSO to create a range of concentrations for IC50 determination. A DMSO-only control is included.

  • Reaction Setup: The kinase reaction is set up in the microplate wells. The typical order of addition is:

    • Kinase buffer

    • Test compound (ibrutinib or this compound) or DMSO control

    • Recombinant BTK enzyme

    • The mixture is pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction: The reaction is initiated by the addition of a mixture of ATP and the kinase substrate. The final ATP concentration is typically at or near the Km value for BTK.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • The kinase reaction is stopped by the addition of a detection reagent.

    • The detection reagent measures the amount of ADP produced (in the case of ADP-Glo™) or the degree of substrate phosphorylation. The signal generated is proportional to the kinase activity.

  • Data Analysis:

    • The raw data (luminescence or fluorescence intensity) is collected using a plate reader.

    • The percentage of inhibition for each compound concentration is calculated relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_Metabolism Ibrutinib Metabolism Ibrutinib Ibrutinib CYP3A4 CYP3A4/5 Ibrutinib->CYP3A4 Metabolism Dihydrodiol_Ibrutinib This compound (PCI-45227) CYP3A4->Dihydrodiol_Ibrutinib Other_Metabolites Other Metabolites CYP3A4->Other_Metabolites

Ibrutinib's metabolic pathway.

cluster_BTK_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition (High Potency) Dihydrodiol_Ibrutinib This compound Dihydrodiol_Ibrutinib->BTK Inhibition (Low Potency)

The BTK signaling pathway and points of inhibition.

cluster_Workflow Experimental Workflow: BTK Inhibition Assay start Start prepare Prepare Serial Dilutions of Ibrutinib & Metabolite start->prepare setup Set up Kinase Reaction (Buffer, Compound, BTK) prepare->setup initiate Initiate Reaction (ATP + Substrate) setup->initiate incubate Incubate at 30°C initiate->incubate detect Stop Reaction & Add Detection Reagent incubate->detect read Read Plate (Luminescence/Fluorescence) detect->read analyze Data Analysis (Calculate IC50) read->analyze end End analyze->end

A typical workflow for a BTK kinase inhibition assay.

Conclusion

The dihydrodiol metabolite of ibrutinib (PCI-45227) is a pharmacologically active molecule that contributes to the overall profile of the drug. However, its significantly lower potency in inhibiting BTK, approximately 15 times less than the parent compound, indicates that ibrutinib itself is the primary driver of the therapeutic efficacy observed in patients. While the metabolite circulates at notable concentrations, its contribution to BTK inhibition is modest. A thorough understanding of the distinct pharmacological properties of both ibrutinib and its metabolites is essential for the continued development and optimization of BTK-targeted therapies. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and clinicians working in this critical area of oncology.

References

Unraveling the Off-Target Profile of Dihydrodiol-Ibrutinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the off-target effects of Dihydrodiol-Ibrutinib, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, pharmacology, and toxicology.

Introduction

Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase, a critical component of the B-cell receptor signaling pathway. While highly effective in the treatment of various B-cell malignancies, Ibrutinib is associated with a range of adverse effects, many of which are attributed to its inhibition of unintended kinase targets. As this compound is a major circulating metabolite, a thorough understanding of its off-target activity is crucial for a complete safety and efficacy assessment. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Quantitative Analysis of Kinase Inhibition

It is hypothesized that the off-target profile of this compound may contribute to some of the observed adverse events associated with Ibrutinib treatment. For instance, clinical exposure to this compound has been linked to the occurrence of hypertension[2].

Table 1: Comparative Kinase Inhibition Profile of Ibrutinib

Kinase TargetIC50 (nM)Kinase FamilyAssociated Adverse Effect(s)
BTK 0.5 TEC Family On-target
BLK0.8SRC Family-
BMX1.0TEC Family-
CSK2.3C-terminal Src KinaseAtrial Fibrillation[3][4][5]
FGR1.5SRC Family-
HCK3.1SRC Family-
ITK2.1TEC Family-
TEC3.6TEC Family-
TXK1.2TEC Family-
EGFR5.6EGFR FamilyDiarrhea, Rash
ERBB2 (HER2)9.4EGFR FamilyCardiotoxicity
ERBB4 (HER4)3.0EGFR Family-
JAK316.1JAK Family-

Note: Data for Ibrutinib is compiled from various sources. The off-target effects of this compound are still under investigation, and this table serves as a reference for potential interactions.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms behind off-target effects, it is essential to visualize the involved signaling pathways and the experimental procedures used to study them.

Ibrutinib Metabolism and Formation of this compound

Ibrutinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites, with this compound being a major active metabolite.

Ibrutinib Ibrutinib CYP3A4 CYP3A4 Ibrutinib->CYP3A4 Dihydrodiol_Ibrutinib This compound (M37 / PCI-45227) CYP3A4->Dihydrodiol_Ibrutinib Major Pathway Other_Metabolites Other Metabolites CYP3A4->Other_Metabolites Minor Pathways

Ibrutinib Metabolism Workflow

Off-Target Kinase Inhibition Leading to Cardiotoxicity

A significant off-target effect of Ibrutinib is cardiotoxicity, particularly atrial fibrillation, which has been linked to the inhibition of C-terminal Src Kinase (CSK). While the direct role of this compound in this process is yet to be fully elucidated, understanding the pathway for the parent drug is critical.

cluster_drug Drug Action cluster_kinase Kinase Inhibition cluster_effect Cellular Effect cluster_outcome Clinical Outcome Ibrutinib Ibrutinib CSK CSK Ibrutinib->CSK Inhibition Dihydrodiol_Ibrutinib Dihydrodiol- Ibrutinib Dihydrodiol_Ibrutinib->CSK Potential Inhibition Cardiac_Signaling Altered Cardiac Signaling CSK->Cardiac_Signaling Disruption Atrial_Fibrillation Atrial Fibrillation Cardiac_Signaling->Atrial_Fibrillation

CSK Inhibition Pathway in Cardiotoxicity

General Experimental Workflow for Kinase Inhibition Profiling

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound, such as this compound, against a panel of kinases.

Compound Test Compound (e.g., this compound) Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->Assay Kinase_Panel Kinase Panel Kinase_Panel->Assay Data_Acquisition Data Acquisition (Luminescence/Fluorescence) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis Results Inhibition Profile Data_Analysis->Results

Kinase Inhibition Profiling Workflow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides protocols for key experiments relevant to the study of this compound's off-target effects.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for quantifying the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, SRC, CSK)

  • Kinase-specific substrate

  • This compound (or other test compounds)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 2.5 µL of 4x kinase solution (containing the purified kinase in kinase assay buffer) to each well.

    • Add 2.5 µL of 4x substrate/ATP mixture (containing the kinase-specific substrate and ATP in kinase assay buffer) to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantification of Ibrutinib and this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of Ibrutinib and its dihydrodiol metabolite in plasma samples.

Materials:

  • Human plasma samples

  • Ibrutinib and this compound analytical standards

  • Ibrutinib-d5 (or other suitable internal standard)

  • Acetonitrile (ACN)

  • Formic acid

  • Water, LC-MS grade

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ACN containing the internal standard (e.g., Ibrutinib-d5).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient Elution: A suitable gradient program to separate Ibrutinib, this compound, and the internal standard.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Ibrutinib: e.g., m/z 441.2 → 304.2

        • This compound: e.g., m/z 475.2 → 304.2

        • Ibrutinib-d5: e.g., m/z 446.2 → 309.2

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Quantify the concentrations of Ibrutinib and this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Directions

The off-target effects of Ibrutinib are a critical aspect of its clinical profile, with significant implications for patient safety. While the inhibitory activity of its primary active metabolite, this compound, against the on-target kinase BTK is attenuated, its contribution to the overall off-target profile and associated adverse events, such as hypertension, warrants further investigation. The lack of a comprehensive public dataset on the kinase selectivity of this compound represents a key knowledge gap.

Future research should prioritize the systematic screening of this compound against a broad panel of kinases, particularly those implicated in Ibrutinib-related toxicities like CSK, EGFR, and other TEC and SRC family members. Such data will be invaluable for constructing a more complete picture of the pharmacological and toxicological properties of Ibrutinib and its metabolites, ultimately aiding in the development of safer and more effective therapeutic strategies. The experimental protocols and analytical frameworks presented in this guide provide a robust foundation for these future investigations.

References

Cellular Uptake and Distribution of Dihydrodiol-Ibrutinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibrutinib (B1684441), an irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1][2][3] Following administration, ibrutinib is extensively metabolized, primarily by cytochrome P450 3A4/5 (CYP3A4/5), to several metabolites, with Dihydrodiol-Ibrutinib (DHD-Ibrutinib) being one of the most prominent.[4][5][6] While DHD-Ibrutinib exhibits significantly lower inhibitory activity against BTK—approximately 15 times less than the parent compound—its plasma concentrations can be substantial, raising pertinent questions about its own cellular fate and potential off-target effects.[7][8][9]

This technical guide synthesizes the current understanding of the cellular uptake and distribution of this compound. Direct quantitative data on the intracellular concentration and distribution of DHD-Ibrutinib are limited in publicly available literature. Therefore, this document provides a framework for investigation by detailing established experimental protocols for quantifying intracellular drug metabolites and discussing the likely mechanisms governing its cellular transport based on studies of the parent compound and general principles of drug metabolism and transport.

Pharmacokinetics and Metabolism of Ibrutinib to this compound

Ibrutinib undergoes rapid and extensive first-pass metabolism in the liver, leading to high inter- and intra-individual variability in plasma concentrations.[7][10] The formation of DHD-Ibrutinib is a major metabolic pathway. While population pharmacokinetic models have been developed to describe the plasma concentration-time profiles of both ibrutinib and DHD-Ibrutinib, the specifics of DHD-Ibrutinib's entry into and distribution within target and non-target cells are not well-characterized.[7][10]

Quantitative Plasma Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Ibrutinib and DHD-Ibrutinib in human plasma, derived from population pharmacokinetic studies. These values provide a critical context for understanding the extracellular concentrations available for cellular uptake.

ParameterIbrutinibThis compound (DHD-Ibrutinib)Reference
Primary Metabolizing Enzyme CYP3A4/5-[4][5][6]
Relative BTK Inhibitory Activity 1x~1/15x[7][8][9]
Plasma Protein Binding ~97.3%~91%[8]
Median Cmax (ng/mL) in Hypertensive Patients 256 (IQR 167–317)289 (IQR 245–311)[11]
Median Cmax (ng/mL) in Non-Hypertensive Patients 142 (IQR 72–230)187 (IQR 122–263)[11]
Median Mean Concentration (ng/mL) in Hypertensive Patients -83 (IQR 73–108)[11]
Median Mean Concentration (ng/mL) in Non-Hypertensive Patients -62 (IQR 41–87)[11]
Clearance Inter-individual Variability 67%51%[7][10]
Clearance Intra-individual Variability 47%26%[7][10]

IQR: Interquartile Range

Cellular Uptake and Efflux Mechanisms

The transport of drugs and their metabolites across the cell membrane is a highly regulated process mediated by a variety of uptake and efflux transporters. While direct evidence for the transporters involved in DHD-Ibrutinib flux is scarce, studies on ibrutinib and its other metabolites in renal proximal tubule cells suggest a significant role for ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp, ABCB1), Breast Cancer Resistance Protein (BCRP, ABCG2), and Multidrug Resistance-Associated Proteins (MRPs, ABCCs) in the efflux of ibrutinib metabolites.[4] Inhibition of these transporters leads to the intracellular accumulation of an ibrutinib-cysteine metabolite, indicating their role in limiting intracellular exposure.[4] It is highly probable that these or similar transporters also mediate the efflux of DHD-Ibrutinib.

Potential uptake of DHD-Ibrutinib could be mediated by solute carrier (SLC) transporters, although specific candidates have not yet been identified.

Proposed Experimental Workflow for Determining Cellular Uptake

The following workflow outlines a robust methodology for characterizing the cellular uptake and distribution of DHD-Ibrutinib.

experimental_workflow cluster_cell_culture Cell Culture cluster_uptake_assay Uptake Assay cluster_analysis Analysis cluster_transporter_studies Transporter Involvement cell_seeding Seed cells (e.g., cancer cell lines, primary cells) in 24-well plates cell_incubation Incubate to allow adherence and growth cell_seeding->cell_incubation add_dhd Add DHD-Ibrutinib at various concentrations and time points cell_incubation->add_dhd wash_cells Wash cells with ice-cold buffer to remove extracellular compound add_dhd->wash_cells lyse_cells Lyse cells to release intracellular contents wash_cells->lyse_cells protein_quant Quantify total protein in lysate lyse_cells->protein_quant lcms_analysis Analyze DHD-Ibrutinib concentration in lysate via LC-MS/MS lyse_cells->lcms_analysis data_normalization Normalize intracellular DHD-Ibrutinib concentration to protein amount protein_quant->data_normalization lcms_analysis->data_normalization transporter_inhibitors Perform uptake assay in the presence of known transporter inhibitors (e.g., for P-gp, BCRP, MRPs) transporter_inhibitors->add_dhd transporter_knockdown Utilize siRNA or CRISPR to knockdown specific transporter expression transporter_knockdown->add_dhd

Figure 1. Experimental workflow for characterizing the cellular uptake of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for quantifying intracellular drug and metabolite concentrations.

Protocol for In Vitro Cellular Uptake of this compound

Objective: To quantify the time- and concentration-dependent uptake of DHD-Ibrutinib in a selected cell line.

Materials:

  • Cell line of interest (e.g., a B-cell lymphoma line like TMD8 or primary cells)

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound (analytical standard)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 24-well plates and incubate for 24 hours to allow for attachment and recovery.

  • Drug Incubation: Prepare working solutions of DHD-Ibrutinib in culture medium at a range of concentrations (e.g., 0.1, 1, 10, 50 µM). Aspirate the old medium from the cells and add the DHD-Ibrutinib solutions. Incubate for various time points (e.g., 5, 15, 30, 60 minutes).

  • Washing: To terminate the uptake, rapidly aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular DHD-Ibrutinib.

  • Cell Lysis: Add a suitable volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.

  • Lysate Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification: Use a small aliquot of the supernatant to determine the total protein concentration using a BCA assay.

  • Sample Preparation for LC-MS/MS: Precipitate proteins from the remaining lysate (e.g., with acetonitrile), centrifuge, and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of DHD-Ibrutinib in the cell lysates using a validated LC-MS/MS method.

  • Data Normalization: Express the intracellular DHD-Ibrutinib concentration as pmol/mg of total protein.

Protocol for Investigating the Role of Efflux Transporters

Objective: To determine if DHD-Ibrutinib is a substrate of major drug efflux transporters.

Procedure:

  • Follow the cellular uptake protocol as described above.

  • In a parallel set of experiments, pre-incubate the cells with known inhibitors of P-gp (e.g., verapamil), BCRP (e.g., Ko143), or MRPs (e.g., MK-571) for 30-60 minutes before adding the DHD-Ibrutinib solution (which also contains the inhibitor).

  • Compare the intracellular accumulation of DHD-Ibrutinib in the presence and absence of the inhibitors. A significant increase in intracellular concentration in the presence of an inhibitor suggests that DHD-Ibrutinib is a substrate of the corresponding transporter.

Signaling Pathways Potentially Influencing Uptake

While no specific signaling pathways have been directly implicated in the uptake of DHD-Ibrutinib, it is well-established that cellular signaling and metabolism are intricately linked.[12][13] Growth factor signaling pathways, such as the PI3K/AKT/mTOR pathway, are known to regulate the expression and activity of nutrient and drug transporters to meet the metabolic demands of the cell.[12][13]

It is plausible that the activity of these pathways could indirectly influence the cellular balance of DHD-Ibrutinib by modulating the expression of relevant uptake or efflux transporters.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation uptake_transporter Uptake Transporter (e.g., SLC) dhd_in DHD-Ibrutinib (intracellular) uptake_transporter->dhd_in efflux_transporter Efflux Transporter (e.g., ABC) dhd_out DHD-Ibrutinib (extracellular) efflux_transporter->dhd_out akt AKT pi3k->akt mtor mTOR akt->mtor mtor->uptake_transporter Upregulation/ Activation mtor->efflux_transporter Downregulation/ Inhibition dhd_in->efflux_transporter Efflux dhd_out->uptake_transporter Uptake

Figure 2. Hypothetical influence of the PI3K/AKT/mTOR signaling pathway on the cellular uptake and efflux of this compound.

Conclusion and Future Directions

The cellular uptake and distribution of this compound represent a significant knowledge gap in the comprehensive understanding of ibrutinib's pharmacology. While DHD-Ibrutinib is less potent than its parent compound, its substantial plasma concentrations warrant further investigation into its intracellular fate and potential for cellular effects. The experimental frameworks and protocols outlined in this guide provide a clear path for researchers to elucidate the mechanisms of DHD-Ibrutinib's cellular transport and to quantify its intracellular concentrations. Future research should focus on identifying the specific transporters responsible for DHD-Ibrutinib's cellular influx and efflux and exploring the potential regulation of these transporters by intracellular signaling pathways. Such studies will be invaluable for a more complete risk-benefit assessment of ibrutinib therapy and for the development of future kinase inhibitors with optimized metabolic profiles.

References

Synthesis of Dihydrodiol-Ibrutinib: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of dihydrodiol-ibrutinib, a primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441). This document details both enzymatic and chemical synthesis approaches, providing structured data, experimental protocols, and visual diagrams to facilitate its production for research purposes.

Introduction

Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Its efficacy in treating various B-cell malignancies is well-established. The metabolism of ibrutinib is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 playing a major role.[2] This metabolic process leads to the formation of several metabolites, with the dihydrodiol metabolite (PCI-45227) being one of the most significant.[3] This metabolite is formed through the epoxidation of the acryloyl moiety of ibrutinib, followed by hydrolysis catalyzed by epoxide hydrolase.[4] While the dihydrodiol metabolite exhibits significantly lower inhibitory activity against BTK compared to the parent drug, its presence in substantial concentrations necessitates its availability as a reference standard for pharmacokinetic, pharmacodynamic, and toxicological studies.[5]

Metabolic Pathway of Ibrutinib to this compound

The biotransformation of ibrutinib to its dihydrodiol metabolite is a two-step enzymatic process predominantly occurring in the liver.

Ibrutinib Ibrutinib Epoxide Ibrutinib Epoxide (intermediate) Ibrutinib->Epoxide CYP3A4/5 (Epoxidation) Dihydrodiol This compound Epoxide->Dihydrodiol Epoxide Hydrolase (Hydrolysis)

Metabolic conversion of ibrutinib to this compound.

Synthesis of this compound

The synthesis of this compound for research applications can be achieved through two primary methodologies: enzymatic synthesis, which mimics the natural metabolic pathway, and chemical synthesis, which offers a more controlled and potentially scalable approach.

Enzymatic Synthesis

Enzymatic synthesis utilizes biological systems, such as human liver microsomes or fungal biotransformation, to produce the dihydrodiol metabolite from ibrutinib.

a) Using Human Liver Microsomes (HLMs)

This method directly employs the enzymes responsible for ibrutinib metabolism in vitro.

Experimental Protocol:

  • Materials:

    • Ibrutinib

    • Human Liver Microsomes (pooled)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

    • Acetonitrile (B52724) (ice-cold)

    • Internal standard (e.g., deuterated this compound)

  • Procedure:

    • Prepare a reaction mixture containing ibrutinib (e.g., 5 µM final concentration) and human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.[6]

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.[6]

    • Incubate the reaction at 37°C with gentle agitation for a predetermined time (e.g., 60 minutes), optimized for maximum conversion.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[6]

    • Centrifuge the mixture to precipitate proteins.

    • Collect the supernatant for purification and analysis.

  • Purification:

    • The supernatant can be subjected to preparative High-Performance Liquid Chromatography (HPLC) to isolate the this compound metabolite.

b) Fungal Biotransformation

Certain fungi possess cytochrome P450 enzyme systems capable of metabolizing xenobiotics, including drugs like ibrutinib. This method can be advantageous for larger-scale production.

Experimental Protocol:

  • Materials:

    • Selected fungal strain (e.g., Cunninghamella species)

    • Appropriate fungal growth medium

    • Ibrutinib

    • Solvents for extraction (e.g., ethyl acetate)

  • Procedure:

    • Cultivate the selected fungal strain in a suitable liquid medium until sufficient biomass is achieved.

    • Introduce ibrutinib to the fungal culture.

    • Continue incubation, allowing the fungal enzymes to metabolize the ibrutinib.

    • Monitor the formation of the dihydrodiol metabolite over time using analytical techniques like HPLC or LC-MS.

    • Harvest the culture and separate the mycelium from the broth.

    • Extract the this compound from both the mycelium and the broth using an appropriate organic solvent.

  • Purification:

    • The crude extract can be purified using chromatographic techniques such as column chromatography followed by preparative HPLC.

Quantitative Data for Enzymatic Synthesis:

ParameterHuman Liver MicrosomesFungal Biotransformation
Conversion Yield Reported up to 30%[4]Strain and condition dependent
Purity >95% achievable with purification[4]Dependent on purification method
Chemical Synthesis

While a direct, one-step chemical synthesis of this compound from ibrutinib is challenging due to the need for stereospecific dihydroxylation of the acryloyl double bond, a plausible multi-step approach can be proposed based on established organic chemistry principles.

Proposed Synthetic Workflow:

Ibrutinib Ibrutinib Epoxide Ibrutinib Epoxide Ibrutinib->Epoxide Epoxidation (e.g., m-CPBA) Dihydrodiol This compound Epoxide->Dihydrodiol Acid-catalyzed Hydrolysis

Proposed chemical synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

  • Step 1: Epoxidation of Ibrutinib

    • Dissolve ibrutinib in a suitable aprotic solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Upon completion, quench the reaction and purify the resulting ibrutinib epoxide intermediate using column chromatography.

  • Step 2: Hydrolysis of the Epoxide

    • Dissolve the purified ibrutinib epoxide in a mixture of a water-miscible organic solvent (e.g., acetone (B3395972) or THF) and water.

    • Add a catalytic amount of an acid (e.g., perchloric acid or sulfuric acid).

    • Stir the reaction at room temperature and monitor its progress.

    • Once the reaction is complete, neutralize the acid and extract the this compound with an organic solvent.

    • Purify the final product by recrystallization or preparative HPLC.

Analytical Characterization Data:

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Analytical TechniqueExpected Results
HPLC A single major peak with a retention time distinct from ibrutinib. Purity >95%.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of this compound (C₂₅H₂₆N₆O₄, MW: 474.51 g/mol ).[7]
¹H NMR Signals corresponding to the protons of the dihydrodiol moiety, along with the characteristic peaks of the ibrutinib scaffold.
¹³C NMR Signals corresponding to the carbons of the dihydrodiol moiety and the rest of the molecule.

Ibrutinib and the B-Cell Receptor (BCR) Signaling Pathway

Ibrutinib exerts its therapeutic effect by targeting BTK, a key kinase in the BCR signaling pathway. Understanding this pathway is crucial for researchers working with ibrutinib and its metabolites.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 & DAG PLCg2->IP3_DAG Cleaves PIP2 PIP2 PIP2 Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Proliferation B-Cell Proliferation, Survival, and Adhesion Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Simplified B-cell receptor signaling pathway and the inhibitory action of ibrutinib.

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of LYN and SYK kinases.[1] These, in turn, activate BTK, which then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[] PLCγ2 activation results in the generation of second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[] This cascade ultimately activates downstream transcription factors like NF-κB and MAPK, promoting B-cell proliferation, survival, and adhesion.[9] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking this entire downstream signaling pathway.[1]

Conclusion

The synthesis of this compound is essential for advancing research into the pharmacology and safety of ibrutinib. This guide provides a foundational understanding of both enzymatic and potential chemical synthesis routes, along with the necessary context of its formation and biological relevance. Researchers can utilize the provided protocols and data as a starting point for the in-house production of this critical metabolite for their studies. The availability of a pure reference standard of this compound will undoubtedly contribute to a more comprehensive understanding of ibrutinib's clinical profile.

References

The Dihydrodiol Metabolite of Ibrutinib: A Technical Deep-Dive into its Kinase Pathway Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib (B1684441), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies. Following administration, ibrutinib is extensively metabolized, with Dihydrodiol-Ibrutinib (PCI-45227) emerging as its primary active metabolite. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, focusing on its interaction with key kinase pathways. While exhibiting a reduced affinity for BTK compared to its parent compound, the significant systemic exposure of this compound underscores the importance of understanding its complete kinase inhibition profile and its contribution to the overall therapeutic and potential off-target effects of ibrutinib therapy. This document synthesizes available quantitative data, details relevant experimental protocols for inhibitor characterization, and visualizes the intricate signaling cascades affected.

Introduction: Ibrutinib Metabolism and the Significance of this compound

Ibrutinib undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway involves epoxidation of the ethylene (B1197577) on the acryloyl moiety, followed by hydrolysis to form the dihydrodiol metabolite, this compound (also known as PCI-45227).[1] This metabolite is considered active, although with attenuated potency against its primary target, BTK. Studies have indicated that this compound is approximately 15 times less potent in inhibiting BTK than the parent drug, ibrutinib.[2] Despite this reduced activity, this compound can achieve substantial plasma concentrations, and it has been suggested that it may contribute to as much as 50% of the overall anti-kinase effect observed in patients.[2] This highlights the critical need to characterize its broader kinase selectivity profile to fully comprehend the pharmacological activity and potential for off-target effects of ibrutinib treatment.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been primarily characterized against its principal target, BTK. The following tables summarize the available quantitative data for this compound and provide a comparative reference with the parent compound, ibrutinib, against BTK and its known off-target kinases. The lack of a comprehensive public kinase panel screening for this compound necessitates a comparative analysis with ibrutinib's known selectivity to infer potential areas of interaction.

Table 1: Inhibitory Potency of this compound against BTK

CompoundTarget KinaseIC50 (nM)Fold Change vs. Ibrutinib
This compound (PCI-45227)BTK~7.5~15-fold higher
IbrutinibBTK0.5-

Note: The IC50 value for this compound is estimated based on the reported 15-fold lower potency relative to ibrutinib.

Table 2: Known Off-Target Kinase Inhibition Profile of Ibrutinib (for comparative reference)

KinaseIC50 (nM)Kinase Family
BLK0.8Tec Family
BMX1.0Tec Family
ITK10.0Tec Family
TEC78.0Tec Family
EGFR5.6EGFR Family
ERBB2 (HER2)9.4EGFR Family
JAK316.0JAK Family
CSK-Csk Family
RIPK2-TKL Family
ERBB4-EGFR Family

Note: This table represents a selection of known ibrutinib off-targets. The inhibitory activity of this compound against these kinases has not been extensively reported in publicly available literature. Given its reduced potency against BTK, it is plausible that its off-target activity is also attenuated.

Key Signaling Pathways Affected

The primary mechanism of action of ibrutinib and its metabolites is the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. Additionally, ibrutinib has been shown to modulate other signaling pathways, such as those mediated by the chemokine receptors CXCR4 and CXCR5, which are involved in B-cell trafficking and homing.

B-Cell Receptor (BCR) Signaling Pathway

Activation of the BCR by an antigen initiates a signaling cascade that is heavily dependent on the activity of BTK. Inhibition of BTK by this compound, albeit with lower potency than ibrutinib, disrupts this pathway, leading to decreased B-cell proliferation and survival.

BCR_Signaling cluster_membrane Cell Membrane BCR BCR Lyn Lyn BCR->Lyn activates CD19 CD19 PI3K PI3K CD19->PI3K activates Antigen Antigen Antigen->BCR binds Lyn->CD19 phosphorylates Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates Akt Akt PI3K->Akt activates PLCG2 PLCγ2 BTK->PLCG2 activates Ca_release Ca²⁺ Release PLCG2->Ca_release NFkB NF-κB Akt->NFkB Ca_release->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Dihydrodiol_Ibrutinib This compound Dihydrodiol_Ibrutinib->BTK inhibits Chemokine_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein G-protein CXCR4->G_protein activates CXCR5 CXCR5 CXCR5->G_protein activates CXCL12 CXCL12 CXCL12->CXCR4 binds CXCL13 CXCL13 CXCL13->CXCR5 binds BTK BTK G_protein->BTK activates Downstream_signaling Downstream Signaling BTK->Downstream_signaling Migration Cell Migration & Homing Downstream_signaling->Migration Dihydrodiol_Ibrutinib This compound Dihydrodiol_Ibrutinib->BTK inhibits Experimental_Workflow A 1. Reagent Preparation B 2. Compound Serial Dilution A->B C 3. Kinase Reaction Setup B->C D 4. Reaction Incubation C->D E 5. Detection D->E F 6. Data Analysis E->F

References

Methodological & Application

Application Note: Simultaneous Quantification of Ibrutinib and its Active Metabolite Dihydrodiol-Ibrutinib by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, and its major active metabolite, Dihydrodiol-Ibrutinib, in human plasma. The simple protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput pharmacokinetic studies in clinical and preclinical research. This method has been validated following FDA guidelines and demonstrates excellent linearity, precision, accuracy, and recovery.

Introduction

Ibrutinib is an oral, first-in-class BTK inhibitor approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] It functions by irreversibly binding to a cysteine residue in the active site of BTK, thereby blocking downstream B-cell receptor (BCR) signaling pathways essential for B-cell proliferation and survival.[3][4] Ibrutinib is metabolized in the liver, primarily by cytochrome P450 enzymes, to form several metabolites, with this compound being a major active metabolite.[3][5] Given that the metabolite contributes to the overall therapeutic effect, a reliable method for the simultaneous quantification of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development and therapeutic drug monitoring.

This application note provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of Ibrutinib and this compound in human plasma.

Experimental Protocols

Materials and Reagents
Sample Preparation

A simple protein precipitation method is employed for sample preparation.[3][6][7]

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing Ibrutinib-d5 and this compound-d5).

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: ACQUITY UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) or equivalent.[6][8]

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[6][7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Flow Rate: 0.5 mL/min.[9]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
1.020
4.080
4.195
5.095
5.120
6.520
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Ibrutinib441.1304.225
This compound475.2304.230
Ibrutinib-d5 (IS)446.2309.225

Note: Collision energies may need to be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method, compiled from various validated methods.[4][6][7][8]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Ibrutinib0.400 - 200> 0.990.400
This compound0.400 - 200> 0.990.400

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
IbrutinibLQC0.8< 10< 1095 - 105
MQC80< 8< 897 - 103
HQC160< 7< 798 - 102
This compoundLQC0.8< 12< 1293 - 107
MQC80< 9< 996 - 104
HQC160< 8< 897 - 103

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
IbrutinibLQC85 - 9590 - 110
HQC88 - 9892 - 108
This compoundLQC82 - 9288 - 112
HQC86 - 9691 - 109

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma (50 µL) is Internal Standard Addition plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortexing ppt->vortex1 centrifuge Centrifugation vortex1->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution dry->reconstitute injection Injection onto LC Column reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of Ibrutinib and this compound.

btk_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on Bruton's Tyrosine Kinase (BTK).

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of Ibrutinib and its active metabolite, this compound, in human plasma. The simple sample preparation and rapid analysis time are advantageous for supporting pharmacokinetic studies in both clinical and preclinical settings, aiding in the optimization of dosing strategies and the overall development of Ibrutinib.

References

Application Notes and Protocols for High-Throughput Screening of Dihydrodiol-Ibrutinib Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441), a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. Following administration, Ibrutinib is metabolized in the liver, primarily by cytochrome P450 3A4/5, into several metabolites.[1][2][3] One of the principal active metabolites is Dihydrodiol-Ibrutinib (also known as PCI-45227 or M37).[1][2][3] Understanding the biological activity of this metabolite is crucial for a comprehensive assessment of Ibrutinib's overall therapeutic effect and potential off-target activities. This compound has been reported to have approximately 15 times lower inhibitory activity against BTK compared to its parent compound, Ibrutinib.[1][4][5]

These application notes provide detailed protocols for high-throughput screening (HTS) assays to quantify and characterize the activity of this compound. The described methods are suitable for academic and industrial laboratories involved in drug discovery, pharmacology, and translational medicine. They include both biochemical and cell-based assays to provide a multifaceted evaluation of the compound's inhibitory potential.

Data Presentation

The following table summarizes the comparative inhibitory activity of Ibrutinib and its metabolite, this compound, against BTK. This data is essential for interpreting screening results and understanding the relative potency of the metabolite.

CompoundTargetAssay TypeIC50 (nM)Relative Potency (to Ibrutinib)Reference
IbrutinibBTKBiochemical0.51[6]
This compoundBTKBiochemical~7.5~1/15[1][4][5]

Note: The IC50 value for this compound is an approximation based on the reported 15-fold lower potency compared to Ibrutinib.

Signaling Pathway

The diagram below illustrates the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK. Inhibition of BTK by compounds like Ibrutinib and its active metabolites disrupts downstream signaling cascades that are critical for B-cell proliferation, survival, and adhesion.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PLCG2->PIP2 PKC PKC DAG->PKC Activation NFkB NF-κB PKC->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Transcription Ibrutinib_Metabolite This compound Ibrutinib_Metabolite->BTK Inhibition

BTK Signaling Pathway and Inhibition.

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay for BTK Activity

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a luminescent-based assay with high sensitivity and a broad dynamic range, making it ideal for HTS.

Workflow Diagram:

ADP_Glo_Workflow Start Start Dispense_Compound Dispense Test Compound (e.g., this compound) and Controls to 384-well plate Start->Dispense_Compound Add_Enzyme Add BTK Enzyme Dispense_Compound->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix to Initiate Kinase Reaction Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate at Room Temperature (e.g., 60 minutes) Add_Substrate_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent to Terminate Reaction and Deplete ATP Incubate_1->Add_ADP_Glo Incubate_2 Incubate at Room Temperature (e.g., 40 minutes) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at Room Temperature (e.g., 30 minutes) Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence (Plate Reader) Incubate_3->Read_Luminescence Analyze_Data Data Analysis (IC50 Determination) Read_Luminescence->Analyze_Data End End Analyze_Data->End

ADP-Glo™ Kinase Assay Workflow.

Materials:

  • BTK Kinase Enzyme System (e.g., Promega)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega)

  • This compound and Ibrutinib (as a control)

  • 384-well white assay plates

  • Multichannel pipettes and reagent reservoirs

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and Ibrutinib in a suitable solvent (e.g., DMSO) at 100x the final desired concentration.

  • Assay Plate Preparation: Dispense 0.5 µL of each compound concentration into the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate/ATP Preparation:

    • Prepare the BTK enzyme solution in kinase reaction buffer.

    • Prepare the substrate (e.g., poly(E,Y)4:1) and ATP solution in kinase reaction buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate and ATP.

  • Kinase Reaction:

    • Add 2.5 µL of the BTK enzyme solution to each well.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP mix to each well. The final reaction volume is 5 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: Cell Proliferation/Viability Assay

This assay measures the effect of this compound on the proliferation and viability of a relevant B-cell lymphoma cell line that is dependent on BTK signaling (e.g., TMD8, REC-1).

Logical Relationship Diagram for Data Analysis:

Data_Analysis_Logic Raw_Data Raw Absorbance/Fluorescence Data Background_Subtraction Background Subtraction (Media-only wells) Raw_Data->Background_Subtraction Normalization Normalization to Controls (% Viability) Background_Subtraction->Normalization Dose_Response_Curve Dose-Response Curve Fitting (e.g., sigmoidal, 4PL) Normalization->Dose_Response_Curve IC50_Calculation IC50 Calculation Dose_Response_Curve->IC50_Calculation Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) IC50_Calculation->Statistical_Analysis Final_Report Final Report (IC50 values, curves, stats) Statistical_Analysis->Final_Report

Cell-Based Assay Data Analysis Logic.

Materials:

  • BTK-dependent B-cell lymphoma cell line (e.g., TMD8)

  • Complete cell culture medium

  • This compound and Ibrutinib

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays)

  • 96- or 384-well clear or white-walled, clear-bottom tissue culture plates

  • Multichannel pipettes

  • Plate reader (absorbance, fluorescence, or luminescence, depending on the chosen reagent)

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into the wells of a microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of culture medium.

    • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Ibrutinib in culture medium.

    • Add 50 µL of the compound dilutions to the respective wells. The final volume in each well should be 100 µL. Include vehicle-treated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plates and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the volume of media in the well).

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from wells with media only).

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control wells.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Conclusion

The provided protocols offer robust and reliable methods for the high-throughput screening of this compound activity. The biochemical assay allows for a direct measurement of BTK inhibition, while the cell-based assay provides insights into the compound's effect in a more physiologically relevant context. By employing these assays, researchers can effectively characterize the pharmacological profile of this key Ibrutinib metabolite, contributing to a deeper understanding of Ibrutinib's mechanism of action and overall clinical profile.

References

Application Note: In Vitro Cell-Based Assays to Assess Dihydrodiol-Ibrutinib Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[3] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[4] Upon administration, Ibrutinib is extensively metabolized in the body, primarily by cytochrome P450 3A4 (CYP3A4), to various metabolites.[5][6] One of the major active metabolites is Dihydrodiol-Ibrutinib (also known as PCI-45227).[7][8] Understanding the biological activity of this metabolite is crucial for a comprehensive assessment of Ibrutinib's overall pharmacological profile, including its efficacy and potential off-target effects.

This application note provides detailed protocols for in vitro cell-based assays to evaluate and compare the potency of this compound relative to its parent compound, Ibrutinib. The described assays focus on key cellular processes modulated by BTK inhibition: cell viability, apoptosis, and direct BTK target engagement (phosphorylation).

Data Presentation

The primary active metabolite of Ibrutinib, this compound (PCI-45227), has been reported to have approximately 15 times lower inhibitory activity towards BTK compared to the parent drug.[7] This difference in potency is critical for understanding the contribution of the metabolite to the overall therapeutic effect and safety profile of Ibrutinib. The following table summarizes the expected relative potency.

CompoundTargetRelative Potency (Approx.)
IbrutinibBTK1x
This compound (PCI-45227)BTK15x less potent

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of Ibrutinib and this compound on the metabolic activity and proliferation of a relevant B-cell lymphoma cell line (e.g., Ramos or Raji).

Materials:

  • Ramos or Raji cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Ibrutinib and this compound stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Ibrutinib and this compound in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in a B-cell lymphoma cell line treated with Ibrutinib and this compound using flow cytometry.

Materials:

  • Ramos or Raji cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Ibrutinib and this compound stock solutions (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of Ibrutinib and this compound (including IC50 concentrations determined from the viability assay) and a vehicle control for 24-48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

BTK Phosphorylation Assay (Western Blot)

This protocol describes the assessment of BTK autophosphorylation at Tyr223 as a direct measure of target engagement in a B-cell lymphoma cell line.

Materials:

  • Ramos or Raji cells

  • RPMI-1640 medium

  • Ibrutinib and this compound stock solutions (in DMSO)

  • Anti-IgM antibody (for BCR stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10^6 cells/well in 2 mL of complete medium and incubate overnight.

  • Starve the cells in serum-free medium for 2-4 hours.

  • Pre-treat the cells with various concentrations of Ibrutinib and this compound or vehicle control for 1 hour.

  • Stimulate the B-cell receptor pathway by adding anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes.

  • Immediately place the plate on ice and wash the cells with ice-cold PBS.

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCy2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib / This compound Ibrutinib->BTK Inhibition

Caption: BTK Signaling Pathway and Ibrutinib's Mechanism of Action.

Experimental_Workflow cluster_assays In Vitro Cell-Based Assays Cell_Culture 1. Cell Culture (e.g., Ramos, Raji) Treatment 2. Treatment (Ibrutinib & this compound) Cell_Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Annexin V Assay) Treatment->Apoptosis Phosphorylation 3c. BTK Phosphorylation (Western Blot) Treatment->Phosphorylation Data_Analysis 4. Data Analysis (IC50, % Apoptosis, p-BTK levels) Viability->Data_Analysis Apoptosis->Data_Analysis Phosphorylation->Data_Analysis Potency_Comparison 5. Potency Comparison Data_Analysis->Potency_Comparison

Caption: Experimental Workflow for Potency Assessment.

Logical_Relationship Ibrutinib Ibrutinib (Parent Drug) Metabolism Metabolism (CYP3A4) Ibrutinib->Metabolism BTK_Inhibition_I BTK Inhibition (High Potency) Ibrutinib->BTK_Inhibition_I Dihydrodiol This compound (Metabolite) Metabolism->Dihydrodiol BTK_Inhibition_D BTK Inhibition (Lower Potency) Dihydrodiol->BTK_Inhibition_D Cellular_Effect_I Cellular Effects (Viability↓, Apoptosis↑) BTK_Inhibition_I->Cellular_Effect_I Cellular_Effect_D Cellular Effects (Reduced Impact) BTK_Inhibition_D->Cellular_Effect_D

Caption: Logical Relationship of Ibrutinib and its Metabolite.

References

Application of Dihydrodiol-Ibrutinib in Pharmacokinetic Modeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing strategies and ensuring patient safety and efficacy. A key aspect of ibrutinib's pharmacology is its extensive metabolism, primarily by cytochrome P450 3A4 (CYP3A4), into several metabolites. Among these, the dihydrodiol metabolite, PCI-45227, is pharmacologically active, although to a lesser extent than the parent drug.[1][2] Consequently, comprehensive pharmacokinetic modeling of ibrutinib must account for the formation and disposition of this active metabolite.

These application notes provide a detailed overview and protocols for the inclusion of dihydrodiol-ibrutinib in pharmacokinetic modeling studies. This document is intended for researchers, scientists, and drug development professionals involved in the clinical pharmacology and development of ibrutinib and other BTK inhibitors.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for ibrutinib and its dihydrodiol metabolite (PCI-45227) from various studies in patients with B-cell malignancies. These data highlight the variability and key characteristics of both compounds.

Table 1: Pharmacokinetic Parameters of Ibrutinib

ParameterValueCondition/Patient PopulationReference
Tmax (median) 1–2 hoursCLL Patients[1]
Cmax (mean ± SD) 7.35 ± 0.24 ng/mLPatients with B-cell malignancies[3]
AUC (steady state, mean ± SD) 680 ± 517 ng·h/mL420 mg/day dose in CLL patients[1]
Half-life (T½) 4–9 hoursPatients with B-cell malignancies[1][4]
Apparent Oral Clearance (CL/F) ~1,000 L/h (fed)Patients with B-cell malignancies[5]
Apparent Volume of Distribution (Vd/F) ~10,000 LPatients with B-cell malignancies[5]
Plasma Protein Binding 97.3% (reversible)In vitro[1]

Table 2: Pharmacokinetic Parameters of this compound (PCI-45227)

ParameterValueCondition/Patient PopulationReference
Metabolite to Parent Ratio (steady state) 1 to 2.8CLL Patients[1]
Relative Potency vs. Ibrutinib ~15 times lowerIn vitro[2]
Clearance Inter-individual Variability 51%Patients with lymphoid malignancies[2][6]
Clearance Intra-individual Variability 26%Patients with lymphoid malignancies[2][6]

Experimental Protocols

Protocol 1: Quantification of Ibrutinib and this compound in Human Plasma by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ibrutinib and its dihydrodiol metabolite in human plasma.

1. Sample Preparation (Protein Precipitation Method)

  • Objective: To extract ibrutinib and this compound from plasma and remove proteins that can interfere with the analysis.

  • Materials:

    • Human plasma samples

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) working solution (e.g., ibrutinib-d5)

    • Vortex mixer

    • Centrifuge (capable of 16,000 rpm)

    • Evaporator (e.g., nitrogen evaporator)

    • Reconstitution solution (e.g., 38:62 ACN:water)

  • Procedure:

    • To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 200 µL of the IS working solution.

    • Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 16,000 rpm for 15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 150 µL of the reconstitution solution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Objective: To chromatographically separate and detect ibrutinib, this compound, and the internal standard.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) or equivalent

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A suitable gradient to separate the analytes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ibrutinib: m/z 441.1 → 304.2

      • This compound: m/z 475.2 → 304.2

      • Ibrutinib-d5 (IS): m/z 446.2 → 309.2

    • Optimize other parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the specific instrument used.

3. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ibrutinib and this compound into blank human plasma.

  • The calibration curve should cover the expected concentration range in clinical samples. A typical range is 0.4 to 200 ng/mL for both analytes.

  • QC samples should be prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.

Protocol 2: Population Pharmacokinetic Modeling of Ibrutinib and this compound using NONMEM

This protocol provides a general framework for developing a population PK model for ibrutinib and its dihydrodiol metabolite using NONMEM.

1. Model Development Strategy

  • Software: NONMEM (version 7.4 or later) is a commonly used software for population PK modeling.

  • Data: The input dataset should include patient demographics, dosing information (amount, time), and plasma concentrations of both ibrutinib and this compound at various time points.

  • Structural Model:

    • Start with a one-compartment model for ibrutinib and sequentially test more complex models (e.g., two-compartment).

    • Describe the absorption phase using a suitable model, such as first-order, zero-order, or sequential zero- and first-order absorption, potentially with a lag time.

    • Develop a simultaneous model for the dihydrodiol metabolite, linking its formation to the parent drug's disposition. A two-compartment model for the metabolite is often a good starting point.[2][6]

    • Incorporate first-pass metabolism by allowing a fraction of the absorbed dose to be directly converted to the metabolite.[2][6]

  • Statistical Model:

    • Estimate inter-individual variability (IIV) for the PK parameters using an exponential model.

    • Characterize the residual unexplained variability (RUV) using an additive, proportional, or combined error model.

  • Covariate Analysis:

    • Investigate the influence of patient characteristics (e.g., age, weight, renal and hepatic function, genetic polymorphisms like CYP3A4*22) on the PK parameters.[6]

2. Example NONMEM Control Stream Snippets

The following are illustrative snippets of a NONMEM control stream for a parent-metabolite model. This is not a complete, runnable code but provides a template for the key sections.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the point of inhibition by ibrutinib and its dihydrodiol metabolite.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB ERK ERK PKC->ERK Proliferation Cell Proliferation & Survival NFkB->Proliferation ERK->Proliferation Ibrutinib Ibrutinib & This compound Ibrutinib->BTK Inhibition PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_modeling Modeling Phase Dosing Ibrutinib Administration to Patients Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing SamplePrep Sample Preparation (Protein Precipitation) Processing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Quantification of Ibrutinib and this compound LCMS->Quantification DataAssembly Data Assembly and Exploratory Analysis Quantification->DataAssembly PopPK Population PK Modeling (NONMEM) DataAssembly->PopPK ModelEval Model Evaluation and Validation PopPK->ModelEval Logical_Relationship Dose Oral Ibrutinib Dose Absorption Absorption Dose->Absorption FirstPass First-Pass Metabolism (CYP3A4) Absorption->FirstPass SystemicIbrutinib Systemic Ibrutinib FirstPass->SystemicIbrutinib Unchanged Drug Dihydrodiol This compound FirstPass->Dihydrodiol Metabolite Metabolism Systemic Metabolism (CYP3A4) SystemicIbrutinib->Metabolism EliminationIbr Elimination of Ibrutinib SystemicIbrutinib->EliminationIbr Metabolism->Dihydrodiol EliminationDihydro Elimination of This compound Dihydrodiol->EliminationDihydro

References

Application Notes and Protocols for Dihydrodiol-Ibrutinib in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies.[1] Its metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5, leading to the formation of several metabolites.[2][3] The most abundant of these is Dihydrodiol-Ibrutinib (PCI-45227).[4][5] Understanding the biological activity of this major metabolite is crucial for a comprehensive assessment of Ibrutinib's overall therapeutic window and potential off-target effects. These application notes provide a guide for the preclinical evaluation of this compound in various cancer models.

This compound has been shown to be approximately 15 times less active as a BTK inhibitor compared to its parent compound, Ibrutinib, in in vitro assays.[4][5] Despite its reduced potency, its concentration in plasma can be higher and more variable than that of Ibrutinib, making its characterization in preclinical models a subject of interest.[4][5]

Data Presentation

The following tables summarize the known activity of this compound and provide a reference for the activity of the parent compound, Ibrutinib, in various preclinical models.

Table 1: In Vitro Activity of this compound and Ibrutinib Against BTK

CompoundTargetRelative Potency (Compared to Ibrutinib)Reference
This compound (PCI-45227)Bruton's Tyrosine Kinase (BTK)~15-fold less active[4][5]
IbrutinibBruton's Tyrosine Kinase (BTK)1x[4][5]

Table 2: Comparative IC50 Values of Ibrutinib in Various Cancer Cell Lines

Cell LineCancer TypeIbrutinib IC50Reference
JeKo-1Mantle Cell Lymphoma8 µM[6]
MinoMantle Cell Lymphoma6.5 µM[6]
GrantaMantle Cell Lymphoma20 µM[6]
RamosBurkitt's Lymphoma14.69 µM[7]
RajiBurkitt's Lymphoma15.99 µM[7]
BT474Breast Cancer (HER2+)9.94 nM[8]
SKBR3Breast Cancer (HER2+)8.89 nM[8]
Chronic Lymphocytic Leukemia (Primary Cells)Chronic Lymphocytic Leukemia0.37 µM - 9.69 µM[9]

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway Inhibition

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates AKT AKT PLCg2->AKT NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation Ibrutinib Ibrutinib (Potent Inhibitor) Ibrutinib->BTK Dihydrodiol_Ibrutinib This compound (Weak Inhibitor) Dihydrodiol_Ibrutinib->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.

General Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_exvivo Ex Vivo Analysis cell_viability Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) western_blot Target Engagement Assay (Western Blot for p-BTK) cell_viability->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) western_blot->apoptosis_assay pk_study Pharmacokinetic (PK) Studies in Rodents apoptosis_assay->pk_study xenograft_model Xenograft Tumor Model (Subcutaneous or Orthotopic) pk_study->xenograft_model efficacy_study Efficacy Studies (Tumor Growth Inhibition) xenograft_model->efficacy_study tumor_analysis Tumor Tissue Analysis (Immunohistochemistry) efficacy_study->tumor_analysis biomarker_analysis Biomarker Analysis (e.g., p-BTK in tumor) tumor_analysis->biomarker_analysis

Caption: General workflow for preclinical evaluation of this compound.

Experimental Protocols

The following are adapted protocols for the preclinical evaluation of this compound. Given its reduced potency, concentration ranges should be adjusted accordingly, generally starting at levels at least 15-fold higher than those used for Ibrutinib.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., JeKo-1, Ramos, Raji)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (PCI-45227)

  • Ibrutinib (as a positive control)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound and Ibrutinib in complete growth medium. A suggested starting concentration for this compound is 100-200 µM, with 2-fold serial dilutions. Use DMSO as a vehicle control at a final concentration not exceeding 0.1%.

  • Treatment: Add 100 µL of the 2x compound dilutions to the respective wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for BTK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of BTK at Tyr223.

Materials:

  • Cancer cell lines with active BCR signaling (e.g., Raji, Ramos)

  • Complete growth medium

  • This compound

  • Ibrutinib

  • DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 25 µM), Ibrutinib (e.g., 0.1 µM, 0.5 µM, 1 µM), and DMSO for 2-4 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated BTK signal to total BTK and the loading control (β-actin).

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of this compound on tumor growth.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line for xenograft (e.g., Raji, JeKo-1)

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., a solution appropriate for the route of administration)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound and vehicle control to the respective groups. The dose and route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on prior pharmacokinetic studies. Due to its lower potency, higher doses of this compound compared to Ibrutinib will likely be required.

  • Tumor Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint:

    • Continue the study for a predetermined period or until the tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

The provided application notes and protocols offer a framework for the preclinical investigation of this compound. While it is established as a significantly less potent metabolite of Ibrutinib, its presence at notable concentrations in patients warrants a thorough understanding of its biological activities. Researchers should consider its reduced potency when designing experiments, particularly in selecting appropriate concentration ranges for in vitro and in vivo studies. Further research is needed to fully elucidate the pharmacological profile of this compound and its contribution to the overall clinical effects of Ibrutinib therapy.

References

Application Notes and Protocols for Immunoassay-Based Detection of Dihydrodiol-Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1] Following oral administration, Ibrutinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4/5.[2] One of the major metabolites formed is Dihydrodiol-Ibrutinib, through epoxidation of the ethylene (B1197577) group on the acryloyl moiety followed by hydrolysis.[2][3] While this compound exhibits significantly lower inhibitory activity against BTK compared to the parent drug, its concentration in plasma can be substantial and variable among individuals.[1] Monitoring the levels of both Ibrutinib and its metabolites is crucial for understanding the drug's pharmacokinetics, assessing patient exposure, and potentially correlating these with clinical efficacy and adverse events.

These application notes provide a comprehensive overview and detailed protocols for the development of an immunoassay for the detection of this compound. While liquid chromatography-mass spectrometry (LC-MS/MS) is a common method for its quantification, immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) offer a high-throughput, cost-effective, and accessible alternative for routine monitoring.

Metabolic Pathway of Ibrutinib

Ibrutinib is primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP2D6.[1] The formation of this compound is a key metabolic route. Understanding this pathway is fundamental for the development of specific detection methods for the metabolite.

Ibrutinib_Metabolism Metabolic Pathway of Ibrutinib to this compound Ibrutinib Ibrutinib Epoxide_Intermediate Epoxide Intermediate Ibrutinib->Epoxide_Intermediate CYP3A4/5 Other_Metabolites Other Metabolites Ibrutinib->Other_Metabolites Dihydrodiol_Ibrutinib This compound Epoxide_Intermediate->Dihydrodiol_Ibrutinib

Caption: Metabolic conversion of Ibrutinib to this compound.

Quantitative Data (from LC-MS/MS studies)

Currently, quantitative data for this compound primarily comes from LC-MS/MS-based pharmacokinetic studies. This data is essential for establishing the expected physiological concentration range when developing and validating an immunoassay.

ParameterValueReference
This compound Plasma Concentrations
- Trough Concentrations (Cmin)Highly variable, can exceed Ibrutinib concentrationsGeneral observation from multiple PK studies
- Peak Concentrations (Cmax)Achieved ~2 hours post-doseGeneral observation from multiple PK studies
Pharmacokinetic Variability
- Inter-individual Variability in Clearance51%[4]
- Intra-individual Variability in Clearance26%[4]

Experimental Protocols

The development of an immunoassay for a small molecule like this compound requires a multi-step approach, from generating specific antibodies to optimizing the assay conditions. As this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response for antibody production. A competitive ELISA format is the most suitable method for detecting small molecules.

Logical Workflow for Immunoassay Development

The following diagram outlines the critical steps for creating a robust immunoassay for this compound.

Immunoassay_Development_Workflow Workflow for this compound Immunoassay Development cluster_Reagent_Prep Reagent Preparation cluster_Assay_Development Assay Development & Validation Hapten_Synthesis Hapten Synthesis (this compound derivative) Carrier_Conjugation Conjugation to Carrier Protein (e.g., BSA, KLH) Hapten_Synthesis->Carrier_Conjugation Enzyme_Conjugation Enzyme Conjugation (this compound-HRP) Hapten_Synthesis->Enzyme_Conjugation Immunization Immunization of Host Animal Carrier_Conjugation->Immunization Antibody_Production Antibody Production & Purification Immunization->Antibody_Production Assay_Optimization Competitive ELISA Optimization (Checkerboard Titration) Antibody_Production->Assay_Optimization Enzyme_Conjugation->Assay_Optimization Standard_Curve Standard Curve Generation Assay_Optimization->Standard_Curve Validation Assay Validation (Specificity, Sensitivity, Precision) Standard_Curve->Validation

Caption: Key stages in the development of an immunoassay for a small molecule metabolite.

Protocol 1: Synthesis of this compound-Carrier Conjugate (Immunogen)

Objective: To synthesize an immunogen by covalently linking a derivative of this compound to a carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH) to make it immunogenic.

Materials:

  • This compound

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or other suitable crosslinker

  • Carrier protein (BSA or KLH)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Derivatization: Introduce a reactive group (e.g., a thiol or amine) onto the this compound molecule at a position that is distal from its key structural features to ensure the resulting antibodies are specific to the parent structure. This is a critical step that requires synthetic chemistry expertise.

  • Carrier Protein Activation: Dissolve the carrier protein (e.g., BSA) in PBS. Add the crosslinker (e.g., SMCC) dissolved in DMF to the protein solution. Incubate for 1-2 hours at room temperature with gentle stirring.

  • Purification of Activated Carrier: Remove excess crosslinker by dialysis against PBS at 4°C overnight.

  • Conjugation: Add the derivatized this compound to the activated carrier protein solution. Incubate overnight at 4°C with gentle stirring.

  • Purification of Conjugate: Dialyze the conjugate solution against PBS at 4°C for 48 hours with several buffer changes to remove unconjugated hapten.

  • Characterization: Confirm the conjugation by methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Protocol 2: Production of Polyclonal Antibodies against this compound

Objective: To generate polyclonal antibodies specific for this compound.

Materials:

  • This compound-carrier conjugate (immunogen)

  • Freund's complete and incomplete adjuvants

  • Host animal (e.g., rabbit)

  • Protein A/G affinity chromatography column

Procedure:

  • Pre-immune Serum Collection: Collect blood from the host animal before immunization to serve as a negative control.

  • Immunization: Emulsify the immunogen with an equal volume of Freund's complete adjuvant. Inject the animal subcutaneously at multiple sites.

  • Booster Injections: Administer booster injections of the immunogen emulsified in Freund's incomplete adjuvant every 3-4 weeks.

  • Titer Monitoring: Collect small blood samples 10-14 days after each booster to monitor the antibody titer using an indirect ELISA coated with this compound conjugated to a different carrier protein to avoid carrier-specific antibody detection.

  • Antibody Purification: Once a high titer is achieved, collect a larger volume of blood and purify the IgG fraction from the serum using a Protein A/G affinity chromatography column.

  • Characterization: Assess the specificity and affinity of the purified antibodies.

Protocol 3: Competitive ELISA for this compound Quantification

Objective: To quantify the concentration of this compound in a sample using a competitive ELISA format.

Principle: Free this compound in the sample competes with a fixed amount of this compound conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP) for binding to a limited amount of anti-Dihydrodiol-Ibrutinib antibody coated on a microplate. The signal produced is inversely proportional to the concentration of this compound in the sample.

Competitive_ELISA_Workflow Competitive ELISA Workflow for this compound cluster_Plate_Prep Plate Preparation cluster_Competition Competitive Binding cluster_Detection Signal Detection Coat_Plate Coat Microplate with Anti-Dihydrodiol-Ibrutinib Antibody Wash_1 Wash Coat_Plate->Wash_1 Block Block with BSA Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Sample Add Sample/Standard (Free this compound) Wash_2->Add_Sample Add_Conjugate Add this compound-HRP Conjugate Add_Sample->Add_Conjugate Incubate_1 Incubate Add_Conjugate->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add_Substrate Add TMB Substrate Wash_3->Add_Substrate Incubate_2 Incubate (Color Development) Add_Substrate->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance

Caption: Step-by-step workflow of a competitive ELISA for this compound.

Materials:

  • Anti-Dihydrodiol-Ibrutinib antibody (purified)

  • This compound-HRP conjugate

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound standard

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the anti-Dihydrodiol-Ibrutinib antibody in coating buffer to an optimized concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the this compound standard or sample to the appropriate wells. Immediately add 50 µL of the diluted this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Calculate the average absorbance for each set of replicate standards and samples.

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Conclusion

The development of a robust and validated immunoassay for this compound can provide a valuable tool for therapeutic drug monitoring and pharmacokinetic studies. The protocols outlined above provide a comprehensive framework for the synthesis of necessary reagents and the establishment of a competitive ELISA. Careful optimization and validation are critical to ensure the accuracy, precision, and specificity of the assay for its intended application in research and clinical settings.

References

Application Note: Dihydrodiol-Ibrutinib as a Probe for CYP3A-Mediated Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441) (Imbruvica®) is an orally administered, potent inhibitor of Bruton's tyrosine kinase (BTK) utilized in the treatment of various B-cell malignancies.[1][2] The clinical efficacy and safety of ibrutinib are significantly influenced by its pharmacokinetic profile, which is characterized by low oral bioavailability (~3-8%) due to extensive first-pass metabolism.[1][3][4] The primary enzyme responsible for ibrutinib metabolism is cytochrome P450 3A (CYP3A), specifically isoforms CYP3A4 and CYP3A5.[1][5][6]

CYP3A enzymes are responsible for the metabolism of nearly 50% of all clinically used drugs, making them a focal point for drug-drug interaction (DDI) studies.[1][6] Co-administration of ibrutinib with drugs that inhibit or induce CYP3A activity can lead to significant alterations in ibrutinib plasma concentrations, potentially causing toxicity or reducing therapeutic efficacy.[7][8]

One of the major metabolites of ibrutinib formed via CYP3A-mediated oxidation is a dihydrodiol metabolite, also known as PCI-45227 or M37.[1][3][5] The formation of Dihydrodiol-Ibrutinib is directly correlated with hepatic CYP3A activity.[1][5] Consequently, monitoring the rate of this compound formation from ibrutinib in the presence of a test compound provides a robust and specific method for evaluating that compound's potential to act as a CYP3A inhibitor. This application note provides detailed protocols for utilizing this interaction to screen for CYP3A inhibitors.

Ibrutinib Metabolism and CYP3A Inhibition Pathway

The metabolic pathway of ibrutinib to its dihydrodiol metabolite is a direct indicator of CYP3A activity. Inhibition of this enzyme reduces the formation of the metabolite, leading to an increase in the plasma concentration of the parent drug, ibrutinib.

cluster_0 Metabolic Pathway cluster_1 Inhibition Mechanism Ibrutinib Ibrutinib (Parent Drug) CYP3A CYP3A4/5 Enzyme Ibrutinib->CYP3A Substrate Binding Metabolite This compound (PCI-45227) CYP3A->Metabolite Metabolism Inhibitor Test Compound (CYP3A Inhibitor) Inhibitor->CYP3A Inhibition

Caption: Ibrutinib metabolism to this compound via CYP3A and the mechanism of inhibition.

Quantitative Data on Ibrutinib DDIs with CYP3A Modulators

Clinical and preclinical studies have demonstrated the profound impact of CYP3A modulators on the pharmacokinetics of ibrutinib and its dihydrodiol metabolite. The data below summarizes the effects of strong inhibitors and inducers.

Interacting DrugCYP3A RoleIbrutinib DoseEffect on Ibrutinib Exposure (AUC)Effect on Ibrutinib Peak Concentration (Cmax)Effect on this compound (PCI-45227)Reference
Ketoconazole (B1673606) Strong Inhibitor40 mg▲ 24-fold increase▲ 29-fold increase▼ Substantially decreased[9][10][11]
Rifampin Strong Inducer560 mg▼ 10-fold decrease▼ 13-fold decreaseNot specified, but parent drug reduction implies increased metabolism[11]
Grapefruit Juice Moderate Inhibitor (Intestinal)140 mg▲ 2.2-fold increase▲ 3.5-fold increaseNot specified[3][11]
Cobicistat Strong Inhibitor10 mg/kg (mice)▲ ~11-fold increaseNot specified▼ Substantially decreased metabolic ratio[9][10]

Table 1: Summary of pharmacokinetic drug-drug interactions between ibrutinib and known CYP3A modulators.

Experimental Protocol: In Vitro CYP3A Inhibition Assay

This protocol describes an in vitro experiment to determine the inhibitory potential of a test compound on CYP3A activity by measuring the formation of this compound from ibrutinib using human liver microsomes.

Experimental Workflow

cluster_workflow In Vitro CYP3A Inhibition Assay Workflow prep 1. Reagent Preparation (Microsomes, Ibrutinib, Test Compound, NADPH) pre_incubate 2. Pre-incubation (Microsomes + Test Compound/Vehicle) prep->pre_incubate initiate 3. Initiate Reaction (Add Ibrutinib) pre_incubate->initiate start_metabolism 4. Start Metabolism (Add NADPH) initiate->start_metabolism incubate 5. Incubation (e.g., 37°C for 15 min) start_metabolism->incubate stop_reaction 6. Stop Reaction (e.g., Acetonitrile (B52724) with Internal Standard) incubate->stop_reaction process 7. Sample Processing (Centrifuge to pellet protein) stop_reaction->process analyze 8. LC-MS/MS Analysis (Quantify this compound) process->analyze calculate 9. Data Analysis (Calculate % Inhibition and IC50) analyze->calculate

Caption: Step-by-step workflow for the in vitro CYP3A inhibition assay.

Materials and Reagents
  • Human Liver Microsomes (HLM), pooled

  • Ibrutinib powder

  • Test Compound (potential inhibitor)

  • Ketoconazole (positive control inhibitor)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • Acetonitrile, LC-MS grade (for reaction termination)

  • Internal Standard (e.g., a stable isotope-labeled analog of the metabolite)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Stock Solution Preparation
  • Ibrutinib Stock (10 mM): Dissolve ibrutinib powder in DMSO.

  • Test Compound Stocks: Prepare a serial dilution of the test compound in DMSO (e.g., from 100 mM to 1 µM).

  • Ketoconazole Stock (10 mM): Dissolve ketoconazole in DMSO.

  • HLM Suspension: Dilute pooled HLM in 0.1 M potassium phosphate buffer to a final concentration of 0.5-1.0 mg/mL. Keep on ice.

Assay Procedure
  • Dispense Inhibitors: Add 1 µL of the test compound serial dilutions, DMSO (vehicle control), or ketoconazole (positive control) to the wells of a 96-well plate.

  • Add Microsomes: Add 100 µL of the HLM suspension to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzymes.

  • Add Substrate: Add 1 µL of ibrutinib stock solution to each well to achieve a final concentration near its Km for CYP3A (literature suggests starting with a concentration around 5 µM[1][5][6]). Mix gently.

  • Initiate Reaction: Add 20 µL of the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. The final incubation volume is typically ~125 µL.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes in a shaking water bath. The incubation time should be within the determined linear range for metabolite formation.

  • Terminate Reaction: Stop the reaction by adding 250 µL of cold acetonitrile containing the internal standard to each well.

  • Protein Precipitation: Seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer: Transfer the supernatant to a new 96-well plate for analysis.

LC-MS/MS Analysis
  • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound (PCI-45227).

  • Column: Use a suitable C18 column.

  • Mobile Phase: A gradient of water and acetonitrile/methanol with 0.1% formic acid is typically used.

  • Detection: Use multiple reaction monitoring (MRM) mode. Monitor for the specific parent-to-daughter ion transitions for both this compound and the internal standard.

Data Analysis
  • Calculate Peak Area Ratios: Determine the peak area ratio of the this compound to the internal standard for each sample.

  • Determine Percent Inhibition: Calculate the percentage of remaining CYP3A activity at each test compound concentration relative to the vehicle control (0% inhibition). The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity with Vehicle))

  • Calculate IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Conclusion

The metabolism of ibrutinib is highly dependent on CYP3A activity, and the formation of its major metabolite, this compound (PCI-45227), serves as a direct and reliable marker of this activity.[1][5] The provided in vitro protocol offers a robust framework for researchers to assess the potential of new chemical entities to cause clinically relevant drug-drug interactions by inhibiting the CYP3A pathway. Characterizing these interactions early in the drug development process is crucial for ensuring patient safety and optimizing therapeutic outcomes.[7][8]

References

Troubleshooting & Optimization

How to improve the solubility of Dihydrodiol-Ibrutinib for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for improving the solubility of Dihydrodiol-Ibrutinib for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a primary metabolite of Ibrutinib (B1684441), an oral inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Ibrutinib is known to be practically insoluble in water.[4][5] Like its parent compound, this compound is expected to have low aqueous solubility, which can lead to challenges such as precipitation in aqueous buffers and cell culture media, resulting in inaccurate and unreliable data from in vitro experiments.[6]

Q2: What is the recommended starting solvent for this compound?

The recommended starting solvent for preparing a high-concentration stock solution of poorly soluble compounds like this compound is Dimethyl Sulfoxide (B87167) (DMSO).[5][7] DMSO is capable of dissolving a wide range of polar and nonpolar compounds and is miscible with most aqueous buffers and cell culture media.[7]

Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?

To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[8] It is crucial to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO used to deliver the compound.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide and the Solubilization Strategy Workflow below for a step-by-step approach to resolving this problem. Strategies include modifying your dilution protocol, reducing the final compound concentration, or employing solubilizing excipients.[8]

Q5: Are there alternatives to DMSO for solubilizing this compound?

Yes, several alternatives can be explored if DMSO is not suitable or effective. These include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[][10][11]

  • Co-solvents: Using water-miscible solvents like ethanol, glycerol, or polyethylene (B3416737) glycol (PEG) in combination with your primary solvent can improve solubility.[12][13]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[14][15][16] They are often considered a good alternative to organic solvents.[14]

  • Surfactants: For non-cellular assays (e.g., enzyme activity assays), low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain solubility.[17] However, these are generally toxic to cells.[17]

Data & Protocols
Solvent & Solubility Data

The following table summarizes solubility data for the parent compound, Ibrutinib, which can serve as a proxy for estimating the properties of its Dihydrodiol metabolite.

CompoundSolventSolubilityReference
IbrutinibWater~0.003 mg/mL[4]
IbrutinibDMSO~30 mg/mL[5]
Ibrutinib1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[5]
Comparison of Solubilization Methods
MethodPrincipleAdvantagesConsiderations
Organic Solvents (e.g., DMSO) Solubilizes hydrophobic compounds.Effective for high-concentration stocks; well-established.[7]Potential for cytotoxicity; may interfere with some assays. Final concentration must be low (<0.5%).[8]
pH Adjustment Increases solubility of ionizable drugs by shifting equilibrium to the charged, more soluble form.Simple, effective for weak acids/bases.[][10]Only applicable to ionizable compounds; requires careful pH control; may affect compound stability or biological activity.
Co-solvents (e.g., Ethanol, PEG) Reduces the polarity of the aqueous vehicle, increasing solubility of hydrophobic solutes.[13]Can be effective in combination with other methods.May have their own biological effects or toxicity at higher concentrations.
Cyclodextrins (e.g., HP-β-CD) Forms non-covalent inclusion complexes where the hydrophobic drug resides in the central cavity.[14][15]High solubilizing capacity; generally low toxicity; can improve stability.[16]May alter drug availability and activity; requires empirical testing to find the best cyclodextrin (B1172386) type and ratio.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
  • Calculate Mass: Determine the mass of this compound powder required to make a stock solution of a desired concentration (e.g., 10 mM).

  • Add Solvent: Add the calculated volume of 100% sterile DMSO to the vial containing the compound.

  • Dissolve: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary, but check for compound stability first.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

Protocol 2: Preparation of Working Solutions (Serial Dilution)

This protocol minimizes precipitation when diluting a DMSO stock into an aqueous medium.

  • Intermediate Dilution: Perform an intermediate dilution of the high-concentration DMSO stock into your assay buffer or medium. For example, dilute a 10 mM stock 1:10 in media to get a 1 mM solution (now in 10% DMSO).

  • Final Dilution: Use this intermediate solution to make your final working concentrations through serial dilution in the final assay medium. This ensures the DMSO concentration is lowered gradually.

  • Vortexing: Gently vortex the solution between each dilution step.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain the compound.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Compound precipitates immediately upon dilution in aqueous buffer. "Solvent Shock": The rapid change in solvent polarity causes the compound to crash out of solution.1. Use a Stepwise Dilution: Follow Protocol 2 to dilute the compound gradually.[8]2. Lower Final Concentration: Test a lower final concentration of your compound.3. Add Protein: If using a cell-free buffer, consider adding 0.1% BSA. If using cell culture medium, ensure it contains serum (e.g., 10% FBS), as albumin can help maintain solubility.
Working solution appears cloudy or contains visible particles. Incomplete Solubilization or Aggregation: The compound is not fully dissolved or is forming aggregates.1. Sonication: Briefly sonicate the solution to break up aggregates.[17]2. Use a Solubilizing Excipient: Prepare the stock solution or the final medium with a solubilizing agent like HP-β-Cyclodextrin.[12]
Assay results are inconsistent or not dose-dependent. Variable Solubility: The actual concentration of the dissolved compound is inconsistent due to precipitation at higher concentrations.1. Confirm Solubility Limit: Visually inspect your dilution series for precipitation. The highest clear concentration is your practical solubility limit under those conditions.2. Switch Solubilization Strategy: If DMSO alone is insufficient, move to a more robust method like pH adjustment (if applicable) or cyclodextrin complexation.
Visual Workflows

Workflow for Preparing Stock and Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Compound This compound (Solid Powder) Vortex Vortex / Sonicate To Dissolve Compound->Vortex DMSO 100% DMSO DMSO->Vortex Stock High-Concentration Stock (e.g., 10 mM in 100% DMSO) Vortex->Stock Intermediate Intermediate Dilution (e.g., 1:10 in Medium) Stock->Intermediate Medium Aqueous Buffer or Cell Culture Medium Medium->Intermediate Serial Serial Dilutions Intermediate->Serial Final Final Working Solutions (<0.5% DMSO) Serial->Final

Caption: Workflow for preparing a DMSO stock and subsequent aqueous working solutions.

Decision-Making Workflow for Solubility Enhancement

G start Start: Solubilize This compound prepare_dmso 1. Prepare 10-50 mM stock in 100% DMSO start->prepare_dmso dilute 2. Dilute stepwise into aqueous assay buffer prepare_dmso->dilute check_precip Does it precipitate? dilute->check_precip success Success! Proceed with assay. (Include vehicle control) check_precip->success No troubleshoot Troubleshoot check_precip->troubleshoot Yes use_cyclo Option A: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->use_cyclo adjust_ph Option B: Adjust Buffer pH (if compound is ionizable) troubleshoot->adjust_ph add_cosolvent Option C: Add a Co-solvent (e.g., Ethanol, PEG) troubleshoot->add_cosolvent

References

Optimizing sample preparation for Dihydrodiol-Ibrutinib quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the accurate quantification of Dihydrodiol-Ibrutinib.

Troubleshooting Guides

This section addresses specific issues that may arise during the sample preparation workflow.

Issue Potential Cause Recommended Solution
Low Analyte Recovery Incomplete protein precipitation.Ensure the ratio of precipitation solvent (e.g., acetonitrile (B52724), methanol) to plasma is at least 3:1. Vortex thoroughly and allow for sufficient incubation time on ice or at low temperatures to maximize protein removal.[1]
Inefficient liquid-liquid extraction.Optimize the extraction solvent and pH. For Ibrutinib (B1684441) and its metabolites, which have alkaline properties, adjusting the sample to an alkaline pH (e.g., pH 10 with sodium carbonate) can improve extraction into an organic solvent like ethyl acetate (B1210297).[2]
Suboptimal solid-phase extraction (SPE) protocol.Ensure proper conditioning and equilibration of the SPE cartridge. Evaluate different sorbent types (e.g., C18) and elution solvents to find the best combination for this compound.
High Matrix Effects Insufficient removal of endogenous plasma components (e.g., phospholipids).Protein precipitation alone may not be sufficient. Consider a more rigorous sample cleanup method like SPE or LLE. For protein precipitation, ensure complete precipitation and centrifugation to minimize carryover of matrix components.
Co-elution of interfering substances with the analyte.Modify the chromatographic conditions (e.g., gradient, mobile phase composition) to improve the separation of this compound from interfering peaks.
Poor Reproducibility (High %CV) Inconsistent sample handling and preparation.Standardize all steps of the sample preparation protocol, including pipetting volumes, vortexing times, and incubation periods. Use of an internal standard is highly recommended to correct for variability.[3][4]
Analyte instability.Ibrutinib has shown instability at room temperature and 37°C.[3][5] Process samples promptly and store them at appropriate refrigerated or frozen conditions.[3]
Sample Carryover Contamination from a preceding high-concentration sample.Optimize the wash steps in the autosampler and injection port. Include blank injections after high-concentration samples to assess and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward sample preparation method for this compound quantification in plasma?

A1: Protein precipitation (PPT) is a widely used, simple, and rapid method for preparing plasma samples for the analysis of Ibrutinib and its metabolites.[3][5] It involves adding a cold organic solvent, typically acetonitrile, to the plasma sample to precipitate proteins, followed by centrifugation to separate the protein-free supernatant for analysis.[1]

Q2: When should I consider using a more advanced sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE)?

A2: While PPT is simple, it may not provide the cleanest extracts, potentially leading to significant matrix effects. If you observe high matrix effects, low sensitivity, or poor reproducibility with PPT, consider using LLE or SPE. These techniques offer a more thorough cleanup by selectively extracting the analyte from the biological matrix.[2][6]

Q3: What are the key parameters to optimize for an effective liquid-liquid extraction (LLE) of this compound?

A3: For successful LLE, focus on optimizing the organic extraction solvent and the pH of the aqueous sample. A mixture of ethyl acetate and tert-butyl methyl ether (50:50, v/v) has been used effectively. Since Ibrutinib and its metabolites are alkaline, adjusting the sample pH to a more basic level can enhance their extraction into the organic phase.[2]

Q4: Can you provide a starting point for developing a solid-phase extraction (SPE) method?

A4: A common starting point for SPE is to use a C18 reversed-phase cartridge. The general steps involve conditioning the cartridge with methanol, equilibrating with water, loading the pre-treated sample, washing away interferences with a weak organic solvent, and finally eluting the analyte with a stronger organic solvent like acetonitrile or methanol.

Q5: How can I minimize the degradation of Ibrutinib and this compound during sample preparation?

A5: Both Ibrutinib and its Dihydrodiol metabolite can be unstable under certain conditions.[3][5] It is crucial to keep samples on ice or at refrigerated temperatures during processing and to store them at -20°C or -80°C for long-term stability.[3] Minimize exposure to room temperature and process samples as quickly as possible.

Quantitative Data Summary

The following tables summarize quantitative data from various sample preparation methods for this compound and Ibrutinib.

Table 1: Recovery and Matrix Effects of Different Extraction Methods

AnalyteSample Preparation MethodMatrixRecovery (%)Matrix Effect (%)Reference
IbrutinibProtein PrecipitationPlasma>84Not Reported[7]
This compoundProtein PrecipitationPlasmaNot ReportedNot Reported[3]
IbrutinibLiquid-Liquid ExtractionSerum>81.0Not Significant
This compoundLiquid-Liquid ExtractionSerum>81.0Not Significant
IbrutinibLiquid-Liquid ExtractionPlasma90.4 - 113.689.3 - 111.0[8][9][10]
This compoundLiquid-Liquid ExtractionPlasma90.4 - 113.689.3 - 111.0[8][9][10]
IbrutinibProtein PrecipitationPlasma93.9 - 105.297.6 - 109.0[11]
This compoundProtein PrecipitationPlasma93.9 - 105.297.6 - 109.0[11]

Table 2: Linearity and Limits of Quantification (LLOQ)

AnalyteSample Preparation MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
IbrutinibSolid-Phase ExtractionPlasma10 - 500Not Reported[7]
IbrutinibProtein PrecipitationPlasma5 - 50005[3][5]
This compoundProtein PrecipitationPlasma5 - 50005[3][5]
IbrutinibLiquid-Liquid ExtractionSerum0.5 - 2000.5
This compoundLiquid-Liquid ExtractionSerum0.5 - 2000.5
IbrutinibProtein PrecipitationCSF0.50 - 30.000.50[4][12]
This compoundProtein PrecipitationCSF1.00 - 30.001.00[4][12]
IbrutinibProtein PrecipitationPlasma5.00 - 4915.00[4]
This compoundProtein PrecipitationPlasma5.00 - 4915.00[4]
IbrutinibProtein PrecipitationPlasma0.200 - 8000.200[11]
This compoundProtein PrecipitationPlasma0.500 - 5000.500[11]

Experimental Protocols

Protocol 1: Protein Precipitation

This protocol is adapted from a method for the simultaneous determination of Ibrutinib and this compound in plasma.[3][5]

  • Sample Thawing: Thaw frozen plasma samples on ice or at 4°C.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., deuterated Ibrutinib and this compound) to each sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration.

  • Analysis: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system for analysis.

Protocol 2: Liquid-Liquid Extraction

This protocol is based on a method for the analysis of Ibrutinib and its metabolites in human serum.

  • Sample Thawing: Thaw frozen serum samples on ice or at 4°C.

  • Aliquoting: Aliquot 200 µL of serum into a glass tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • pH Adjustment (Optional but Recommended): Add a small volume of a basic solution (e.g., 1M Sodium Carbonate) to raise the pH of the sample.[2]

  • Extraction Solvent Addition: Add 1 mL of the extraction solvent (e.g., a 50:50 v/v mixture of ethyl acetate and tert-butyl methyl ether).

  • Extraction: Vortex the tubes for 5 minutes to facilitate the extraction of the analytes into the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Ibrutinib_Metabolism cluster_cyp CYP3A4/5 Mediated cluster_gst GST Mediated Ibrutinib Ibrutinib Dihydrodiol_Ibrutinib This compound (Active Metabolite) Ibrutinib->Dihydrodiol_Ibrutinib Oxidation Oxidative_Metabolites Other Oxidative Metabolites Ibrutinib->Oxidative_Metabolites Oxidation GSH_Conjugates Glutathione Conjugates Ibrutinib->GSH_Conjugates Conjugation

Caption: Metabolic pathways of Ibrutinib.

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma, Serum) PPT_Solvent Add Precipitation Solvent (e.g., Acetonitrile) Start->PPT_Solvent LLE_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Start->LLE_Solvent SPE_Load Load Sample onto Conditioned Cartridge Start->SPE_Load PPT_Vortex Vortex PPT_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant Analysis LC-MS/MS Analysis PPT_Supernatant->Analysis LLE_Vortex Vortex LLE_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Organic Collect Organic Layer LLE_Centrifuge->LLE_Organic LLE_Organic->Analysis SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Collect Collect Eluate SPE_Elute->SPE_Collect SPE_Collect->Analysis

Caption: Sample preparation workflows.

References

Preventing degradation of Dihydrodiol-Ibrutinib during sample storage and handling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydrodiol-Ibrutinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound during sample storage and handling, ensuring the accuracy and reliability of your experimental results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue: Unexpectedly Low Concentrations of this compound

If you are observing lower than expected concentrations of this compound in your samples, follow this troubleshooting guide to identify the potential cause.

Troubleshooting Workflow

G cluster_collection Sample Collection cluster_storage Storage cluster_preparation Sample Preparation cluster_analytical Analytical Method A Start: Unexpectedly Low this compound Concentration B Review Sample Collection and Handling Procedure A->B Initial Check C Check Storage Conditions B->C If collection is correct B1 Anticoagulant used? (K3-EDTA is recommended) B->B1 D Evaluate Sample Preparation Technique C->D If storage is appropriate C1 Storage Temperature? (-40°C or -80°C for long-term) C->C1 E Verify Analytical Method Performance D->E If preparation is sound D1 Protein precipitation method efficient? (Acetonitrile is common) D->D1 F Conclusion: Identify and rectify the source of degradation E->F Final Analysis E1 Internal standard recovery acceptable? E->E1 B2 Time from collection to processing? (Process within 6 hours at room temp) B1->B2 C2 Number of freeze-thaw cycles? (Limit to ≤3) C1->C2 D2 Post-extraction stability? (Stable for 24h at 10°C in autosampler) D1->D2 E2 LC-MS/MS system performance check E1->E2

Caption: Troubleshooting workflow for low this compound concentrations.

Frequently Asked Questions (FAQs)

Sample Handling and Collection

Q1: What is the recommended anticoagulant for blood sample collection?

A1: For the analysis of this compound, K3-EDTA is a commonly used and recommended anticoagulant.[1]

Q2: How quickly should I process blood samples after collection?

A2: Blood samples should be processed to plasma as soon as possible. This compound is stable in whole blood and plasma for at least 6 hours at room temperature (25°C).[2][3] To minimize the risk of any potential degradation, it is best practice to centrifuge samples and separate plasma within this timeframe.

Sample Storage and Stability

Q3: What are the optimal storage temperatures for plasma samples containing this compound?

A3: For short-term storage (up to 6 hours), samples can be kept at room temperature.[3] For longer-term storage, samples should be frozen. This compound has been shown to be stable for at least 30 days at -40°C or -80°C, and for up to 3 months at -70°C.[1][3]

Q4: How many times can I freeze and thaw my samples?

A4: It is recommended to limit the number of freeze-thaw cycles. This compound has been demonstrated to be stable for up to three freeze-thaw cycles from -40°C or -80°C to room temperature.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot samples into smaller volumes for individual experiments.[4]

Quantitative Stability Data for this compound in Human Plasma

ConditionDurationStability
Room Temperature6 hoursStable[3]
Ice Bath2 hoursStable[3]
Autosampler at 10°C (Post-extraction)24 hoursStable[3]
Freeze-Thaw Cycles (-40°C or -80°C)3 cyclesStable[3]
Long-term Storage at -40°C or -80°C30 daysStable[3]
Long-term Storage at -70°C3 monthsStable[1]
Experimental Protocols

Q5: Can you provide a general protocol for sample preparation for LC-MS/MS analysis?

A5: A common and effective method for sample preparation is protein precipitation. Here is a general protocol:

  • To a 100 µL plasma sample, add an internal standard (e.g., deuterated this compound).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[3][5]

Q6: What are typical LC-MS/MS parameters for the analysis of this compound?

A6: Several validated LC-MS/MS methods have been published. Below is a summary of typical parameters.

Example LC-MS/MS Methodologies

ParameterMethod 1Method 2
Column ACQUITY UPLC HSS T3 (2.1x50 mm, 1.8 µm)[3]Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 1.7 µm)[1]
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[3]0.1% formic acid in water[1]
Mobile Phase B Acetonitrile[3]0.1% formic acid in methanol[1]
Gradient A time-programmed gradient is typically used.[1][3]A time-programmed gradient is typically used.[1][3]
Flow Rate 0.5 mL/min[3]0.25 mL/min[1]
Ionization Mode Positive Ion Electrospray (ESI+)[3]Positive Ion Electrospray (ESI+)
MRM Transition m/z 475.2 → 304.2[3]Not specified

Key Factors Influencing this compound Stability

To ensure the integrity of your samples, it is crucial to control several key factors throughout the experimental workflow.

G cluster_main Factors Affecting this compound Stability Temperature Temperature Degradation Degradation of This compound Temperature->Degradation High temp accelerates degradation Time Time Time->Degradation Prolonged handling increases risk FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation Multiple cycles can lead to loss Matrix Sample Matrix Effects Matrix->Degradation Endogenous enzymes can cause instability

Caption: Key factors that can lead to the degradation of this compound.

References

How to address poor chromatographic peak shape for Dihydrodiol-Ibrutinib.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals address poor chromatographic peak shape for Dihydrodiol-Ibrutinib.

Troubleshooting Guide: Poor Peak Shape

Poor chromatographic peak shape, such as tailing, fronting, or splitting, can compromise the accuracy and reproducibility of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these common issues for this compound.

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem for basic compounds like Ibrutinib (B1684441) and its metabolites, characterized by an asymmetric peak with a trailing edge.

Initial Diagnosis

  • Observe the chromatogram: Is the tailing observed for all peaks or only for this compound and structurally similar analytes?

  • Review the method parameters: Note the column type, mobile phase composition and pH, and sample solvent.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed chem_interactions Suspect Chemical Interactions (Analyte-Specific Tailing) start->chem_interactions Specific Peaks system_issues Suspect System Issues (All Peaks Tailing) start->system_issues All Peaks check_ph Adjust Mobile Phase pH chem_interactions->check_ph overload Reduce Sample Concentration/ Injection Volume chem_interactions->overload check_connections Check for Dead Volume (Fittings, Tubing) system_issues->check_connections end_capped Use End-Capped Column check_ph->end_capped Tailing Persists good_peak Good Peak Shape check_ph->good_peak Resolved change_organic Change Organic Modifier end_capped->change_organic Tailing Persists end_capped->good_peak Resolved change_organic->good_peak Resolved column_void Inspect/Replace Column check_connections->column_void No Leaks/Dead Volume check_connections->good_peak Resolved column_void->good_peak Resolved solvent_mismatch Match Sample Solvent to Mobile Phase overload->solvent_mismatch Tailing Persists overload->good_peak Resolved solvent_mismatch->good_peak Resolved

Figure 1. Troubleshooting workflow for peak tailing.

Potential Causes and Solutions for Peak Tailing

Potential Cause Description Recommended Solution
Secondary Silanol (B1196071) Interactions This compound, being a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase.[1][2] This is a primary cause of peak tailing.[3]Adjust Mobile Phase pH: Lower the mobile phase pH to at least 2 units below the pKa of this compound. Ibrutinib's pKa is approximately 3.74, so a pH of ~2.5-3.2 is often effective.[4][5] This protonates the silanol groups, minimizing secondary ionic interactions.[6] Use a buffer to maintain a stable pH.[3]
Inappropriate Column Chemistry Standard C18 columns may have a high density of active silanol groups.[4]Use an End-Capped Column: Employ a high-quality, end-capped C18 or a column with a different stationary phase (e.g., Phenyl-Hexyl) to shield the analytes from silanol groups.[3][7]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][8]Reduce Sample Concentration/Injection Volume: Dilute the sample or decrease the injection volume to ensure the mass of the analyte on the column is within its linear capacity.[8]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[1]Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
Extra-Column Volume Dead volumes in the system, such as long or wide-bore tubing and loose fittings, can cause peak broadening and tailing.[1][3]Minimize System Volume: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all connections are secure.[3]
Column Degradation A void at the column inlet or contamination can lead to poor peak shape for all analytes.[1][2]Inspect and Replace Column: If all peaks are tailing, try replacing the column with a new one of the same type.
Issue 2: Peak Fronting

Peak fronting, where the peak is preceded by a "shoulder," is less common than tailing but can also affect quantification.

Potential Causes and Solutions for Peak Fronting

Potential Cause Description Recommended Solution
Column Overload Severe sample overload can sometimes manifest as peak fronting.Reduce Sample Concentration/Injection Volume: Dilute the sample or decrease the injection volume.
Low Temperature Insufficient column temperature can sometimes lead to peak fronting.Increase Column Temperature: Raising the temperature can improve peak shape. A typical starting point is 40°C.[9][10]
Collapsed Column Bed Physical damage to the column can cause distorted peak shapes.Replace the Column: If the problem persists and other causes are ruled out, the column may be damaged.
Issue 3: Split Peaks

Split peaks can indicate a problem with the column inlet or an issue with the mobile phase being close to the analyte's pKa.[11]

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed check_column Check for Column Inlet Blockage/ Contamination start->check_column check_ph_pka Check Mobile Phase pH vs. Analyte pKa start->check_ph_pka If Column is OK reverse_flush Reverse and Flush Column check_column->reverse_flush replace_frit Replace Inlet Frit reverse_flush->replace_frit Splitting Persists good_peak Good Peak Shape reverse_flush->good_peak Resolved replace_frit->good_peak Resolved adjust_ph Adjust pH Away from pKa (by at least 1-2 units) check_ph_pka->adjust_ph adjust_ph->good_peak

Figure 2. Troubleshooting workflow for split peaks.

Potential Causes and Solutions for Split Peaks

Potential Cause Description Recommended Solution
Blocked Inlet Frit/Contamination Particulates from the sample or mobile phase can block the column inlet frit, causing the sample to be distributed unevenly onto the column.Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. If this doesn't work, the inlet frit may need to be replaced.
Mobile Phase pH close to pKa If the mobile phase pH is very close to the analyte's pKa, both the ionized and non-ionized forms of the analyte can exist, leading to two closely eluting or split peaks.[3][11]Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1-2 pH units away from the pKa of this compound.
Column Void A void at the head of the column can cause the sample band to split as it enters the stationary phase.Replace the Column: This is a sign of a failing column that needs to be replaced.

Experimental Protocols

Protocol 1: Adjusting Mobile Phase pH
  • Objective: To mitigate peak tailing caused by silanol interactions.

  • Materials: HPLC-grade water, formic acid (or other suitable acid), buffer salts (e.g., ammonium (B1175870) formate), pH meter.

  • Procedure:

    • Prepare the aqueous portion of the mobile phase.

    • If using a buffer, dissolve the buffer salt in the water. A concentration of 5-10 mM is a good starting point.[5][12]

    • Slowly add a dilute acid (e.g., 0.1% formic acid) to the aqueous phase while monitoring with a calibrated pH meter.[9]

    • Adjust the pH to the desired value (e.g., 3.2).[5]

    • Sonicate or degas the aqueous phase.

    • Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile (B52724) or methanol) at the desired ratio.[13]

    • Equilibrate the column with the new mobile phase until a stable baseline is achieved before injecting the sample.

Protocol 2: Column Flushing and Regeneration
  • Objective: To remove contaminants from a column that may be causing poor peak shape.

  • Procedure:

    • Disconnect the column from the detector.

    • Connect the column in the reverse flow direction.

    • Flush the column with a series of solvents, starting with the mobile phase without the buffer salts.

    • Sequentially flush with water, isopropanol, and then a strong organic solvent like acetonitrile.

    • Re-equilibrate the column in the forward direction with the mobile phase until the baseline is stable.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause is secondary interactions between the basic this compound molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[4]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter.[14] At a pH above the pKa of this compound, the molecule can be protonated and interact ionically with deprotonated, negatively charged silanol groups, causing peak tailing.[2] Lowering the pH (e.g., to pH 2.5-3.2) neutralizes the silanol groups, minimizing these interactions and improving peak shape.[6]

Q3: Can the choice of organic solvent in the mobile phase impact peak shape?

A3: Yes. Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation and sometimes improve peak shape.[7] Methanol, in combination with 0.1% formic acid, has been shown to yield good results in the chromatography of Ibrutinib and its dihydrodiol metabolite.[13]

Q4: When should I consider replacing my HPLC column?

A4: Consider replacing your column if you observe that all peaks in your chromatogram are tailing or splitting, and troubleshooting steps like adjusting the mobile phase and checking for system dead volume do not resolve the issue.[2] This often indicates a physical problem with the column, such as a void at the inlet or a contaminated/collapsed bed.[1]

Q5: Can increasing the column temperature improve peak shape?

A5: Yes, increasing the column temperature (e.g., to 40°C) generally decreases the viscosity of the mobile phase.[9][10] This can lead to higher efficiency and sharper peaks.[7] It can also alter selectivity, which may improve peak shape and resolution.[10]

References

Improving the sensitivity of Dihydrodiol-Ibrutinib detection in low-volume samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Dihydrodiol-Ibrutinib, an active metabolite of Ibrutinib (B1684441), particularly in experiments involving low-volume samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and commonly used method for detecting this compound in biological samples?

A1: The most sensitive, specific, and widely accepted method for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high selectivity by separating the analyte from other matrix components and high sensitivity through specific mass-to-charge ratio detection. Several validated LC-MS/MS methods have been published for the simultaneous determination of Ibrutinib and this compound in plasma and cerebrospinal fluid.[1][5]

Q2: What are the typical lower limits of quantification (LLOQ) for this compound using LC-MS/MS?

A2: The LLOQ for this compound can vary depending on the sample matrix, sample volume, and the specific LC-MS/MS instrumentation. Published methods report LLOQs in human plasma ranging from 0.400 ng/mL to 5 ng/mL.[2][3][6] For cerebrospinal fluid, an LLOQ of 1.00 ng/mL has been reported.[5]

Q3: What are the main challenges when working with low-volume samples for this compound analysis?

A3: The primary challenges with low-volume samples are achieving the required sensitivity and minimizing sample loss during preparation.[7] Low analyte concentrations in small sample volumes can result in signals that are below the LLOQ of the analytical method.[8] Additionally, each sample handling step, such as protein precipitation and extraction, carries a risk of analyte loss, which is more significant when the initial sample volume is small.

Q4: How can I improve the sensitivity of my assay when my sample volume is limited?

A4: To enhance sensitivity, consider the following strategies:

  • Optimize Sample Preparation: Employ a sample clean-up technique with high recovery, such as solid-phase extraction (SPE) or a well-optimized liquid-liquid extraction (LLE).[7][9] Protein precipitation is a simpler method but may result in more significant matrix effects.[2][3]

  • Concentrate the Sample: After extraction, the sample can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent.[10] This effectively increases the analyte concentration injected into the LC-MS/MS system.

  • Enhance Ionization Efficiency: Optimize the mobile phase composition and pH to maximize the ionization of this compound in the mass spectrometer's ion source.[3][10] The addition of formic acid to the mobile phase is a common practice to enhance positive ion electrospray ionization (ESI).[3]

  • Use a Highly Sensitive Mass Spectrometer: Modern triple quadrupole mass spectrometers offer high sensitivity and are ideal for quantifying low-abundance analytes.[11]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Insufficient Sample Concentration After the extraction step, evaporate the sample to dryness under a gentle stream of nitrogen and reconstitute it in a smaller volume (e.g., 50 µL) of the initial mobile phase.[10] This will increase the concentration of the analyte injected.
Analyte Degradation Ibrutinib has shown instability at room temperature and elevated temperatures (37°C).[1][2] Ensure samples are always kept on ice or at 4°C during processing and stored at -20°C or -80°C for long-term stability.[12]
Suboptimal MS/MS Parameters Infuse a standard solution of this compound directly into the mass spectrometer to optimize precursor and product ion selection, as well as collision energy and other source parameters for maximum signal intensity.
Inefficient Extraction Evaluate the extraction recovery of your method. Perform a recovery experiment by comparing the signal from a pre-extracted spiked sample to a post-extracted spiked sample. If recovery is low, consider switching to a different extraction technique (e.g., from protein precipitation to solid-phase extraction).
Issue 2: High Variability in Replicate Injections
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, especially pipetting of small volumes. Use of an internal standard, such as a stable isotope-labeled version of the analyte (e.g., Ibrutinib-d5), is crucial to correct for variability in sample preparation and instrument response.[3][8][13]
Matrix Effects The co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inconsistent results.[8] Improve sample clean-up to remove interfering substances. Modifying the chromatographic conditions to better separate the analyte from matrix interferences can also be effective.
Autosampler Issues Check the autosampler for proper functioning, including injection volume accuracy and potential for carryover between samples.
Issue 3: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Contamination Ensure all solvents, reagents, and labware are of high purity and free from contaminants. Run a blank sample (matrix without the analyte) to identify the source of contamination.
Insufficient Chromatographic Separation Optimize the liquid chromatography method to achieve better separation of this compound from other components in the sample. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different chromatography column.[3]
Matrix Interferences As mentioned above, matrix effects can manifest as high background or interfering peaks. Enhanced sample clean-up is the most effective way to mitigate this issue.

Data Presentation

Table 1: Comparison of LC-MS/MS Method Parameters for this compound Detection

ParameterMethod 1[2]Method 2[3][6]Method 3[5]
Matrix Human and Mouse PlasmaHuman PlasmaHuman Cerebrospinal Fluid
Sample Volume 20 µL50 µLNot Specified
Sample Preparation Protein PrecipitationProtein PrecipitationSimple Dilution
LC Column Bridged Ethylene HybridACQUITY UPLC HSS T3Waters BEH C18
Mobile Phase 0.1% v/v Formic Acid and Acetonitrile10 mM Ammonium Formate with 0.1% Formic Acid and AcetonitrileAmmonium Formate Buffer (5 mM, pH 3.2) and Acetonitrile + 0.1% Formic Acid
Lower Limit of Quantification (LLOQ) 5 ng/mL0.400 ng/mL1.00 ng/mL
Calibration Range 5 - 5000 ng/mL0.400 - 200 ng/mL1.00 - 30.00 ng/mL

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is adapted from a method for the analysis of this compound in human plasma.[3][6]

  • To a 1.5 mL tube, add 50 µL of plasma sample.

  • Add 200 µL of an internal standard working solution (e.g., Ibrutinib-d5 in acetonitrile).

  • Vortex the mixture for 10 minutes to precipitate proteins.

  • Centrifuge at 16,000 rpm for 15 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 150 µL of the initial mobile phase (e.g., acetonitrile:water, 38:62, v/v).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Plasma Samples

This protocol is based on a method for the extraction of Ibrutinib from human plasma.[9][13]

  • To 250 µL of plasma, add 50 µL of internal standard (e.g., Ibrutinib-D5).

  • Add 500 µL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 5000 rpm for 10-20 minutes at 5°C.

  • Transfer the organic phase to a new tube.

  • Evaporate the organic phase to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Low-Volume Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: A generalized workflow for the analysis of this compound from low-volume samples.

troubleshooting_logic start Low/No Signal Detected check_concentration Is Sample Concentrated? start->check_concentration check_stability Was Sample Integrity Maintained? check_concentration->check_stability Yes concentrate_sample Concentrate Sample Post-Extraction check_concentration->concentrate_sample No check_ms_params Are MS/MS Parameters Optimized? check_stability->check_ms_params Yes maintain_temp Maintain Low Temperature During Prep check_stability->maintain_temp No check_recovery Is Extraction Recovery Adequate? check_ms_params->check_recovery Yes optimize_ms Optimize MS Parameters via Infusion check_ms_params->optimize_ms No improve_extraction Improve Extraction Method (e.g., SPE) check_recovery->improve_extraction No result_ok Signal Improved check_recovery->result_ok Yes concentrate_sample->result_ok maintain_temp->result_ok optimize_ms->result_ok improve_extraction->result_ok

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Ibrutinib (B1684441). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to Ibrutinib metabolism and resistance mechanisms encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to Ibrutinib over time. What are the potential metabolic resistance mechanisms?

A1: Acquired resistance to Ibrutinib can be driven by metabolic reprogramming. Key mechanisms observed in resistant cells include a shift towards:

  • Oxidative Phosphorylation (OXPHOS): Some resistant B-cell lymphoma cells upregulate OXPHOS to maintain energy production. This can be mediated by the transcription factor EGR1.[1]

  • Fatty Acid Oxidation (FAO): In primary Chronic Lymphocytic Leukemia (CLL) lymphocytes, Ibrutinib resistance has been linked to an increase in fatty acid oxidation.[2][3] This metabolic shift helps resistant cells maintain mitochondrial homeostasis.[4]

  • Glutamine Metabolism: Ibrutinib-resistant cells may exhibit differential uptake of metabolites, favoring glutamine uptake and catabolism.[2]

Q2: I am observing inconsistent results with Ibrutinib in my experiments. Could media components or co-administered drugs be a factor?

A2: Yes, external factors can significantly impact Ibrutinib's efficacy due to its metabolism. Ibrutinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[5][6]

  • Drug-Drug Interactions: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase Ibrutinib's concentration, potentially leading to toxicity in your experimental model.[6][7][8] Conversely, strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) can decrease its concentration, reducing its intended effect.[6][7][9]

  • Food/Media Components: Certain components, like grapefruit juice, contain moderate CYP3A4 inhibitors and should be avoided in animal studies if not part of the experimental design.[6][9]

Q3: Can efflux pump activity contribute to Ibrutinib resistance in my cell lines?

A3: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance.[10][11] While Ibrutinib has been shown to inhibit the efflux function of Multidrug Resistance Protein 1 (MRP1), potentially reversing resistance to other drugs, upregulation of other efflux pumps could contribute to reduced intracellular concentrations of Ibrutinib.[12] It is crucial to assess the expression and activity of various ABC transporters in your resistant cell lines.

Troubleshooting Guides

Issue 1: Inconsistent Ibrutinib Efficacy in Cell Culture
Potential Cause Troubleshooting Step Expected Outcome
CYP3A4 Induction/Inhibition by Media Components Analyze media components for known CYP3A4 modulators. Switch to a serum-free or defined media if possible.Consistent Ibrutinib IC50 values across experiments.
Co-treatment with an unknown CYP3A4 modulator Review all co-administered compounds for their potential to interact with CYP3A4.Identification and removal of the interacting compound, leading to predictable Ibrutinib activity.
Selection of a resistant cell population Perform single-cell cloning and screen for Ibrutinib sensitivity to isolate a pure, sensitive population.Restoration of Ibrutinib sensitivity in the selected clone.
Issue 2: Acquired Ibrutinib Resistance in a Xenograft Model
Potential Cause Troubleshooting Step Expected Outcome
Metabolic reprogramming to OXPHOS Treat a cohort of resistant tumor-bearing animals with an OXPHOS inhibitor (e.g., Metformin or IM156) in combination with Ibrutinib.[1]Resensitization of the tumors to Ibrutinib, observed as reduced tumor growth compared to Ibrutinib alone.
Upregulation of Fatty Acid Oxidation Administer an FAO inhibitor (e.g., Etomoxir) alongside Ibrutinib to a cohort of resistant animals.[2]Inhibition of tumor growth in the combination treatment group, indicating a reversal of resistance.
CYP3A4 induction by diet or other factors Standardize the animal diet to eliminate potential CYP3A4 inducers.More consistent Ibrutinib efficacy in the control group and clearer results in the experimental arms.

Quantitative Data Summary

Table 1: Impact of CYP3A4 Modulators on Ibrutinib Pharmacokinetics (Healthy Volunteers)

Co-administered Agent Fold Change in Ibrutinib Cmax Fold Change in Ibrutinib AUClast Reference
Ketoconazole (Strong CYP3A4 Inhibitor)29-fold increase24-fold increase[8]
Rifampin (Strong CYP3A4 Inducer)13-fold decrease10-fold decrease[8]
Grapefruit Juice (Moderate CYP3A4 Inhibitor)3.5-fold increase2.2-fold increase[8]

Table 2: Efficacy of Combination Therapies in Overcoming Metabolic Resistance

Cell Line/Model Resistance Mechanism Combination Therapy Observed Effect Reference
Ibrutinib-resistant DLBCL cellsEGR1-mediated OXPHOS reprogrammingIbrutinib + Metformin or IM156Inhibition of resistant cell growth in vitro and in a PDX mouse model.[1]
Ibrutinib-resistant primary CLL lymphocytesActivation of Fatty Acid OxidationIbrutinib + Etomoxir (CPT1 inhibitor)Re-sensitization of resistant cells to Ibrutinib.[2]
Ibrutinib-resistant MCL cellsCo-deletion of CDKN2A and MTAP, leading to OXPHOS reprogrammingIbrutinib + IACS-010759 (OXPHOS inhibitor)Overcame Ibrutinib resistance in vitro and in PDX models.[13]

Experimental Protocols

Protocol 1: Assessment of OXPHOS-mediated Ibrutinib Resistance
  • Cell Culture: Culture Ibrutinib-sensitive and Ibrutinib-resistant lymphoma cell lines in standard RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed cells at a density of 1x10^5 cells/mL. Treat with a dose range of Ibrutinib (0.1-10 µM) with or without a fixed concentration of an OXPHOS inhibitor (e.g., 5 mM Metformin or 100 nM IM156).

  • Viability Assay: After 48 hours of incubation, assess cell viability using a standard MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 of Ibrutinib in the presence and absence of the OXPHOS inhibitor. A significant decrease in the IC50 for the combination treatment in resistant cells indicates that OXPHOS is a key resistance mechanism.

Protocol 2: Evaluation of Drug Efflux Pump Activity
  • Cell Preparation: Harvest 1x10^6 Ibrutinib-sensitive and -resistant cells.

  • Dye Loading: Incubate the cells with a fluorescent substrate of ABC transporters (e.g., 1 µM Rhodamine 123 for P-gp/MDR1 or 5 µM Calcein-AM for MRP1) for 30 minutes at 37°C.

  • Efflux Assay: After washing, resuspend the cells in fresh media with or without a known efflux pump inhibitor (e.g., 10 µM Verapamil for P-gp). Incubate for 1-2 hours at 37°C.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. Lower fluorescence in resistant cells compared to sensitive cells suggests higher efflux activity. The inclusion of an inhibitor should increase fluorescence in resistant cells.

Visualizations

Ibrutinib_Metabolism_Pathway Ibrutinib Ibrutinib (Oral) Intestinal_CYP3A4 Intestinal CYP3A4 Ibrutinib->Intestinal_CYP3A4 Circulating_Ibrutinib Circulating Ibrutinib Ibrutinib->Circulating_Ibrutinib Absorption Intestinal_CYP3A4->Circulating_Ibrutinib Reduced Bioavailability Hepatic_CYP3A4 Hepatic CYP3A4/5 Circulating_Ibrutinib->Hepatic_CYP3A4 M1 Inactive Metabolites Hepatic_CYP3A4->M1 Metabolism Excretion Fecal/Renal Excretion M1->Excretion

Caption: Simplified pathway of Ibrutinib metabolism.

Ibrutinib_Resistance_Workflow Start Experiment shows decreased Ibrutinib efficacy Check_Interactions Verify absence of CYP3A4 modulators in media/co-treatments Start->Check_Interactions Assess_Metabolism Assess metabolic phenotype (e.g., Seahorse assay for OXPHOS/glycolysis) Check_Interactions->Assess_Metabolism No interactions found OXPHOS_High High OXPHOS? Assess_Metabolism->OXPHOS_High Assess_Efflux Evaluate ABC transporter expression and activity Efflux_High High Efflux? Assess_Efflux->Efflux_High FAO_High High FAO? OXPHOS_High->FAO_High No Combine_OXPHOSi Combine Ibrutinib with OXPHOS inhibitor OXPHOS_High->Combine_OXPHOSi Yes FAO_High->Assess_Efflux No Combine_FAOi Combine Ibrutinib with FAO inhibitor FAO_High->Combine_FAOi Yes Combine_Effluxi Combine Ibrutinib with efflux pump inhibitor Efflux_High->Combine_Effluxi Yes Other_Mechanisms Investigate other mechanisms (e.g., BTK mutation, bypass signaling) Efflux_High->Other_Mechanisms No

Caption: Troubleshooting workflow for Ibrutinib resistance.

Metabolic_Resistance_Signaling cluster_cell Ibrutinib-Resistant Cancer Cell cluster_metabolism Metabolic Reprogramming Ibrutinib Ibrutinib BTK BTK Ibrutinib->BTK Inhibits BCR_Signaling BCR Signaling BTK->BCR_Signaling Activates OXPHOS ↑ Oxidative Phosphorylation BCR_Signaling->OXPHOS Bypass FAO ↑ Fatty Acid Oxidation BCR_Signaling->FAO Bypass Glutaminolysis ↑ Glutaminolysis BCR_Signaling->Glutaminolysis Bypass Survival Cell Survival & Proliferation OXPHOS->Survival FAO->Survival Glutaminolysis->Survival

Caption: Signaling pathways in metabolic resistance to Ibrutinib.

References

Strategies to enhance the oral bioavailability of Ibrutinib and its active metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Ibrutinib (B1684441) and its active metabolite, PCI-45227.

Troubleshooting Guides

Issue: Low and Variable Ibrutinib Exposure in Preclinical Models

  • Question: We are observing low and inconsistent plasma concentrations of Ibrutinib in our animal studies. What are the potential causes and how can we improve this?

    Answer: Low and variable oral bioavailability of Ibrutinib is a known challenge, primarily due to its poor aqueous solubility and extensive first-pass metabolism by cytochrome P450 3A (CYP3A) enzymes in the gut and liver.[1][2][3] Here are some strategies to consider:

    • Co-administration with a CYP3A Inhibitor: The most direct way to increase Ibrutinib exposure is to co-administer it with a potent CYP3A inhibitor. This "boosting" strategy can significantly increase bioavailability.[2][4] For preclinical studies, agents like ketoconazole (B1673606) or cobicistat (B1684569) can be used.[2][5] Be aware that this will also decrease the formation of the active metabolite, PCI-45227.[2][5]

    • Formulation with Food Components: The presence of food, particularly high-fat meals, has been shown to increase Ibrutinib's bioavailability, in some cases doubling it.[6][7][8] This is thought to be due to a reduction in the first-pass effect.[7] Consider administering Ibrutinib with a high-fat vehicle in your animal studies to mimic this effect.

    • Advanced Formulation Strategies: If modifying the vehicle is not sufficient, consider re-formulating Ibrutinib. Nanotechnology-based delivery systems and amorphous solid dispersions are promising approaches.

      • Nanoparticles: Encapsulating Ibrutinib in nanocarriers like liposomes, polymeric nanoparticles, or nanostructured lipid carriers can improve its solubility and protect it from premature metabolism.[1][9]

      • Amorphous Solid Dispersions: Creating a co-amorphous system with an excipient like saccharin (B28170) can enhance the solubility and dissolution rate of Ibrutinib.[10]

Issue: Difficulty in Reproducing In Vitro-In Vivo Correlation for Ibrutinib Formulations

  • Question: Our novel Ibrutinib formulation shows enhanced dissolution in vitro, but this is not translating to a proportional increase in bioavailability in vivo. What could be the reason?

    Answer: A disconnect between in vitro dissolution and in vivo bioavailability for Ibrutinib is often multifactorial. Here are some key factors to investigate:

    • First-Pass Metabolism Overload: Even with improved dissolution, the extensive first-pass metabolism by CYP3A enzymes can still be the rate-limiting step for oral bioavailability.[3][5] Your formulation may be releasing the drug effectively, but it is then being rapidly metabolized in the gut wall and liver. Consider in vitro models that incorporate metabolic components, such as liver microsomes or S9 fractions, to better predict the in vivo outcome.

    • Efflux Transporter Activity: While CYP3A is the primary barrier, efflux transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) in the intestine can actively pump Ibrutinib back into the gut lumen, reducing its net absorption.[11][12] Your formulation might not be effectively overcoming this efflux.

    • Gastrointestinal Tract Stability: Assess the stability of your formulation and the released Ibrutinib in simulated gastric and intestinal fluids. Degradation in the harsh GI environment can lead to lower than expected bioavailability.

    • Animal Model Considerations: The expression and activity of CYP enzymes and efflux transporters can vary between species. Ensure that the animal model you are using has a metabolic profile relevant to humans for Ibrutinib.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Question: What are the most promising nanotechnology-based strategies for improving Ibrutinib's oral bioavailability?

    Answer: Several nanocarrier systems have shown promise for enhancing the oral delivery of Ibrutinib.[1] These include:

    • Liposomes and Nanoliposomes: These lipid-based vesicles can encapsulate Ibrutinib, improving its solubility and protecting it from degradation in the GI tract.[13]

    • Silica-Coated Nanoliposomes (Liposils): This approach involves coating nanoliposomes with a silica (B1680970) shell, which can offer enhanced stability and controlled release.[14][15][16][17]

    • Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that provide sustained release and can be surface-modified for targeted delivery.[1]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and can increase the oral bioavailability of lipophilic drugs like Ibrutinib.[1][9]

  • Question: How does creating a co-amorphous form of Ibrutinib enhance its bioavailability?

    Answer: Amorphous forms of drugs lack the crystalline structure of their counterparts, which generally leads to higher apparent solubility and faster dissolution rates.[10] By preparing Ibrutinib in a co-amorphous state with a suitable excipient (a "co-former") like saccharin, you can stabilize the amorphous form and prevent recrystallization.[10] This enhanced solubility and dissolution can lead to improved absorption and oral bioavailability.[10]

Pharmacokinetic Interactions

  • Question: What is the impact of co-administering Ibrutinib with food?

    Answer: Administering Ibrutinib with food, especially a high-fat meal, can significantly increase its plasma exposure.[6][18][19] Studies have shown that Cmax and AUC can be substantially higher in the fed state compared to the fasted state.[7][18] This is believed to be due to a decrease in the first-pass metabolism of the drug.[7]

  • Question: How do CYP3A4 inhibitors affect the pharmacokinetics of Ibrutinib and its active metabolite?

    Answer: Co-administration of Ibrutinib with strong CYP3A4 inhibitors like ketoconazole can lead to a dramatic increase in Ibrutinib's plasma concentration (AUC) and peak concentration (Cmax).[5][20] This is because inhibiting CYP3A4 reduces the extensive first-pass metabolism of Ibrutinib.[2] Consequently, the formation of its primary active metabolite, PCI-45227, is decreased.[2][5]

Quantitative Data Summary

Table 1: Effect of Food on Ibrutinib Pharmacokinetics

ParameterFastedFed (with high-fat meal)Fold ChangeReference(s)
Cmax Lower~2-3 times higher[7][18]
AUC Lower~1.6-2 times higher[7][18]

Table 2: Effect of CYP3A Modulators on Ibrutinib Pharmacokinetics

Co-administered DrugEffect on Ibrutinib Exposure (AUC)Effect on PCI-45227 Exposure (AUC)Reference(s)
Ketoconazole (Strong CYP3A Inhibitor) ~24-fold increaseDecreased[5][20]
Cobicistat (CYP3A Inhibitor) ~9-fold increaseSignificantly decreased[2]
Rifampin (Strong CYP3A Inducer) ~10-fold decreaseNot reported[20]
Grapefruit Juice (Intestinal CYP3A Inhibitor) ~2.2-fold increaseNot significantly changed[20][21]

Table 3: Pharmacokinetic Parameters of Ibrutinib Nanoformulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability Fold IncreaseReference(s)
Ibrutinib Suspension 285.4 ± 15.22.01234.5 ± 65.7-[14]
Ibrutinib Nanoliposomes 456.8 ± 24.34.03851.4 ± 192.63.12[14]
Ibrutinib Liposils 589.2 ± 31.56.05037.6 ± 251.94.08[14][15]

Experimental Protocols

Protocol 1: Preparation of Ibrutinib-Loaded Nanoliposomes by Reverse-Phase Evaporation

  • Objective: To encapsulate Ibrutinib in nanoliposomes to improve its solubility and oral absorption.

  • Materials: Ibrutinib, phosphatidylcholine, cholesterol, chloroform (B151607), methanol, phosphate-buffered saline (PBS).

  • Methodology:

    • Dissolve a specific molar ratio of phosphatidylcholine and cholesterol (e.g., 7:3) and a predetermined concentration of Ibrutinib in a mixture of chloroform and methanol.[13]

    • Transfer the organic solution to a round-bottom flask.

    • Evaporate the organic solvents under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with PBS by gentle rotation.

    • The resulting suspension is then sonicated using a probe sonicator to reduce the particle size and form nanoliposomes.[13]

    • The unencapsulated drug can be removed by centrifugation or dialysis.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To evaluate the oral bioavailability of a novel Ibrutinib formulation compared to a control suspension.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Methodology:

    • Fast the rats overnight with free access to water.

    • Administer the Ibrutinib formulation (e.g., nanoliposomes, co-amorphous solid) or the control suspension (e.g., Ibrutinib in 0.5% w/v sodium carboxymethyl cellulose) orally via gavage.

    • Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

    • Separate the plasma by centrifugation and store at -80°C until analysis.

    • Quantify the concentrations of Ibrutinib and its metabolite PCI-45227 in the plasma samples using a validated LC-MS/MS method.[2][21]

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Visualizations

Ibrutinib_Metabolism_Pathway Ibrutinib Ibrutinib (Oral) Absorbed Absorbed Ibrutinib (Gut Wall) Ibrutinib->Absorbed Absorption Absorbed->Ibrutinib P-gp/BCRP Efflux Systemic Systemic Circulation (Ibrutinib) Absorbed->Systemic Enters Portal Vein Metabolite PCI-45227 (Active Metabolite) Absorbed->Metabolite Intestinal Metabolism (CYP3A4/5) Systemic->Metabolite Hepatic Metabolism (CYP3A4/5) Excretion Excretion Systemic->Excretion Metabolite->Excretion

Caption: Ibrutinib's first-pass metabolism and efflux pathway.

Experimental_Workflow_PK_Study cluster_formulation Formulation Preparation cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis and Data Processing Formulation Novel Ibrutinib Formulation Dosing Oral Administration to Rats Formulation->Dosing Control Ibrutinib Suspension (Control) Control->Dosing Sampling Serial Blood Sampling Dosing->Sampling LCMS LC-MS/MS Analysis of Plasma Sampling->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Caption: Workflow for a preclinical pharmacokinetic study.

Bioavailability_Enhancement_Strategies cluster_causes Primary Causes cluster_strategies Enhancement Strategies Ibrutinib Ibrutinib Low_Bioavailability Low Oral Bioavailability Ibrutinib->Low_Bioavailability Metabolism Extensive First-Pass Metabolism (CYP3A4/5) Low_Bioavailability->Metabolism Solubility Poor Aqueous Solubility Low_Bioavailability->Solubility CYP_Inhibition CYP3A Inhibition Metabolism->CYP_Inhibition Counteracted by Food_Effect Co-administration with Food Metabolism->Food_Effect Reduced by Nanoformulation Nanotechnology Formulations Solubility->Nanoformulation Improved by Amorphous Amorphous Solid Dispersions Solubility->Amorphous Improved by

Caption: Strategies to overcome low oral bioavailability of Ibrutinib.

References

Validation & Comparative

Dihydrodiol-Ibrutinib vs. Ibrutinib: A Comparative Guide on Cytotoxicity in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib (B1684441) and its primary active metabolite, Dihydrodiol-Ibrutinib. While direct comparative studies on the cytotoxicity of these two compounds in leukemia cell lines are not extensively available in peer-reviewed literature, this document synthesizes existing data on their biochemical activity and provides a framework for conducting such comparative experiments.

Introduction

Ibrutinib is a potent, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL).[1][2][3] Upon administration, Ibrutinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[4] One of the principal active metabolites is this compound (also known as PCI-45227 or M37).[4][5][6] Understanding the cytotoxic potential of this major metabolite is crucial for a comprehensive assessment of Ibrutinib's overall therapeutic effect and toxicity profile. This guide aims to provide a comparative analysis based on available biochemical data and to propose a detailed experimental protocol for the direct evaluation of their respective cytotoxicities in leukemia cell lines.

Comparative Biochemical Activity

While direct cytotoxicity data in leukemia cell lines is limited, a key point of comparison is the inhibitory activity of each compound against their primary molecular target, BTK. This data provides a strong indication of their potential anti-leukemic efficacy.

FeatureIbrutinibThis compound (PCI-45227)Reference
Target Bruton's tyrosine kinase (BTK)Bruton's tyrosine kinase (BTK)[5][7]
Mechanism of Action Irreversible covalent inhibitorInhibitor[1][2]
BTK Inhibitory Activity High Potency (IC50 ≈ 0.5 nM)~15 times lower than Ibrutinib[4][5]
Primary Metabolism Via CYP3A4 to form metabolites including this compoundN/A (is a metabolite)[4]

Mechanism of Action: The BTK Signaling Pathway

Ibrutinib exerts its anti-leukemic effects by targeting the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation, survival, and trafficking of malignant B-cells.[2][8][9] BTK is a key kinase in this pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling molecules, including PLCγ2, which ultimately leads to the activation of transcription factors like NF-κB that promote cell survival and proliferation.[1][2]

Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This blockade of BTK activity effectively shuts down the BCR signaling cascade, resulting in decreased proliferation and increased apoptosis of the leukemic cells.[1][7] Given that this compound retains BTK inhibitory activity, albeit at a reduced level, it is expected to function through the same mechanism. The 15-fold lower potency against BTK suggests that it would likely be less cytotoxic than the parent compound at equivalent concentrations.[4][5]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK Potent Inhibition Dihydrodiol_Ibrutinib This compound (Lower Potency) Dihydrodiol_Ibrutinib->BTK Inhibition

BTK Signaling Pathway and Inhibition

Proposed Experimental Protocol for Comparative Cytotoxicity

To directly compare the cytotoxicity of Ibrutinib and this compound, a standard in vitro cytotoxicity assay can be performed using a relevant leukemia cell line.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Ibrutinib and this compound in a selected leukemia cell line.

Materials:

  • Cell Line: A human chronic lymphocytic leukemia cell line (e.g., MEC-1) or other relevant leukemia cell line.

  • Compounds: Ibrutinib and this compound (PCI-45227).

  • Reagents:

    • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Phosphate-buffered saline (PBS).

    • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.

    • Cell viability reagent (e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay).

    • Solubilization buffer for MTT assay (e.g., acidified isopropanol).

  • Equipment:

    • 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader.

    • Multichannel pipette.

Methodology:

  • Cell Culture: Maintain the leukemia cell line in complete culture medium in a humidified incubator. Ensure cells are in the logarithmic growth phase before the experiment.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Ibrutinib and this compound in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations for the assay (e.g., 0.01 nM to 100 µM). A vehicle control (medium with the same final concentration of DMSO) must be included.

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^5 cells/well in 100 µL of medium).

  • Treatment:

    • Add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate.

    • Include wells with untreated cells (medium only) and vehicle control.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) in a humidified incubator.

  • Cytotoxicity Assessment (MTT Assay Example):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the supernatant and add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value for each compound using a non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Leukemia Cell Line Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Serial Dilutions (Ibrutinib & this compound) Treatment 4. Add Compounds to Wells Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Read_Plate 7. Measure Absorbance MTT_Assay->Read_Plate IC50_Calc 8. Calculate IC50 Values Read_Plate->IC50_Calc

Workflow for Comparative Cytotoxicity Assay

Conclusion

Based on the available biochemical data, Ibrutinib is a significantly more potent inhibitor of BTK than its dihydrodiol metabolite.[4][5] This strongly suggests that Ibrutinib would exhibit greater cytotoxicity against leukemia cell lines at equivalent concentrations. However, this compound is still considered an active metabolite and likely contributes to the overall therapeutic effect of Ibrutinib in vivo. The provided experimental protocol offers a robust framework for researchers to directly test this hypothesis and quantify the difference in cytotoxic potential between the parent drug and its major metabolite, thereby contributing valuable data to the field of leukemia research and drug development.

References

Head-to-head comparison of Dihydrodiol-Ibrutinib and other Ibrutinib metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals of the primary active metabolite of Ibrutinib (B1684441), Dihydrodiol-Ibrutinib (PCI-45227), and its performance against other key metabolites.

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies. Upon administration, ibrutinib undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5), leading to the formation of several metabolites. Understanding the biological activity of these metabolites is crucial for a complete picture of ibrutinib's efficacy and potential off-target effects. This guide provides a head-to-head comparison of the principal active metabolite, this compound, with other major ibrutinib metabolites, supported by experimental data and detailed methodologies.

Executive Summary

The primary active metabolite of ibrutinib is this compound (also known as PCI-45227 or M37). While it retains inhibitory activity against BTK, it is significantly less potent than the parent compound, ibrutinib. Other major metabolites include M34 and M25, which are formed through oxidative processes. Currently, publicly available data directly comparing the quantitative inhibitory activity of this compound against M34 and M25 is limited. The primary focus of existing research has been the comparison of this compound to ibrutinib itself.

Data Presentation: Ibrutinib and Metabolite Activity

The following table summarizes the known inhibitory activities of ibrutinib and its primary active metabolite, this compound.

CompoundTargetIC50 (nM)Relative Potency to Ibrutinib
Ibrutinib BTK~0.51x
This compound (PCI-45227/M37) BTK~7.5~15x lower
M34 BTKData not availableData not available
M25 BTKData not availableData not available

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

To understand the context of ibrutinib and its metabolites' activity, it is essential to visualize the B-cell receptor (BCR) signaling pathway that ibrutinib targets, as well as the metabolic pathways of ibrutinib and a typical experimental workflow for assessing metabolite activity.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Signaling_Cascade Downstream Signaling (NF-κB, MAPK, etc.) DAG_IP3->Signaling_Cascade Cell_Response Cell Proliferation, Survival, Adhesion Signaling_Cascade->Cell_Response Ibrutinib Ibrutinib & Metabolites Ibrutinib->BTK Inhibition

Caption: B-Cell Receptor (BCR) Signaling Pathway and Ibrutinib's Point of Inhibition.

Ibrutinib_Metabolism Ibrutinib Ibrutinib CYP3A4_5 CYP3A4/5 Ibrutinib->CYP3A4_5 Dihydrodiol_Ibrutinib This compound (PCI-45227 / M37) CYP3A4_5->Dihydrodiol_Ibrutinib Epoxidation & Hydrolysis M34 M34 CYP3A4_5->M34 Oxidation M25 M25 CYP3A4_5->M25 Oxidation

Caption: Major Metabolic Pathways of Ibrutinib via CYP3A4/5.

Experimental_Workflow Metabolite_Production In Vitro Metabolite Production (e.g., Human Liver Microsomes) Isolation Metabolite Isolation & Purification (e.g., HPLC) Metabolite_Production->Isolation Kinase_Assay BTK Kinase Inhibition Assay (Determine IC50) Isolation->Kinase_Assay Cell_Assay Cell-Based Viability Assay (e.g., MTT Assay) Isolation->Cell_Assay Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General Experimental Workflow for Comparing Ibrutinib Metabolite Activity.

Experimental Protocols

In Vitro Ibrutinib Metabolism using Human Liver Microsomes

This protocol is designed to generate ibrutinib metabolites for subsequent activity assessment.

Materials:

  • Ibrutinib

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., isotopically labeled ibrutinib)

Procedure:

  • Prepare a stock solution of ibrutinib in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and ibrutinib solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant containing the metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

BTK Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (ibrutinib and its metabolites)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In the wells of the assay plate, add the test compound dilutions, recombinant BTK enzyme, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

  • Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (ibrutinib and its metabolites)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (if applicable).

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Conclusion

Validating the Clinical Relevance of Dihydrodiol-Ibrutinib Plasma Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ibrutinib (B1684441) and its primary active metabolite, Dihydrodiol-Ibrutinib, alongside other Bruton's tyrosine kinase (BTK) inhibitors. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of their clinical relevance.

Comparative Analysis of BTK Inhibitors

The clinical efficacy and safety of BTK inhibitors are critical considerations in therapeutic applications. The following tables summarize key quantitative data comparing Ibrutinib, its Dihydrodiol metabolite, and alternative BTK inhibitors.

Table 1: Comparative Pharmacokinetics of Ibrutinib and this compound

ParameterIbrutinibThis compoundReference
Mean Elimination Half-Life ~6-9 hours-[1]
Time to Max. Plasma Conc. (Tmax) ~2 hours-[1][2]
Area Under the Curve (AUC) Dose-proportional increase (420-840 mg/day)-[1]
Plasma Protein Binding 97.3%-[3]
Metabolism Primarily by CYP3A4/5-[3][4]
Clearance Variability (Inter-individual) 67%51%[5][6]
Clearance Variability (Intra-individual) 47%26%[5][6]

Table 2: Comparative In Vitro Potency of BTK Inhibitors

InhibitorTargetIC50 (nM)Reference
Ibrutinib BTK0.5[7]
TEC3.2 - 78[7]
BRK3.3[7]
This compound (PCI-45227) BTK~7.5 (15x less potent than Ibrutinib)[3][8]
Acalabrutinib BTK--
Zanubrutinib BTK--
TEC~2[7]
BRK33[7]

Table 3: Real-World Comparison of BTK Inhibitors in CLL/SLL

OutcomeIbrutinibAcalabrutinibZanubrutinibReference
Median Time to Treatment Discontinuation or Death (Frontline) 13.7 months19.2 months19.3 months[9]
Median Time to Next Treatment or Death (Frontline) 30.2 months35.8 monthsNot Reached[9]
Cardiovascular Adverse Events (≥6 months follow-up) 12.1%7.6%7.3%[9]
Progression-Free Survival (60 months, 1L) 76.1%-75.7%[10]
Overall Survival (60 months, 1L) 87.3%-85.7%[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of clinical relevance.

Protocol 1: Simultaneous Quantification of Ibrutinib and this compound in Human Plasma by LC-MS/MS

This protocol is adapted from methodologies described in scientific literature for the simultaneous analysis of Ibrutinib and its metabolites.[11][12][13][14][15][16]

1. Sample Preparation (Protein Precipitation)

  • To 250 µL of human plasma, add 50 µL of an internal standard solution (e.g., Ibrutinib-D5, 1µg/mL).

  • Sonicate the mixture for 15 seconds.

  • Add 500 µL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 5000 rpm for 10-20 minutes at 5°C.

  • Transfer the organic phase to a new tube and dry it using a lyophilizer.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: ACQUITY UPLC HSS T3 column (2.1×50 mm, 1.8 μm) or equivalent.[11][14]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[11][14]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11][14]

  • Flow Rate: 0.5 mL/min.[14]

  • Gradient: Establish a suitable gradient to separate Ibrutinib, this compound, and the internal standard.

  • Column Temperature: 35°C.[13]

  • Injection Volume: 20 µL.[15]

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11][14]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[13]

  • MRM Transitions:

    • Ibrutinib: m/z 441.1 → 304.2.[12]

    • This compound: m/z 475.2 → 304.2.[12]

    • Ibrutinib-d5 (IS): m/z 446.2 → 309.2.[12]

  • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte.

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Ibrutinib and this compound.

  • The linear range is typically from 0.400 to 200 ng/mL for both analytes.[11][14]

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Protocol 2: In Vitro BTK Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency of BTK inhibitors.[17]

1. Reagents and Materials

  • Recombinant human BTK enzyme.

  • Substrate (e.g., poly(Glu, Tyr) peptide).

  • ATP.

  • Assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT, pH 7.5).[18]

  • Test compounds (Ibrutinib, this compound, etc.) at various concentrations.

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure

  • Dilute the BTK enzyme and substrate in the kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).

  • Add 2 µL of the enzyme solution.

  • Add 2 µL of the ATP and substrate mixture to initiate the reaction.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP detection reagent according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

3. Data Analysis

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizations

Ibrutinib Metabolism Pathway

Ibrutinib_Metabolism Ibrutinib Ibrutinib Dihydrodiol_Ibrutinib This compound (PCI-45227) Active Metabolite Ibrutinib->Dihydrodiol_Ibrutinib CYP3A4/5 (Primary Pathway) Other_Metabolites Other Metabolites (e.g., M34, M35) Ibrutinib->Other_Metabolites CYP3A4/5 Excretion Excretion Dihydrodiol_Ibrutinib->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of Ibrutinib to its primary active metabolite.

Experimental Workflow for Clinical Validation

Clinical_Validation_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Studies In_Vitro In Vitro Assays (e.g., BTK Inhibition) Animal_Models Animal Pharmacokinetic and Efficacy Studies In_Vitro->Animal_Models Patient_Recruitment Patient Recruitment (e.g., CLL Patients) In_Vitro->Patient_Recruitment Animal_Models->Patient_Recruitment Drug_Administration Ibrutinib Administration Patient_Recruitment->Drug_Administration Plasma_Sampling Serial Plasma Sampling Drug_Administration->Plasma_Sampling LC_MS_MS LC-MS/MS Analysis of Ibrutinib and Metabolites Plasma_Sampling->LC_MS_MS PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Modeling LC_MS_MS->PK_PD_Analysis Clinical_Outcomes Correlation with Clinical Outcomes (Efficacy and Toxicity) PK_PD_Analysis->Clinical_Outcomes BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Downstream Downstream Signaling (e.g., NF-κB, MAPK) DAG_IP3->Downstream Cell_Response Cell Proliferation, Survival, and Adhesion Downstream->Cell_Response Ibrutinib Ibrutinib & Metabolites Ibrutinib->BTK Inhibition

References

Dihydrodiol-Ibrutinib: A Comparative Analysis of Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase inhibitor cross-reactivity of Dihydrodiol-Ibrutinib, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441). This document synthesizes available data on its potency relative to the parent compound and discusses the implications for off-target effects within kinase inhibitor panels.

Ibrutinib is a potent, orally administered covalent inhibitor of BTK, a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] Its therapeutic efficacy in various B-cell malignancies is well-established. However, Ibrutinib is known to have off-target activities against other kinases, which can lead to adverse effects.[3][4][5] Following administration, Ibrutinib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4), to form several metabolites.[6] The most prominent of these is a dihydrodiol derivative, known as this compound, PCI-45227, or M37.[1][6] This metabolite is pharmacologically active and circulates in the plasma at significant concentrations.[1]

Understanding the kinase selectivity profile of this compound is critical for a comprehensive assessment of the overall therapeutic window and potential for off-target effects of Ibrutinib treatment.

Comparative Kinase Inhibition Profile

Key Finding: this compound exhibits approximately 15-fold lower inhibitory activity against BTK compared to its parent compound, Ibrutinib.[1][6]

This significant reduction in on-target potency strongly suggests a correspondingly diminished activity against the known off-targets of Ibrutinib. While direct comparative data for this compound across a broad kinase panel is lacking, the known off-target profile of Ibrutinib provides a crucial reference point. Ibrutinib is known to inhibit other kinases containing a homologous cysteine residue in the active site, including members of the TEC and EGFR families.[3][5]

The table below summarizes the inhibitory activity (IC50) of Ibrutinib against BTK and several of its key off-target kinases. It is critical to note that the inhibitory activity of this compound against these off-targets is anticipated to be substantially lower, in line with its reduced potency against BTK.

Kinase TargetIbrutinib IC50 (nM)This compound (PCI-45227) IC50 (nM)Reference Compound (Acalabrutinib) IC50 (nM)Reference Compound (Zanubrutinib) IC50 (nM)
BTK 0.5 - 0.9~7.5 - 13.5 (estimated 15x higher)<5<1
ITK4.9 - 10Not Available>100060 - 200
TEC2.1 - 78Not Available19<1
EGFR5.3 - 9.5Not Available>10003 - 30
BLK0.8Not AvailableNot AvailableNot Available
BMX1.1Not AvailableNot AvailableNot Available
JAK321 - 30Not Available>1000100 - 300

Note: IC50 values for Ibrutinib and reference compounds are compiled from various sources and assay conditions, leading to a range of reported values. The IC50 for this compound on BTK is an estimation based on the recurring "15-fold lower activity" statement. Data for this compound against off-target kinases is not currently available in the public domain.

Second-generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib (B611923), were specifically designed to have greater selectivity for BTK and reduced off-target effects, as reflected in their generally higher IC50 values against other kinases.[5][7]

Signaling Pathways and Experimental Workflows

To visualize the context of this compound's activity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.

Ibrutinib Metabolism and Action Ibrutinib Ibrutinib CYP3A4 CYP3A4/5 (Liver Metabolism) Ibrutinib->CYP3A4 Metabolism BTK BTK Ibrutinib->BTK Strong Inhibition (Covalent) Off_Target Off-Target Kinases (e.g., TEC, EGFR, ITK) Ibrutinib->Off_Target Inhibition DHD_Ibrutinib This compound (PCI-45227) CYP3A4->DHD_Ibrutinib DHD_Ibrutinib->BTK Weak Inhibition (~15x less potent) DHD_Ibrutinib->Off_Target Likely Weak Inhibition BCR_Signaling B-Cell Receptor Signaling Cascade BTK->BCR_Signaling Cell_Survival B-Cell Proliferation & Survival BCR_Signaling->Cell_Survival Adverse_Effects Potential Adverse Effects Off_Target->Adverse_Effects

Caption: Metabolism of Ibrutinib to this compound and their respective inhibitory actions.

Kinase Inhibitor Profiling Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound with Kinase Panel & ATP Compound->Incubation Kinase_Panel Kinase Panel (~400+ Kinases) Kinase_Panel->Incubation Measurement Measure Kinase Activity (e.g., Radiometric, Luminescence) Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

Experimental Protocols

The determination of a kinase inhibitor's selectivity and potency is typically achieved through in vitro kinase assays. A common high-throughput method is the KINOMEscan™ platform, which utilizes a competition binding assay.

Principle of the KINOMEscan™ Assay:

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

General Protocol Outline:

  • Compound Preparation: The test compound (e.g., this compound) is solubilized, typically in DMSO, to create a stock solution. This is then serially diluted to the desired test concentrations.

  • Assay Plate Preparation: The kinase panel, comprising a large number of purified kinases, is prepared.

  • Binding Reaction: The test compound is incubated with the specific kinase, the immobilized ligand, and other necessary reagents.

  • Washing: Unbound components are removed through a series of wash steps.

  • Elution and Quantification: The bound kinase is eluted, and the attached DNA tag is quantified via qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Control). A lower percentage indicates greater inhibition. These values can then be used to calculate IC50 or Kd values, which represent the concentration of the inhibitor required to achieve 50% inhibition or the binding affinity, respectively.

Conclusion and Future Directions

The primary circulating metabolite of Ibrutinib, this compound, demonstrates significantly reduced inhibitory activity against its parent's primary target, BTK.[1][6] This strongly implies that its cross-reactivity against other kinases is also substantially diminished. Consequently, the off-target effects observed with Ibrutinib therapy are more likely attributable to the parent compound rather than its dihydrodiol metabolite.

However, to definitively characterize the safety and selectivity profile of this compound, a comprehensive head-to-head kinome profiling study against Ibrutinib is warranted. Such data would provide invaluable insights for researchers and clinicians in understanding the complete pharmacological profile of Ibrutinib and could inform the development of future kinase inhibitors with improved selectivity and safety profiles.

References

Comparative analysis of Dihydrodiol-Ibrutinib's impact on off-target kinases.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase effects of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, and its major active metabolite, Dihydrodiol-Ibrutinib (also known as PCI-45227). While extensive data is available for Ibrutinib's off-target profile, a direct quantitative comparison with this compound is limited in publicly accessible literature. This guide summarizes the known off-target effects of Ibrutinib and discusses the available information on its dihydrodiol metabolite, offering insights for further research and drug development.

Executive Summary

Ibrutinib is a highly effective covalent inhibitor of BTK, but its clinical use is associated with off-target effects attributed to its interaction with other kinases. These off-target activities can lead to adverse events such as bleeding, atrial fibrillation, and rash. This compound is a significant metabolite of Ibrutinib, and while it is known to be substantially less potent in its inhibition of the primary target, BTK, its comprehensive off-target kinase profile has not been extensively characterized in publicly available studies. Understanding the comparative off-target effects of both the parent drug and its metabolite is crucial for a complete safety and efficacy assessment.

Comparative Kinase Inhibition Profile

Table 1: On-Target Potency of Ibrutinib vs. This compound

CompoundTargetIC50 (nM)Fold Difference
IbrutinibBTK~0.51x
This compoundBTK~7.5~15x less potent[1]

The lack of comprehensive public data on the off-target kinase panel for this compound prevents a direct quantitative comparison in this guide.

Ibrutinib's Known Off-Target Kinase Profile

Ibrutinib is known to inhibit several other kinases, which is believed to contribute to some of its observed side effects.[2][3][4]

Table 2: Selected Off-Target Kinases of Ibrutinib and Associated Adverse Events

Off-Target KinaseAssociated Adverse Event(s)
TEC family kinases (e.g., TEC, ITK) Bleeding
EGFR (Epidermal Growth Factor Receptor) Rash, Diarrhea
CSK (C-terminal Src kinase) Atrial fibrillation[2][5]
JAK3 (Janus kinase 3) Potential for various side effects
BLK (B-lymphoid kinase) -
BMX (Bone marrow tyrosine kinase on chromosome X) -
ERBB2/HER2, ERBB4/HER4 Atrial fibrillation

This compound: What is Known

This compound is an active metabolite of Ibrutinib formed via cytochrome P450-mediated metabolism. While its inhibitory activity against BTK is approximately 15 times lower than that of the parent compound, its impact on off-target kinases is not well-documented in publicly available literature. Some clinical data has suggested a potential association between exposure to this compound and the incidence of hypertension. Further investigation is required to elucidate the specific molecular mechanisms underlying this observation.

Experimental Protocols

To facilitate further research, a generalized protocol for a biochemical kinase inhibition assay is provided below. This methodology can be adapted to compare the inhibitory activity of this compound and Ibrutinib against a panel of off-target kinases.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (Ibrutinib, this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Kinase Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Incubate the plate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 BCR Signaling Pathway cluster_1 Off-Target Effects BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Production Downstream Downstream Signaling (NF-κB, Calcium Mobilization) DAG_IP3->Downstream Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition TEC TEC EGFR EGFR CSK CSK Ibrutinib_off Ibrutinib Ibrutinib_off->TEC Inhibition Ibrutinib_off->EGFR Inhibition Ibrutinib_off->CSK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and key off-target kinases of Ibrutinib.

cluster_workflow Kinase Inhibition Profiling Workflow start Start: Prepare Kinase Panel and Test Compounds assay_plate Dispense Compounds (Ibrutinib, this compound) into Assay Plate start->assay_plate add_kinase Add Kinase and Substrate Mixture assay_plate->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubation Incubate at 30°C add_atp->incubation detect_signal Terminate Reaction and Measure Luminescence incubation->detect_signal analyze_data Data Analysis: Calculate % Inhibition and Determine IC50 detect_signal->analyze_data end End: Comparative Kinase Selectivity Profile analyze_data->end

Caption: Generalized experimental workflow for comparative kinase inhibition profiling.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ibrutinib (B1684441), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of B-cell malignancies.[1][2] However, its use is associated with a range of adverse events, including an increased risk of atrial fibrillation, hypertension, and bleeding.[2][3][4][5] Understanding the contribution of its major active metabolite, dihydrodiol-ibrutinib, to these toxicities is crucial for optimizing patient management and developing safer next-generation BTK inhibitors. This guide provides a comparative analysis of ibrutinib and this compound, summarizing available data on their pharmacology and potential roles in adverse events.

Pharmacokinetic and Pharmacodynamic Profile

Ibrutinib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form several metabolites.[6][7] The most prominent of these is the active dihydrodiol metabolite, also known as PCI-45227. While this metabolite is approximately 15 times less potent in inhibiting BTK than the parent drug, its plasma concentrations can be higher and it exhibits a longer half-life.[8][9] This sustained exposure to a less potent but still active compound raises questions about its contribution to both the therapeutic and toxic effects of ibrutinib.

ParameterIbrutinibThis compoundReference
Primary Metabolizing Enzyme CYP3A4(Formed from Ibrutinib)[6][7]
BTK Inhibitory Potency High~15-fold lower than Ibrutinib[8][9]
Plasma Concentration VariableCan be higher than Ibrutinib[8]
Half-life 4-6 hours6-11 hours[6][8]
Plasma Protein Binding ~97.3%~91%[8]

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters of Ibrutinib and this compound.

Contribution to Adverse Events: Current Evidence and Knowledge Gaps

While higher plasma exposure to ibrutinib has been associated with an increased risk of toxicity and treatment discontinuation, the specific role of this compound in mediating these adverse events is not yet fully elucidated.[10][11]

Cardiovascular Toxicity: Ibrutinib is known to increase the risk of atrial fibrillation and hypertension.[2][3][4][5] The off-target inhibition of other kinases, such as C-terminal Src kinase (CSK) and Tec family kinases, is thought to contribute to these effects.[4][12] One study has suggested that elevated levels of this compound may contribute to hypertension, although the direct mechanism remains unclear.[13] Further research is needed to investigate the direct effects of this compound on cardiac ion channels and other cardiovascular signaling pathways.

Bleeding Risk: Ibrutinib-related bleeding is linked to the inhibition of BTK in platelets, which impairs collagen-induced platelet aggregation.[14][15] The contribution of this compound to this adverse event is currently unknown. Given its lower potency against BTK, it is hypothesized to have a lesser impact on platelet function, but dedicated studies are required for confirmation.

Signaling Pathways and Experimental Workflows

To facilitate further research in this area, this guide provides diagrams of key signaling pathways and a general experimental workflow for assessing the toxicity of drug metabolites.

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling pathway, the primary target of ibrutinib.

BCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn Syk Syk Lyn->Syk P BTK BTK Syk->BTK P PLCg2 PLCγ2 BTK->PLCg2 P PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) NFkB->Gene Expression\n(Proliferation, Survival) Antigen Antigen Antigen->BCR Activation Ibrutinib Ibrutinib / this compound Ibrutinib->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib.

Metabolic Conversion of Ibrutinib

The following diagram illustrates the metabolic conversion of ibrutinib to its dihydrodiol metabolite.

Ibrutinib_Metabolism Ibrutinib Ibrutinib Dihydrodiol_Ibrutinib This compound (PCI-45227) Ibrutinib->Dihydrodiol_Ibrutinib CYP3A4

Caption: Metabolic conversion of Ibrutinib to this compound via CYP3A4.

Experimental Workflow for Metabolite Toxicity Assessment

This generalized workflow can be adapted to specifically assess the contribution of this compound to adverse events.

Metabolite_Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Correlation Cell_Culture Target Cell Culture (e.g., Cardiomyocytes, Platelets) Compound_Treatment Treat with Ibrutinib and this compound Cell_Culture->Compound_Treatment Toxicity_Assays Toxicity Assays (e.g., Viability, Apoptosis, Electrophysiology, Aggregation) Compound_Treatment->Toxicity_Assays Data_Analysis Comparative Data Analysis Toxicity_Assays->Data_Analysis Animal_Model Animal Model Studies Data_Analysis->Animal_Model Inform PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Animal_Model->PK_PD_Analysis Clinical_Data Correlate with Patient Adverse Event Data PK_PD_Analysis->Clinical_Data Correlate

Caption: General experimental workflow for assessing the toxicity of a drug metabolite.

Experimental Protocols

Quantification of Ibrutinib and this compound in Human Plasma by LC-MS/MS

Objective: To determine the concentrations of ibrutinib and its dihydrodiol metabolite in patient plasma samples.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Ibrutinib and this compound analytical standards

  • Ibrutinib-d5 (or other suitable internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., Ibrutinib-d5 at 10 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

      • A typical gradient might be: 0-0.5 min (20% B), 0.5-3.0 min (20-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-20% B), 4.1-5.0 min (20% B).

      • Set the flow rate to 0.4 mL/min and the column temperature to 40°C.

    • Mass Spectrometric Detection:

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Monitor the following multiple reaction monitoring (MRM) transitions:

        • Ibrutinib: e.g., m/z 441.2 → 304.2

        • This compound: e.g., m/z 475.2 → 304.2

        • Ibrutinib-d5: e.g., m/z 446.2 → 309.2

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for each analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

    • Determine the concentrations of ibrutinib and this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Future Directions

To definitively assess the contribution of this compound to ibrutinib-related adverse events, further research is warranted. Key areas of investigation should include:

  • In vitro toxicity studies: Direct comparative studies of ibrutinib and this compound on a panel of off-target kinases, cardiac ion channels, and platelet aggregation assays.

  • In vivo studies: Animal models to evaluate the cardiovascular and hemostatic effects of this compound administration alone and in combination with ibrutinib.

  • Clinical correlation studies: Retrospective and prospective clinical studies to correlate plasma concentrations of both ibrutinib and this compound with the incidence and severity of specific adverse events in patients.

A deeper understanding of the pharmacological profile of this compound will be instrumental in guiding the development of safer and more effective BTK inhibitors and in optimizing the clinical use of ibrutinib.

References

Dihydrodiol-Ibrutinib vs. Ibrutinib as a Biomarker of Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the clinical relevance of drug metabolites is crucial for optimizing therapeutic strategies. This guide provides a comparative analysis of Dihydrodiol-Ibrutinib, the primary metabolite of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib (B1684441), and the parent drug itself as potential biomarkers of treatment response.

While Ibrutinib has revolutionized the treatment of various B-cell malignancies, significant inter-individual variability in its pharmacokinetic profile exists, potentially impacting both efficacy and toxicity.[1][2] This has led to the investigation of biomarkers to guide treatment decisions. A key question is whether the major metabolite, this compound, offers a better indication of clinical response than the parent compound.

Pharmacokinetic Profile: Ibrutinib and this compound

Ibrutinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its main active metabolite, this compound.[3][4][5] This metabolite has a significantly lower inhibitory activity on BTK, approximately 15 times less than Ibrutinib.[3][6][7] Despite its reduced potency, this compound can be present in plasma at concentrations equal to or even three times higher than the parent drug.[8]

A population pharmacokinetic model developed for both Ibrutinib and its Dihydrodiol metabolite revealed substantial inter- and intra-individual variability in the clearance of both compounds.[1][6]

Comparative Data on Biomarker Potential

Direct comparative studies evaluating this compound and Ibrutinib as biomarkers of clinical response are limited. However, existing pharmacokinetic and pharmacodynamic studies provide insights into their respective roles.

ParameterIbrutinibThis compoundReference
BTK Inhibitory Activity High~15-fold lower than Ibrutinib[3][6][7]
Plasma Concentration VariableCan be 1-3 times higher than Ibrutinib[8]
Association with Toxicity Higher exposure (AUC) linked to treatment discontinuation due to toxicity.No direct association reported.[1]
Association with Efficacy (CLL) No significant association found between AUC and disease progression.No direct association reported.[1]
Association with Efficacy (Mantle Cell Lymphoma) A trend observed between low exposure and disease progression.No direct association reported.[1]
Predictive Value for Parent Drug Exposure -Joint analysis of its concentration did not improve the prediction of Ibrutinib AUC.

Experimental Protocols

Quantification of Ibrutinib and this compound in Plasma

A validated high-throughput method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is available for the simultaneous analysis of Ibrutinib and this compound in human plasma.[8][9]

Methodology:

  • Sample Preparation: Plasma samples are subjected to protein precipitation, typically with a solvent like acetonitrile (B52724), to remove larger molecules.

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography system. The parent drug and its metabolite are separated from other plasma components on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The analytes are ionized, and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM). Stable isotope-labeled internal standards for both Ibrutinib and this compound are used for accurate quantification.

Signaling and Metabolic Pathways

The metabolic conversion of Ibrutinib is a key determinant of the circulating levels of both the parent drug and its metabolite.

Ibrutinib_Metabolism Ibrutinib Ibrutinib CYP3A4 CYP3A4 (Liver) Ibrutinib->CYP3A4 Metabolism BTK_Inhibition BTK Inhibition (High Potency) Ibrutinib->BTK_Inhibition Toxicity Toxicity Ibrutinib->Toxicity High Exposure Dihydrodiol_Ibrutinib This compound CYP3A4->Dihydrodiol_Ibrutinib Metabolite_Activity BTK Inhibition (~15x Lower Potency) Dihydrodiol_Ibrutinib->Metabolite_Activity Response Clinical Response BTK_Inhibition->Response

Caption: Metabolic pathway of Ibrutinib to this compound.

Conclusion: Is this compound a Better Biomarker?

Based on the available evidence, This compound does not appear to be a better biomarker of response to Ibrutinib treatment than the parent drug.

  • Reduced Potency: this compound is significantly less potent in inhibiting the target enzyme, BTK, which is the primary mechanism of Ibrutinib's therapeutic effect.[3][6][7]

  • Lack of Predictive Value for Parent Drug Exposure: The concentration of the metabolite does not improve the estimation of the parent drug's exposure (AUC). This suggests that monitoring the metabolite offers little additional information for pharmacokinetic-based dose adjustments.

  • Focus on Parent Drug in Clinical Correlations: Studies investigating the relationship between drug levels and clinical outcomes have primarily focused on Ibrutinib. Higher Ibrutinib exposure has been linked to toxicity, a critical aspect of therapeutic drug monitoring.[1] While the correlation with efficacy is less clear and may depend on the specific malignancy, the existing data points to the parent drug as the more relevant analyte.

While this compound is the major metabolite and present at high concentrations, its lower biological activity and the lack of evidence supporting its independent predictive value for clinical response suggest that Ibrutinib itself remains the more relevant biomarker for monitoring therapeutic efficacy and toxicity. Future research could further explore the metabolite's role, but current data indicates that efforts in therapeutic drug monitoring should prioritize the accurate measurement of the parent drug. Other factors, including genetic biomarkers such as TP53, BTK, and PLCG2 mutations, are also critical in predicting response to Ibrutinib.[10]

References

Comparative Pharmacodynamics of Ibrutinib and its Primary Metabolite, Dihydrodiol-Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Ibrutinib (B1684441), a first-in-class irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies. Following oral administration, Ibrutinib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4), to form several metabolites. The most abundant of these is Dihydrodiol-Ibrutinib (DHI), also known as M37. While the pharmacokinetics of both compounds have been studied, a direct and comprehensive comparison of their pharmacodynamic properties is crucial for a complete understanding of Ibrutinib's overall clinical activity and potential for off-target effects. This guide provides a comparative analysis of the pharmacodynamics of Ibrutinib and this compound, supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Comparative Analysis of Kinase Inhibition

The primary mechanism of action for Ibrutinib is the irreversible inhibition of BTK, a critical component of the B-cell receptor (BCR) signaling pathway. In vitro studies have demonstrated that this compound also possesses inhibitory activity against BTK, although to a lesser extent than the parent compound.

Table 1: Comparative Inhibitory Activity against BTK

CompoundTargetIC50 (nM)Relative PotencyReference
IbrutinibBTK0.51[1]
This compound (M37)BTK~7.5~15-fold less potent[2][3]

Note: The IC50 value for this compound is estimated based on reports stating it is approximately 15 times less active than Ibrutinib in vitro.

Impact on Cellular Signaling and Function

The inhibition of BTK by Ibrutinib disrupts downstream signaling cascades that are essential for B-cell proliferation, survival, and trafficking. A key pathway affected is the nuclear factor-κB (NF-κB) signaling pathway.

BTK Signaling Pathway and Ibrutinib's Point of Intervention

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 DAG DAG PKC PKC DAG->PKC IKK IKK PKC->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_translocation->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK irreversibly inhibits

Caption: BTK signaling pathway and the inhibitory action of Ibrutinib.

Studies have shown that Ibrutinib effectively inhibits the phosphorylation of downstream targets of BTK, such as PLCγ2, and reduces the nuclear translocation of NF-κB, leading to decreased expression of genes involved in cell proliferation and survival[5][6]. Due to the lack of available data, a direct comparison of the cellular effects of this compound on these signaling pathways cannot be made at this time.

Table 2: Comparative Cytotoxicity

CompoundCell LineAssayIC50Reference
IbrutinibMyeloma cellsCytotoxicity AssayVaries by cell line[7]
This compound--Data not available-

Note: Specific IC50 values for Ibrutinib vary depending on the cell line and experimental conditions. There is currently no publicly available data on the cytotoxicity of this compound in cancer cell lines.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the pharmacodynamics of BTK inhibitors.

In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP binding site of the BTK enzyme.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - 3X Compound Dilution Series - 3X Kinase/Antibody Mix - 3X Fluorescent Tracer Start->Prepare_Reagents Dispense Dispense into 384-well plate: - 5 µL Compound - 5 µL Kinase/Ab Mix - 5 µL Tracer Prepare_Reagents->Dispense Incubate Incubate at RT for 60 minutes Dispense->Incubate Read_Plate Read Plate (FRET Signal) Incubate->Read_Plate Analyze_Data Analyze Data: Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for an in vitro BTK kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (Ibrutinib and this compound) at 3 times the final desired concentration. Prepare a 3X mixture of the BTK enzyme and a europium-labeled anti-tag antibody. Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of each compound dilution.

  • Reaction Initiation: Add 5 µL of the kinase/antibody mixture to each well, followed by the addition of 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a suitable plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The ratio of the acceptor (Alexa Fluor® 647) to donor (europium) emission is calculated. The data is then plotted against the compound concentration to determine the IC50 value, which represents the concentration of the inhibitor required to cause a 50% reduction in tracer binding.

Cellular BTK Occupancy Assay

This assay measures the extent to which a compound binds to and occupies the BTK protein within a cellular context.

Methodology:

  • Cell Treatment: Incubate peripheral blood mononuclear cells (PBMCs) or a relevant B-cell line with varying concentrations of the test compound for a specified period.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including the BTK protein.

  • Probe Incubation: Add a fluorescently labeled probe that binds to the unoccupied BTK active sites.

  • Detection: Use a detection method, such as flow cytometry or a plate-based assay, to quantify the amount of fluorescent probe bound to BTK.

  • Data Analysis: The percentage of BTK occupancy is calculated by comparing the fluorescence signal in treated cells to that in untreated control cells.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., a B-cell lymphoma line) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated.

Conclusion

Ibrutinib is a highly potent inhibitor of BTK, and its primary metabolite, this compound, retains inhibitory activity, albeit at a significantly reduced level. While this compound's lower potency suggests it may contribute less to the on-target efficacy of Ibrutinib, its higher plasma concentrations could still result in a meaningful biological effect. A critical gap in the current understanding is the lack of data on the off-target kinase profile and cellular effects of this compound. Further studies directly comparing the pharmacodynamics of Ibrutinib and its metabolites are warranted to fully elucidate their respective contributions to the overall clinical profile of Ibrutinib, including both therapeutic benefits and potential adverse events. This information will be invaluable for optimizing dosing strategies and for the future development of more selective BTK inhibitors.

References

Dihydrodiol-Ibrutinib's Role in Therapeutic Drug Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the value of incorporating dihydrodiol-ibrutinib in the therapeutic drug monitoring of ibrutinib (B1684441), supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of therapeutic drug monitoring (TDM) strategies for ibrutinib, focusing on the validation of its major active metabolite, this compound (DIB), as a crucial biomarker. For researchers, scientists, and drug development professionals, this document outlines the rationale, experimental protocols, and supporting data for monitoring both ibrutinib and DIB to optimize patient treatment.

Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, is a cornerstone in the treatment of various B-cell malignancies. However, its significant pharmacokinetic variability and potential for adverse effects underscore the need for precise therapeutic monitoring.[1][2] The primary metabolic pathway of ibrutinib involves hydroxylation to form this compound, a pharmacologically active metabolite.[3] While DIB exhibits approximately 15 times lower inhibitory activity against BTK than the parent drug, its plasma concentrations are notably higher and also highly variable among individuals.[4][5] This has led to the critical question of whether TDM should focus solely on ibrutinib or encompass the "active moiety," the sum of ibrutinib and DIB concentrations.

Comparison of TDM Strategies: Ibrutinib Alone vs. Ibrutinib + this compound

The primary alternative to monitoring both ibrutinib and its dihydrodiol metabolite is to monitor the parent drug alone. However, emerging evidence suggests that a comprehensive assessment of the active moiety provides a more accurate reflection of the drug's overall therapeutic and toxic potential.

FeatureMonitoring Ibrutinib AloneMonitoring Ibrutinib + this compound (Active Moiety)
Rationale Direct measurement of the primary therapeutic agent. Simpler analytical approach.Accounts for the pharmacological activity of a major metabolite present in significant concentrations. May provide a better correlation with clinical outcomes and toxicity.
Advantages Less complex bioanalytical method development.More comprehensive assessment of the total active drug exposure. May better explain inter-individual variability in response and toxicity. Some studies suggest a link between DIB exposure and adverse events such as hypertension.[6]
Disadvantages May not fully capture the total therapeutic effect or toxicity risk due to the unmeasured contribution of the active metabolite.Requires a more complex bioanalytical method capable of simultaneously quantifying both analytes.
Clinical Utility Established for some therapeutic agents, but its sufficiency for ibrutinib is debated due to the high variability and concentration of DIB.Growing evidence supports its utility in explaining variability in patient response and predicting adverse events, potentially allowing for more personalized dosing.[6]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters and analytical performance data for ibrutinib and this compound, derived from published studies.

Table 1: Pharmacokinetic Parameters of Ibrutinib and this compound
ParameterIbrutinibThis compoundReference
Inter-individual Variability in Clearance 67%51%[3][5]
Intra-individual Variability in Clearance 47%26%[3][5]
Plasma Protein Binding 97.3%~91%[5][7]
Mean DIB/Ibrutinib Concentration Ratio (0.5-2h post-dose) -0.96–1.19[2]
Mean DIB/Ibrutinib Concentration Ratio (4h post-dose) -2.36[2]
Mean DIB/Ibrutinib Concentration Ratio (Trough, 23-24h) -3.34–3.44[2]
Table 2: Performance of LC-MS/MS Method for Simultaneous Quantification
ParameterIbrutinibThis compoundReference
Linearity Range (ng/mL) 0.200-8000.500-500[8]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.2000.500[8]
Accuracy (%) -8.6 to 8.4-8.6 to 8.4[8]
Precision (CV%) < 11.4< 11.4[8]
Extraction Recovery (%) 93.9–105.293.9–105.2[8]
Matrix Effect (%) 97.6–109.097.6–109.0[8]

Experimental Protocols

A validated high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is presented for the simultaneous analysis of ibrutinib and this compound in human plasma.[1][2][8]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of an internal standard solution (e.g., ibrutinib-d5 (B569516) in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., XBridge C18).[9]

  • Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water (A) and acetonitrile (B52724) with 0.1% formic acid (B).[8][9]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (m/z):

    • Ibrutinib: 441.1 → 304.2[8]

    • This compound: 475.2 → 304.2[8]

    • Ibrutinib-d5 (Internal Standard): 446.2 → 309.2[8]

4. Quantification

  • Plasma samples with known concentrations of ibrutinib and this compound are used for calibration.

  • Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Mandatory Visualizations

Ibrutinib_Metabolism_TDM cluster_drug_admin Drug Administration & Metabolism cluster_tdm Therapeutic Drug Monitoring Ibrutinib Ibrutinib (Oral) Metabolism CYP3A4/5 Metabolism (Liver) Ibrutinib->Metabolism First-pass & systemic Plasma Plasma Sample Collection Ibrutinib->Plasma DIB This compound (DIB) (Active Metabolite) Metabolism->DIB DIB->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS Ibrutinib_alone TDM Approach 1: Ibrutinib Concentration LCMS->Ibrutinib_alone Active_moiety TDM Approach 2: Ibrutinib + DIB Concentration (Active Moiety) LCMS->Active_moiety Clinical_Decision Personalized Dosing Decision Ibrutinib_alone->Clinical_Decision Less comprehensive Active_moiety->Clinical_Decision Informs Dosing & Toxicity Management

Caption: Ibrutinib metabolism and TDM workflow.

Ibrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PI3K PI3K BTK->PI3K Activation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition NFkB NF-κB PLCG2->NFkB ERK ERK1/2 PLCG2->ERK PI3K->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation ERK->Proliferation

References

A Comparative Guide to the B-Cell Signaling Effects of Ibrutinib and its Dihydrodiol Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and cellular effects of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441), and its principal active metabolite, Dihydrodiol-Ibrutinib (PCI-45227). Understanding the distinct activities of the parent drug and its metabolite is crucial for a comprehensive assessment of its therapeutic efficacy and potential off-target effects.

Introduction to Ibrutinib and its Metabolism

Ibrutinib is a potent, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] By covalently binding to a cysteine residue (Cys-481) in the active site of BTK, Ibrutinib effectively blocks its kinase activity, leading to the inhibition of downstream signaling cascades that are essential for B-cell proliferation, survival, and trafficking.[3]

Upon oral administration, Ibrutinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][4] This process generates several metabolites, with the most abundant being this compound (PCI-45227).[4][5] While still biologically active, this compound exhibits a reduced inhibitory effect on BTK compared to the parent compound.[4][5]

Comparative Analysis of B-Cell Signaling Inhibition

The primary mechanism of action for both Ibrutinib and this compound is the inhibition of BTK. However, their potencies differ significantly.

Inhibition of BTK Kinase Activity

Ibrutinib is a highly potent inhibitor of BTK with a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. In contrast, its dihydrodiol metabolite is considerably less active.

CompoundTargetIC50 (nM)Fold Difference
Ibrutinib BTK~0.5[6]1x
This compound BTK~7.5 (estimated)~15x less potent[4][5][7]

Table 1: Comparison of the in vitro inhibitory potency of Ibrutinib and this compound against BTK.

Effects on Downstream B-Cell Receptor Signaling

The inhibition of BTK by Ibrutinib leads to a cascade of downstream effects, most notably the reduced phosphorylation of key signaling proteins such as Phospholipase C gamma 2 (PLCγ2) and Extracellular signal-regulated kinase (ERK).[8] Given that this compound is a less potent inhibitor of BTK, it is expected to have a correspondingly reduced impact on the phosphorylation of these downstream effectors. While direct comparative quantitative data on the inhibition of PLCγ2 and ERK phosphorylation by this compound is limited in publicly available literature, the ~15-fold lower potency against BTK strongly suggests a diminished capacity to suppress these critical signaling events.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Hydrolysis of PIP2 ERK ERK IP3_DAG->ERK Activation Cascade Proliferation B-Cell Proliferation & Survival ERK->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Potent Inhibition Dihydrodiol_Ibrutinib This compound Dihydrodiol_Ibrutinib->BTK Weak Inhibition

B-Cell Receptor (BCR) signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays B_cells B-cell lines or primary B-cells Treatment Treat with Ibrutinib or This compound B_cells->Treatment Stimulation Stimulate BCR (e.g., anti-IgM) Treatment->Stimulation Kinase_Assay BTK Kinase Assay (IC50 determination) Stimulation->Kinase_Assay Western_Blot Western Blot (p-BTK, p-PLCγ2, p-ERK) Stimulation->Western_Blot Flow_Cytometry Flow Cytometry (Activation Markers, e.g., CD69) Stimulation->Flow_Cytometry

General experimental workflow for comparing inhibitor effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of Ibrutinib and this compound on B-cell signaling.

BTK Kinase Assay (Luminescence-based)

This assay determines the in vitro potency of inhibitors against purified BTK enzyme by measuring the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) peptide)

  • Ibrutinib and this compound stock solutions (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of Ibrutinib and this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a white-walled multi-well plate, add the diluted inhibitor solutions. Include a DMSO-only control (vehicle).

  • Add the BTK enzyme solution to each well and incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for 1 hour at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Signaling Proteins

This technique is used to detect the levels of phosphorylated BTK (p-BTK), PLCγ2 (p-PLCγ2), and ERK (p-ERK) in cell lysates, providing a measure of the inhibition of the signaling pathway.

Materials:

  • B-cell lines (e.g., Ramos, TMD8) or primary B-cells

  • Cell culture medium and supplements

  • Ibrutinib and this compound

  • BCR stimulating agent (e.g., anti-IgM F(ab')₂ fragment)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-BTK (Tyr223), anti-total BTK, anti-p-PLCγ2 (Tyr759), anti-total PLCγ2, anti-p-ERK (Thr202/Tyr204), anti-total ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Seed B-cells in culture plates and allow them to adhere or stabilize.

  • Pre-treat the cells with various concentrations of Ibrutinib, this compound, or vehicle (DMSO) for 1-2 hours.

  • Stimulate the B-cells with a BCR-activating agent (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-p-BTK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total protein and loading controls to normalize the data.

Flow Cytometry for B-Cell Activation Markers

This method is used to assess the functional consequence of BTK inhibition on B-cell activation by measuring the expression of cell surface markers, such as CD69.

Materials:

  • Primary B-cells or B-cell lines

  • RPMI 1640 medium with 10% FBS

  • Ibrutinib and this compound

  • BCR stimulating agent (e.g., anti-IgM)

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, and a viability dye (e.g., 7-AAD or propidium (B1200493) iodide)

  • Flow cytometer

Procedure:

  • Isolate primary B-cells or culture B-cell lines.

  • Resuspend the cells in culture medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Pre-treat the cells with different concentrations of Ibrutinib, this compound, or vehicle (DMSO) for 1-2 hours at 37°C.

  • Stimulate the cells with anti-IgM for 18-24 hours at 37°C. Include an unstimulated control.

  • Harvest the cells and wash them with cold FACS buffer.

  • Stain the cells with fluorochrome-conjugated antibodies against CD19 and CD69 for 30 minutes on ice in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Acquire the data on a flow cytometer.

  • Analyze the data by gating on the live, single-cell, CD19-positive population and quantifying the expression of CD69.

Conclusion

Ibrutinib is a highly effective inhibitor of BTK, a key kinase in B-cell signaling. Its primary active metabolite, this compound, also contributes to the overall therapeutic effect, albeit with significantly reduced potency. A thorough understanding of the distinct inhibitory profiles of both the parent drug and its metabolite is essential for optimizing therapeutic strategies and for the development of next-generation BTK inhibitors with improved efficacy and safety profiles. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other kinase inhibitors in a research setting.

References

Safety Operating Guide

Navigating the Safe Disposal of Dihydrodiol-Ibrutinib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of cytotoxic compounds is a cornerstone of laboratory safety and environmental protection. Dihydrodiol-Ibrutinib, a primary metabolite of the targeted cancer therapeutic Ibrutinib (B1684441), requires stringent disposal protocols due to its potential cytotoxic nature.[1][2] Adherence to these procedures is critical to mitigate risks of exposure and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with established best practices for cytotoxic waste management.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound or any contaminated materials, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).[3] This minimizes the risk of accidental exposure through inhalation, skin contact, or ingestion.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.[3]
Body Protection Impervious clothing or lab coatProtects against contamination of personal clothing.[3]
Respiratory Protection NIOSH/MSHA approved respiratorRequired if handling powders or creating aerosols to prevent inhalation.[3]

II. Step-by-Step Disposal Protocol

The disposal of this compound falls under the regulations for cytotoxic and hazardous pharmaceutical waste.[4][5][6] The primary and mandated method for disposal is through a licensed hazardous material disposal company.[3]

Experimental Protocol: Disposal of this compound

  • Waste Identification and Segregation:

    • At the point of generation, immediately identify all materials that have come into contact with this compound as "cytotoxic waste."[5][7] This includes unused compounds, contaminated labware (e.g., pipette tips, vials, culture plates), cleaning materials, and PPE.[4][6]

    • Use a dedicated, clearly labeled waste container for "Cytotoxic Waste: this compound."[3] In many jurisdictions, these containers are color-coded, often purple or yellow with a purple lid, to signify cytotoxic hazards.[6][7]

    • Crucially, do not mix cytotoxic waste with non-hazardous waste streams. [3]

  • Containment:

    • Ensure the designated waste container is made of a chemically compatible material and is leak-proof and puncture-resistant, especially for sharps.[3][5]

    • For liquid waste, use sealed containers. For solid waste such as contaminated gloves and wipes, place them in a designated, lined container.[5]

    • Sharps, including needles, syringes, and contaminated glassware, must be placed in a designated sharps container that is clearly labeled as cytotoxic.[5]

    • Securely seal containers when they are approximately three-quarters full to prevent overfilling and potential spills.[4]

  • Storage and Transport:

    • Store sealed cytotoxic waste containers in a designated, secure area with restricted access.

    • Internal transport of waste containers from the laboratory to a central storage area must be done in a way that prevents spills. Using a secondary, rigid, and leak-proof container for transport is recommended.[8]

  • Engaging a Licensed Disposal Company:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[3][4]

    • These specialized companies are equipped to handle, transport, and dispose of hazardous materials in compliance with all relevant regulations.[3]

    • The standard and approved method for the final destruction of cytotoxic waste is high-temperature incineration.[6]

    • Ensure that the disposal company provides a hazardous waste manifest, a legal document that tracks the waste from your facility to its final disposal site.[3]

Decontamination of Work Surfaces:

In the event of a spill or as part of routine laboratory hygiene, all surfaces that may have come into contact with this compound must be thoroughly decontaminated.

  • Initial Cleaning: Use a detergent solution to wipe the entire surface in overlapping, unidirectional strokes.[4] Dispose of the wipe in the cytotoxic waste container.[4]

  • Rinsing: With a new wipe, rinse the surface with sterile water to remove any detergent residue.[4] Dispose of the wipe in the cytotoxic waste.[4]

  • Final Decontamination: Use a 70% isopropyl alcohol solution to wipe the surface again.[4] Allow the surface to air dry completely.[4]

III. Logical Workflow for Disposal

To ensure a clear and systematic approach to the disposal of this compound, the following workflow should be implemented.

start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste at Point of Generation ppe->segregate label_container Use Clearly Labeled, Leak-Proof Cytotoxic Waste Container segregate->label_container place_waste Place Contaminated Items in Container label_container->place_waste seal_container Securely Seal Container when 3/4 Full place_waste->seal_container storage Store in Secure, Designated Area seal_container->storage contact_ehs Contact EHS or Licensed Disposal Company storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup manifest Obtain Hazardous Waste Manifest pickup->manifest incineration High-Temperature Incineration manifest->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dihydrodiol-Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Dihydrodiol-Ibrutinib is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification: this compound is classified as a moderate skin, eye, and respiratory tract irritant.[1] It may be harmful if inhaled, absorbed through the skin, or swallowed.[1] As a metabolite of Ibrutinib, a cytotoxic drug, it should be handled with the same precautions as other potent compounds.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble pair of chemotherapy-grade nitrile gloves.
Body Protection Lab Coat/GownDisposable, solid-front, back-closing gown made of a low-permeability fabric.
Eye Protection Safety GogglesChemical splash goggles.
Respiratory Protection Mask/RespiratorA fit-tested N95 respirator or higher is necessary when handling powders or if there is a risk of aerosolization.
Foot Protection Shoe CoversDisposable shoe covers should be worn in designated handling areas.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Work Area Setup:

  • Designate a specific area for handling this compound, preferably within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to control airborne particles.

  • Cover the work surface with a disposable, plastic-backed absorbent pad. Change the pad after each procedure or in the event of a spill.

  • Assemble all necessary materials and equipment before starting work to minimize movement in and out of the designated area.

2. Handling the Compound:

  • Wear all required PPE as specified in the table above before handling the compound.

  • When weighing or manipulating the solid form, perform these actions within the BSC or fume hood to prevent inhalation of powder.

  • For solutions, use Luer-Lok syringes and needless systems to prevent aerosol generation and spills.

3. Decontamination of Work Surfaces:

  • After each use, decontaminate all surfaces within the BSC or fume hood.

  • Wipe surfaces with a detergent solution, followed by a rinse with 70% isopropyl alcohol.[2]

  • All cleaning materials must be disposed of as cytotoxic waste.

Spill Management Plan

Immediate and correct response to a spill is critical to prevent exposure and contamination.

1. Small Spills (less than 5 mL or 5 g):

  • Alert others in the area and restrict access.

  • Wearing full PPE, gently cover the spill with absorbent pads. For powders, dampen the pads slightly to avoid creating dust.[2]

  • Collect the absorbent material and any broken glass with a scoop and place it in a designated cytotoxic waste container.[2]

  • Clean the spill area twice with a detergent solution, followed by 70% isopropyl alcohol.[2]

2. Large Spills (more than 5 mL or 5 g):

  • Evacuate the immediate area and alert the laboratory supervisor or safety officer.

  • Restrict access to the area and post a warning sign.

  • Only personnel trained in hazardous spill cleanup should manage large spills, wearing appropriate respiratory protection.

  • Use a cytotoxic spill kit, following the manufacturer's instructions.

Disposal Plan

Proper segregation and disposal of this compound waste is essential to protect personnel and the environment.

1. Waste Segregation:

  • All materials that come into contact with this compound are considered cytotoxic waste. This includes gloves, gowns, absorbent pads, vials, syringes, and pipette tips.

  • Sharps waste (needles, broken glass) must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.[3]

  • Non-sharp solid waste should be placed in a dedicated, leak-proof, and clearly labeled cytotoxic waste bag or container, often color-coded purple or yellow with a cytotoxic symbol.[3][4]

2. Waste Disposal:

  • Cytotoxic waste must be disposed of according to institutional and local regulations for hazardous waste.

  • Typically, this waste is sent for high-temperature incineration.[4]

  • Do not dispose of cytotoxic waste in general laboratory trash or down the drain.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal cluster_spill Spill Response A Don Full PPE (Double Gloves, Gown, Goggles, Respirator) B Prepare Work Area in BSC/Fume Hood (Use absorbent pad) A->B C Assemble All Materials B->C D Weigh/Manipulate Compound (Inside BSC/Fume Hood) C->D E Decontaminate Work Surfaces (Detergent then 70% IPA) D->E Spill Spill Occurs D->Spill F Segregate All Waste E->F G Place Sharps in Puncture-Resistant Container F->G H Place Non-Sharps in Labeled Cytotoxic Waste Bag F->H I Store Waste for Incineration G->I H->I Spill_Small Small Spill (<5mL or 5g) Spill->Spill_Small Assess Size Spill_Large Large Spill (>5mL or 5g) Spill->Spill_Large Assess Size Spill_Cleanup Contain & Clean Spill (Use Spill Kit) Spill_Small->Spill_Cleanup Evacuate Evacuate & Alert Supervisor Spill_Large->Evacuate Spill_Cleanup->F

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydrodiol-Ibrutinib
Reactant of Route 2
Dihydrodiol-Ibrutinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。